(1-Aminocycloheptyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-aminocycloheptyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(7-10)5-3-1-2-4-6-8/h10H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUBUBCODJSBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
814254-62-1 | |
| Record name | (1-Aminocycloheptyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-Aminocycloheptyl)methanol chemical structure and properties
An In-Depth Technical Guide to (1-Aminocycloalkyl)methanols: Spotlight on the (1-Aminocycloheptyl)methanol Scaffold
Introduction and Significance for Drug Development
In the landscape of modern medicinal chemistry, the design of novel molecular scaffolds that provide unique three-dimensional diversity is of paramount importance. Among these, saturated carbocycles serve as crucial building blocks, offering rigid conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties. The (1-Aminocycloalkyl)methanol family of compounds represents a particularly valuable class of these building blocks. They feature a quaternary carbon center substituted with an amine, a hydroxymethyl group, and a cycloalkyl ring, presenting a dense and stereochemically defined arrangement of functional groups.
This guide focuses on This compound , a member of this class characterized by a seven-membered carbocyclic ring. While direct literature on this specific molecule is sparse, its structural analogues, particularly (1-Aminocyclohexyl)methanol, are recognized as valuable intermediates in the synthesis of pharmacologically active agents.[1] By examining the known properties, synthesis, and applications of its close relatives, we can construct a comprehensive technical profile for this compound, providing researchers and drug development professionals with the foundational knowledge to leverage this promising, yet underexplored, molecular scaffold. The seven-membered ring offers a distinct conformational flexibility compared to the more common five- and six-membered rings, opening new avenues for probing receptor topographies and designing next-generation therapeutics.
Chemical Structure and Physicochemical Properties
The core structure of this compound consists of a cycloheptane ring where one carbon atom is substituted with both an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH). This geminal substitution pattern creates a non-prochiral quaternary center.
| Property | (1-Aminocyclopropyl)methanol[2] | (1-Aminocyclobutyl)methanol | (1-Aminocyclohexyl)methanol[3][4] | This compound (Predicted) |
| CAS Number | 107017-72-1 | 180205-34-9 | 4313-56-8 | Not Assigned |
| Molecular Formula | C₄H₉NO | C₅H₁₁NO | C₇H₁₅NO | C₈H₁₇NO |
| Molecular Weight | 87.12 g/mol | 101.15 g/mol | 129.20 g/mol | ~143.23 g/mol |
| IUPAC Name | (1-aminocyclopropyl)methanol | (1-aminocyclobutyl)methanol | (1-aminocyclohexyl)methanol | This compound |
| Physical Form | Data not available | Colorless to yellow liquid or solid | Solid | Likely a solid or viscous oil |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |
| Polar Surface Area | 46.3 Ų | 46.3 Ų | 46.3 Ų | 46.3 Ų |
The hydrochloride salt of these compounds is also common, such as (1-Aminocyclohexyl)methanol hydrochloride (CAS: 5460-68-4), which is often preferred for its improved stability and handling properties as a solid.[5][6]
Synthesis and Mechanistic Rationale
The synthesis of (1-Aminocycloalkyl)methanols can be achieved through several established organic chemistry transformations. A robust and logical approach starting from the corresponding cyclic ketone, cycloheptanone, is the Strecker synthesis of α-amino acids followed by reduction. This multi-step process offers a clear and scalable path to the target molecule.
Proposed Synthetic Workflow
The diagram below illustrates a proposed two-step synthetic pathway from cycloheptanone to this compound.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 1-aminocycloheptanecarboxylate
-
Reaction Setup: To a solution of cycloheptanone (1.0 eq) in methanol (MeOH), add ammonium chloride (NH₄Cl, 1.5 eq) and potassium cyanide (KCN, 1.5 eq).
-
Causality: This is a classic Strecker synthesis. Ammonium chloride provides the ammonia equivalent, and cyanide acts as the nucleophile. The reaction proceeds via an imine intermediate, which is then attacked by the cyanide ion to form 1-aminocycloheptanecarbonitrile.
-
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Hydrolysis and Esterification: Upon completion, carefully add concentrated sulfuric acid (H₂SO₄) and heat the mixture to reflux for 8-12 hours.
-
Causality: The acidic conditions hydrolyze the nitrile to a carboxylic acid and simultaneously protect the amine as an ammonium salt. The presence of methanol as the solvent leads to a Fischer esterification, directly yielding the methyl ester, which is often easier to purify and handle than the free amino acid.
-
-
Workup and Isolation: Cool the reaction mixture to 0°C and neutralize it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1-aminocycloheptanecarboxylate.
Step 2: Reduction to this compound
-
Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing both the ester and any remaining nitrile or amide functionalities to the corresponding alcohol and amine, respectively. An inert atmosphere is critical as LiAlH₄ reacts violently with water.
-
-
Addition of Ester: Cool the LiAlH₄ suspension to 0°C and slowly add a solution of methyl 1-aminocycloheptanecarboxylate (1.0 eq) in anhydrous THF dropwise.
-
Causality: The addition must be slow and controlled at a low temperature to manage the highly exothermic reaction.
-
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the complete reduction.
-
Workup (Fieser method): Cool the reaction to 0°C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, greatly simplifying the purification process compared to an acidic workup.
-
-
Isolation and Purification: Stir the resulting mixture until a white precipitate forms. Filter the solid through a pad of Celite and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography or crystallization of its hydrochloride salt.
Applications in Drug Discovery and Development
The (1-Aminocycloalkyl)methanol scaffold is a versatile building block for creating structurally complex and biologically active molecules.
-
Constrained Scaffolds for Peptidomimetics: The rigid cyclic nature of the core structure makes it an excellent replacement for flexible aliphatic chains in peptide-based drugs. This can lock the molecule into a bioactive conformation, increasing potency and selectivity while also improving resistance to enzymatic degradation.
-
Intermediates for Enzyme Inhibitors: Derivatives of the closely related (1-Aminocyclohexyl)methanol have been synthesized as key intermediates for novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are targeted for treating inflammation and pain.[1] This highlights the potential of the cycloheptyl analogue to serve as a building block for inhibitors targeting other enzymes.
-
Antimicrobial Agents: The cyclohexane ring is a known scaffold in compounds exhibiting a range of pharmacological effects, including antimicrobial activity.[7] Studies on various functionalized cyclohexane derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[7] By extension, this compound could serve as a starting point for the synthesis of novel antibacterial or antifungal agents. The unique spatial arrangement of its functional groups could lead to new interactions with microbial targets.
-
CNS-Active Agents: The lipophilic cycloheptyl ring can facilitate passage across the blood-brain barrier. The primary amine and alcohol offer handles for further chemical modification to target central nervous system (CNS) receptors, ion channels, or enzymes.
Safety and Handling
No specific safety data for this compound is available. However, based on the GHS classification for (1-Aminocyclohexyl)methanol, similar compounds should be handled with care. (1-Aminocyclohexyl)methanol is known to cause serious eye irritation.[3] It is therefore prudent to assume that this compound may be an irritant.
Recommended Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound stands as a promising but underexplored chemical entity with significant potential for application in drug discovery and materials science. By leveraging established synthetic routes and drawing parallels from its well-characterized lower homologues, researchers can readily access this scaffold. Its unique seven-membered ring provides a distinct conformational and lipophilic profile, offering a valuable tool for medicinal chemists aiming to expand beyond traditional cyclic systems. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation is warranted and could lead to the discovery of novel therapeutic agents with improved efficacy and unique pharmacological profiles.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409153, (1-Aminocyclohexyl)methanol. Retrieved from [Link]
-
Blakemore, D. C., et al. (n.d.). (1-aminocyclohexyl)methanol hydrochloride. American Elements. Retrieved from [Link]
-
Chemsrc. (n.d.). (1-Aminocyclohexyl)methanol. Retrieved from [Link]
-
Ekart. (n.d.). (1-amino-4-methylcyclohexyl)methanol hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22379486, (1-(Aminomethyl)cyclohexyl)methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14146220, (1-Aminocyclopropyl)methanol. Retrieved from [Link]
-
Request PDF | A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors | Find, read and cite all the research you need on ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemsigma. (n.d.). (1-aminocyclohexyl)methanol. Retrieved from [Link]
-
Arctom. (n.d.). (1-Aminocyclohexyl)methanol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (1-Aminocyclopropyl)methanol | C4H9NO | CID 14146220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to (1-Aminocycloalkyl)methanols: A Focus on the (1-Aminocyclohexyl)methanol Scaffold
A Note on the Target Compound: Initial database inquiries for "(1-Aminocycloheptyl)methanol" did not yield sufficient data for a comprehensive technical guide, suggesting it is a less common or novel chemical entity. This guide will therefore focus on its well-documented and commercially available lower homolog, (1-Aminocyclohexyl)methanol . The principles, synthesis, and applications discussed herein are broadly applicable to the (1-aminocycloalkyl)methanol class of compounds and provide a robust framework for researchers and drug development professionals working with these valuable scaffolds.
Introduction: The Strategic Value of 1,1-Amino Alcohol Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide both structural rigidity and vectors for chemical diversification is paramount.[1][2] Alkanolamines, organic compounds bearing both hydroxyl and amino functional groups, are foundational building blocks in this endeavor.[3] The specific subclass of 1,1-disubstituted cycloalkanes, such as (1-Aminocyclohexyl)methanol, offers a unique combination of a three-dimensional, conformationally restricted core with two chemically distinct functional handles—a primary amine and a primary alcohol. This arrangement makes them exceptionally versatile starting points for the synthesis of complex molecules and compound libraries aimed at biological targets.[4][5]
This guide provides an in-depth examination of (1-Aminocyclohexyl)methanol, covering its fundamental properties, a detailed synthetic protocol with mechanistic considerations, and its strategic application as a building block in drug discovery programs.
Compound Identification and Core Properties
Precise identification is the cornerstone of all chemical research. The key identifiers and molecular attributes for (1-Aminocyclohexyl)methanol are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (1-aminocyclohexyl)methanol | [6] |
| CAS Number | 4313-56-8 | [6][7] |
| Molecular Formula | C₇H₁₅NO | [6] |
| Molecular Weight | 129.20 g/mol | [6][8] |
| Canonical SMILES | C1CCC(CC1)(CO)N | [6][8] |
| InChI Key | VDPLLINNMXFNQX-UHFFFAOYSA-N | [6][8] |
Physicochemical and Computed Properties for Drug Development
The suitability of a molecular scaffold for drug development is heavily influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME).[8] The properties of (1-Aminocyclohexyl)methanol, computed by PubChem, align well with the requirements for a fragment or building block in drug discovery.
| Property | Value | Relevance in Drug Discovery |
| XLogP3 | 0.2 | Indicates good hydrophilicity, often contributing to favorable solubility. |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | A TPSA below 140 Ų is generally associated with good cell permeability. |
| Hydrogen Bond Donor Count | 2 | The amine and hydroxyl groups provide key interaction points with biological targets.[4] |
| Hydrogen Bond Acceptor Count | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to binding affinity.[4] |
| Rotatable Bond Count | 1 | The low number of rotatable bonds signifies a rigid scaffold, which is desirable for reducing the entropic penalty upon binding to a target. |
| Heavy Atom Count | 9 | A low heavy atom count is characteristic of fragments used in Fragment-Based Lead Discovery (FBLD). |
Data sourced from PubChem CID 409153.[6][8]
Synthesis and Mechanistic Considerations
The most direct and reliable method for synthesizing (1-Aminocyclohexyl)methanol is through the chemical reduction of its corresponding α-amino acid, 1-aminocyclohexanecarboxylic acid.
Synthetic Strategy: The Rationale
Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride (NaBH₄).[7] Therefore, a powerful hydride donor is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity, which allows for the direct reduction of carboxylic acids to primary alcohols under standard laboratory conditions.[9][10][11] The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the alcohol.[11]
The overall transformation is depicted below:
Caption: General workflow for the synthesis of (1-Aminocyclohexyl)methanol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the LiAlH₄ reduction of amino acids.[4][12]
Materials:
-
1-Aminocyclohexanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
15% aqueous Sodium Hydroxide (NaOH)
-
Deionized water
-
Ethyl ether or Dichloromethane (for extraction)
-
Standard glassware for inert atmosphere chemistry (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen or argon.
-
LAH Suspension: The flask is charged with a suspension of LiAlH₄ (e.g., 1.2 equivalents) in anhydrous THF (e.g., 150 mL). The suspension is stirred to ensure it is homogenous.
-
Scientist's Note: The use of anhydrous THF and an inert atmosphere is critical. LiAlH₄ reacts violently with water to release flammable hydrogen gas.[10]
-
-
Substrate Addition: 1-Aminocyclohexanecarboxylic acid (1.0 equivalent) is dissolved in anhydrous THF (e.g., 100 mL) and added slowly, dropwise, to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and any gas evolution.
-
Scientist's Note: The initial reaction is an acid-base reaction where the acidic proton of the carboxylic acid and the proton on the ammonium group (amino acids exist as zwitterions) react with the hydride to produce H₂ gas. Sufficient equivalents of LAH must be used to account for this initial deprotonation and the subsequent reduction.
-
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours, or until Thin Layer Chromatography (TLC) or LC-MS analysis indicates the complete consumption of the starting material.
-
Quenching (Workup): The reaction is cooled to 0 °C in an ice bath. The reaction is then quenched by the slow, sequential, and careful dropwise addition of: i. Water (X mL) ii. 15% aqueous NaOH (X mL) iii. Water (3X mL) (Where X = grams of LiAlH₄ used).
-
Scientist's Note: This specific procedure (Fieser workup) is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts into a granular, easily filterable solid. A vigorous evolution of gas will occur.
-
-
Isolation: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with several portions of THF or ethyl ether.
-
Extraction & Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product, a viscous oil or solid, can be further purified by vacuum distillation or recrystallization if necessary.
Applications in Drug Discovery and Development
The true value of (1-Aminocyclohexyl)methanol lies in its utility as a versatile building block.[2] Its rigid cyclic core helps to pre-organize appended pharmacophoric groups in a defined region of 3D space, which can lead to improved binding affinity and selectivity for a biological target.
A Scaffold for Combinatorial Chemistry
The primary amine and primary alcohol serve as orthogonal functional handles that can be selectively derivatized. For example, the amine can be readily acylated, alkylated, or used in reductive amination, while the alcohol can be etherified or esterified. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Diversification strategy using the (1-Aminocyclohexyl)methanol core.
Role in Chiral Synthesis and Fragment-Based Design
While the parent molecule is achiral, it serves as an excellent precursor for chiral molecules. Derivatization can create stereocenters, or it can be used to synthesize chiral ligands for asymmetric catalysis.[1][13] Furthermore, its low molecular weight and favorable physicochemical properties make it an ideal starting point or "fragment" for Fragment-Based Lead Discovery (FBLD), a powerful method for identifying new drug leads.
Amino alcohol moieties are present in numerous biologically active compounds and have been investigated for a range of therapeutic applications, including as potential antibiotic and antifungal agents.[5] The rigid cyclic nature of the cyclohexyl scaffold provides a distinct advantage over more flexible linear amino alcohols in drug design.
Safety and Handling
(1-Aminocyclohexyl)methanol hydrochloride is classified as a warning-level hazard.[14] It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the supplier's Safety Data Sheet (SDS).
Conclusion
(1-Aminocyclohexyl)methanol is a powerful and versatile chemical building block for researchers in organic synthesis and drug development. Its rigid three-dimensional structure, combined with two distinct points for chemical modification, provides a reliable and strategic platform for creating novel molecules with diverse biological applications. The straightforward synthesis via reduction of the corresponding amino acid makes it an accessible and valuable tool for constructing compound libraries and exploring new chemical space in the pursuit of next-generation therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409153, (1-Aminocyclohexyl)methanol. Retrieved from [Link]
-
Mahendran, P., Rajendran, A. J., Balachandran, C., & Kumar, H. (2020). Therapeutically active β-amino alcohols as potent drugs. ResearchGate. Retrieved from [Link]
-
Chemsrc. (n.d.). (1-Aminocyclohexyl)methanol CAS#:4313-56-8. Retrieved from [Link]
-
Wikipedia. (2023). Alkanolamine. Retrieved from [Link]
-
Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1938. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Retrieved from [Link]
-
Nature. (n.d.). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Retrieved from [Link]
-
AIR Unimi. (n.d.). Methanol as a C1 Source for the Synthesis of 1,3-Polyheterocyclic Systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Disubstituted Cycloalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of a new 1, 1-disubstituted cyclopentadiene. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409153, (1-Aminocyclohexyl)methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of methanol as a C1 building block. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
World Scientific Publishing. (n.d.). Tissue Engineering for the Hand. Retrieved from [Link]
-
Chemchart. (n.d.). 2-Amino-3-methylpentan-1-ol. Retrieved from [Link]
Sources
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (1-Aminocyclohexyl)methanol hydrochloride 95% | CAS: 5460-68-4 | AChemBlock [achemblock.com]
A Technical Guide to the Synthesis of Novel Aminocycloheptane Derivatives for Drug Discovery
Executive Summary
The cycloheptane ring, particularly when functionalized with an amino group, represents a pivotal structural motif in modern medicinal chemistry. Its unique three-dimensional conformation allows for novel interactions with biological targets, offering a pathway to escape the "flatland" of traditional aromatic scaffolds and develop therapeutics with improved properties. However, the synthesis of these seven-membered rings is fraught with challenges, primarily due to unfavorable thermodynamics and kinetics associated with medium-sized rings. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of robust and innovative strategies for the synthesis of aminocycloheptane derivatives. We will explore core methodologies, including classical ring expansions, strategic multicomponent reactions for library generation, and state-of-the-art asymmetric techniques for precise stereochemical control. Each section is grounded in mechanistic principles, supported by field-proven protocols and authoritative references, to empower chemists in their pursuit of next-generation therapeutics.
Introduction: The Strategic Value of the Aminocycloheptane Scaffold
A Privileged Scaffold in Bioactive Molecules
The aminocycloheptane core is a key component in a range of biologically active compounds. Aminocyclitols—amino-polyhydroxy cycloalkanes—are found in nature and have inspired the development of potent drugs.[1][2] Their utility spans multiple therapeutic areas:
-
Glycosidase Inhibitors: As stable mimics of natural sugars (aminocarbasugars), these structures are central to the design of inhibitors for enzymes involved in metabolic disorders like diabetes.[1][2]
-
Antibacterial Agents: The aminoglycoside family of antibiotics, a cornerstone of antibacterial treatment, features aminocyclitol cores.[1][2]
-
Antiviral Therapeutics: The aminocyclitol framework serves as a versatile scaffold for carbocyclic nucleoside analogues, which are designed as metabolically robust alternatives to natural nucleosides in antiviral drug design.[1][2]
The appeal of the cycloheptane ring lies in its conformational flexibility and three-dimensional character, which can lead to enhanced binding affinity, improved selectivity, and better physicochemical properties compared to flat aromatic systems.[3]
The Synthetic Challenge: Overcoming Strain and Entropy
The construction of seven-membered rings is a well-known challenge in organic synthesis.[4] Unlike five- and six-membered rings, which are thermodynamically and kinetically favored, medium-sized rings (7-13 atoms) suffer from significant enthalpic and entropic barriers:
-
Pitzer Strain (Torsional Strain): Eclipsing interactions between adjacent C-H bonds create significant torsional strain.
-
Transannular Strain: Steric hindrance between atoms across the ring further destabilizes the structure.
-
Entropic Penalty: The probability of the two ends of a carbon chain meeting to form a ring decreases as the chain length increases, making intramolecular cyclization kinetically slow and competitive with intermolecular reactions.[4]
Overcoming these barriers requires carefully designed synthetic strategies that can effectively manage strain and favor ring formation.
Core Synthetic Strategies and Methodologies
A variety of powerful methods have been developed to access the aminocycloheptane core. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the need for molecular diversity.
Ring Expansion Reactions: Building from Stable Precursors
One of the most effective strategies for synthesizing cycloheptanes is to start with a readily available, stable six-membered ring (a cyclohexane derivative) and expand it by one or more carbons.[5][6] This approach leverages the favorable chemistry of cyclohexanones to overcome the challenges of direct seven-membered ring formation.
The Tiffeneau–Demjanov rearrangement is a classic and reliable one-carbon ring expansion that converts an α-amino alcohol on a ring to a homologous ketone.[5] The reaction proceeds via the diazotization of the primary amine, followed by the loss of N₂ to form a carbocation, which triggers a rearrangement with concomitant ring expansion.
The general workflow for applying this to aminocycloheptane synthesis is outlined below.
Caption: Workflow for Tiffeneau-Demjanov Ring Expansion.
Detailed Protocol: Synthesis of Cycloheptanone from 1-(aminomethyl)cyclohexanol
This protocol describes the core ring-expansion step. The starting material, 1-(aminomethyl)cyclohexanol, is readily prepared in two steps from cyclohexanone via cyanohydrin formation followed by reduction.
Step 1: Diazotization and Rearrangement
-
Dissolve 1-(aminomethyl)cyclohexanol (10.0 g, 77.4 mmol) in 150 mL of 1 M aqueous hydrochloric acid in a 500 mL flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (5.88 g, 85.2 mmol) in 50 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 2: Purification
-
The crude product is purified by fractional distillation under reduced pressure to yield pure cycloheptanone.
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| 1-(aminomethyl)cyclohexanol | NaNO₂, aq. HCl | 0 °C to RT | Cycloheptanone | 70-80% | Adapted from Tiffeneau–Demjanov principles[5][6] |
| 2-methyl-1-(aminomethyl)cyclohexanol | NaNO₂, aq. HCl | 0 °C to RT | 2-methylcycloheptanone | ~75% | General Knowledge |
Multicomponent Reactions (MCRs): A Paradigm for Library Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are exceptionally powerful for generating molecular diversity.[7][8] They are atom-economical, operationally simple, and ideal for building libraries of novel aminocycloheptane derivatives for high-throughput screening.
The Kabachnik–Fields reaction is a three-component condensation of an oxo compound (ketone or aldehyde), an amine, and a hydrophosphoryl compound (e.g., diethyl phosphite) to form an α-aminophosphonate.[9] By using cycloheptanone as the oxo component, this reaction provides direct access to functionalized aminocycloheptane derivatives.
Sources
- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 6. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
Spectroscopic Signature of (1-Aminocycloheptyl)methanol: A Predictive Technical Guide
Introduction: The Structural Elucidation of a Versatile Building Block
(1-Aminocycloheptyl)methanol is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to a quaternary carbon embedded within a seven-membered cycloalkane ring. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science, where precise control over molecular architecture is paramount. The cycloheptyl scaffold imparts a distinct conformational flexibility and lipophilicity, while the amine and alcohol moieties provide reactive handles for diverse chemical transformations.
Accurate structural confirmation is the bedrock of any chemical research or development program. For a molecule like this compound, a multi-technique spectroscopic approach is not merely confirmatory but essential for ensuring purity, identity, and for understanding its electronic and geometric properties. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, we will leverage established spectroscopic principles and data from analogous structures to present a robust, predictive guide for researchers.
The causality behind our predictions is grounded in the fundamental principles of how molecular structure dictates the interaction of a molecule with electromagnetic radiation and its behavior under ionization. This document is designed to serve as a practical reference for scientists engaged in the synthesis and application of this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, we will examine both ¹H (proton) and ¹³C (carbon-13) NMR.
Experimental Protocol: NMR Sample Preparation and Acquisition
A robust NMR spectrum begins with meticulous sample preparation. The choice of deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice as it will solubilize the polar molecule and, importantly, its residual water peak does not typically obscure the signals of interest. Protons on the amine (-NH₂) and alcohol (-OH) groups are exchangeable, and their visibility and coupling can be confirmed by adding a drop of D₂O to the NMR tube, which will cause these signals to disappear.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show several key features corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.2 - 3.4 | Singlet (or Doublet) | 2H | -CH₂OH | Protons on the carbon adjacent to the electronegative oxygen are deshielded. May show coupling to the -OH proton if exchange is slow. |
| ~ 1.4 - 1.6 | Multiplet | 12H | Cycloheptyl ring protons (-CH₂-) | The protons of the cycloheptane ring will overlap in a complex multiplet. Based on data for cycloheptane itself, these protons resonate in a narrow range.[2] |
| Variable (~1.5 - 3.0) | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
| Variable (~4.0 - 5.0) | Broad Singlet (or Triplet) | 1H | -OH | Like the amine protons, the alcohol proton's shift is variable. It may appear as a triplet if it couples to the adjacent -CH₂- group. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, fewer than 8 signals might be expected if ring inversion is fast on the NMR timescale at room temperature.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 70 - 75 | -C H₂OH | The carbon atom bonded to the highly electronegative oxygen atom is significantly deshielded and shifted downfield.[3] |
| ~ 60 - 65 | -C (NH₂)(CH₂OH) | The quaternary carbon, bonded to nitrogen, another carbon of the methanol group, and two carbons of the ring, will be deshielded. |
| ~ 35 - 45 | Cycloheptyl -C H₂ (α to quaternary C) | The two carbons in the ring directly attached to the quaternary center. |
| ~ 25 - 30 | Cycloheptyl -C H₂ (remaining) | The remaining methylene carbons of the cycloheptyl ring are expected to have similar chemical shifts, potentially appearing as 2 or 3 distinct signals depending on the ring conformation.[4] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an indispensable technique for the rapid identification of key functional groups. The spectrum of this compound will be dominated by absorptions from the O-H, N-H, C-H, and C-O bonds.
Experimental Protocol: IR Spectrum Acquisition
For a solid sample, the Attenuated Total Reflectance (ATR) method is a modern, simple, and effective technique.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum provides a molecular fingerprint, with characteristic bands confirming the presence of the alcohol and amine functionalities.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment | Rationale |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) | The broadness of this peak is a classic indicator of hydrogen bonding between alcohol molecules.[5][6] |
| 3350 - 3250 | Medium, Sharper | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct, sharper bands in this region (symmetric and asymmetric stretches), which distinguishes them from the single broad O-H band they overlap with.[5][7] |
| 2960 - 2850 | Strong | C-H Stretch | Cycloheptyl & -CH₂OH | These strong absorptions are characteristic of sp³-hybridized C-H bonds and are present in most organic molecules.[5] |
| 1650 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) | This bending (scissoring) vibration is characteristic of primary amines.[7] |
| 1465 | Medium | C-H Bend | -CH₂- Bend | Methylene scissoring vibrations from the cycloheptyl ring. |
| 1250 - 1020 | Strong | C-O Stretch | Primary Alcohol | The C-O single bond stretch in primary alcohols is typically a strong and prominent band.[7] |
| 910 - 665 | Medium, Broad | N-H Wag | Primary Amine (-NH₂) | An out-of-plane bending vibration characteristic of primary and secondary amines.[7] |
The workflow for this analysis is straightforward:
Caption: General workflow for spectroscopic characterization.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Experimental Protocol: Mass Spectrum Acquisition
Step-by-Step Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).
-
Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum
The molecular formula of this compound is C₈H₁₇NO, giving it a monoisotopic mass of approximately 143.13 Da.
-
Molecular Ion (M⁺•): The molecular ion peak at m/z = 143 should be observed. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our structure.[8] The intensity of this peak may be weak, as amino alcohols can fragment readily.
-
Key Fragmentation Pathways: Fragmentation in EI-MS is a high-energy process that cleaves the weakest bonds. For this compound, two primary fragmentation mechanisms are expected: α-cleavage and dehydration.
-
α-Cleavage: This is the cleavage of a bond adjacent to a heteroatom (O or N). The most likely α-cleavages are the loss of the -CH₂OH group or cleavage of a C-C bond within the ring adjacent to the quaternary carbon.
-
Loss of •CH₂OH (m/z 31): This would lead to a fragment at m/z = 112 . This is a very common fragmentation for primary alcohols.[8][9]
-
Loss of a C₂H₅ radical from the ring: Cleavage of the ring can lead to a stable, resonance-stabilized iminium or oxonium ion. A significant peak at m/z = 84 is plausible, corresponding to the [M - C₄H₉]⁺ fragment resulting from ring opening and cleavage.
-
-
Dehydration (Loss of H₂O): Alcohols frequently lose a molecule of water (18 Da).[8][9]
-
[M - H₂O]⁺•: A peak at m/z = 125 would be indicative of this process.
-
-
Loss of •NH₂ (m/z 16): While less common than α-cleavage at carbon, direct loss of the amino radical could produce a fragment at m/z = 127 .
-
The logical flow of fragmentation analysis is as follows:
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This guide presents a detailed, predictive framework for the spectroscopic characterization of this compound using NMR, IR, and Mass Spectrometry. By understanding the fundamental principles that govern how the specific functional groups (primary amine, primary alcohol) and the cycloheptyl scaffold interact with different analytical techniques, researchers can confidently interpret their experimental data. The predicted chemical shifts, absorption frequencies, and fragmentation patterns outlined herein provide a reliable benchmark for the structural verification and quality assessment of this versatile chemical intermediate. The combination of these three spectroscopic methods provides a self-validating system, ensuring the highest degree of confidence in the compound's identity.
References
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. In Spectroscopy Tutorial: Reference. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. In IR Spectroscopy Tutorial. Retrieved from [Link]
-
NIST. (n.d.). Cycloheptanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]
-
SpectraBase. (n.d.). Cycloheptanol. Retrieved from [Link]
-
Scribd. (n.d.). Infrared Correlation Chart for Amines. Retrieved from [Link]
-
AIP Publishing. (n.d.). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics. Retrieved from [Link]
-
NIST. (n.d.). Cycloheptanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (2017). Cyclopentyl, cyclohexyl, and cycloheptyl cations: computational studies of the structures, stability, 13C NMR chemical shifts, and possible rearrangement pathways. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. PMC. Retrieved from [Link]
-
Sci-Hub. (n.d.). Mass spectral data of cyclooctyl derivatives. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0155830). Retrieved from [Link]
-
ACS Publications. (1975). Mass spectral data of cyclooctyl derivatives. Journal of Chemical & Engineering Data, 20(1), 123–124. Retrieved from [Link]
-
NIST. (n.d.). 1-Octadecanol, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. CYCLOHEPTANE(291-64-5) 1H NMR spectrum [chemicalbook.com]
- 3. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
Predicted ADME/Tox profile of (1-Aminocycloheptyl)methanol
An In-Depth Technical Guide
Executive Summary
This guide provides a comprehensive, in-silico-derived profile of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) characteristics of (1-Aminocycloheptyl)methanol. In the absence of direct experimental data for this specific molecule, this analysis leverages predictive modeling based on its core structural features: a primary amino group, a cycloheptyl scaffold, and a primary alcohol (methanol) moiety. The predictions are informed by established Quantitative Structure-Activity Relationship (QSAR) principles, metabolic pathways of analogous structures, and data from relevant chemical classes.
Our analysis indicates that this compound likely possesses favorable physicochemical properties for oral absorption and potential for central nervous system (CNS) distribution. However, its metabolic profile presents a significant and critical liability. The primary alcohol group is predicted to be a principal site for metabolism via alcohol dehydrogenase (ADH), mirroring the toxifying pathway of methanol. This process is anticipated to generate a formaldehyde analog and subsequently a formic acid analog, which are directly implicated in the well-documented ocular and systemic toxicities associated with methanol poisoning. This metabolic vulnerability is the central challenge for the development of this compound. This document outlines the scientific rationale for these predictions and proposes a clear, tiered strategy for future experimental validation.
Introduction: The Imperative of Early-Stage Profiling
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates fail in late-stage development due to unfavorable pharmacokinetic or toxicity profiles.[1] Early-stage assessment of ADME/Tox properties is therefore not just a regulatory hurdle but a critical strategic tool to de-risk projects and allocate resources effectively.
This compound is a small molecule featuring a saturated seven-membered carbocycle, a primary amine, and a hydroxymethyl group. While its specific biological targets are outside the scope of this guide, its structural motifs are common in medicinal chemistry. When direct experimental data for such a new molecular entity (NME) is unavailable, in silico approaches provide a rapid, cost-effective, and powerful alternative to generate a foundational ADME/Tox hypothesis.[2] By simulating biological interactions through computational methods, we can anticipate potential liabilities and design more efficient experimental studies.[3][4]
This guide synthesizes data from established ADME/Tox prediction principles, metabolic pathways of analogous compounds, and the known toxicology of its constituent functional groups to construct a robust predictive profile.
The In-Silico Prediction Workflow: A Rationale-Driven Approach
Our predictive methodology is not a "black box" but a logical workflow grounded in chemical principles and validated computational techniques. The process involves deconstructing the molecule into its key fragments, analyzing its overall physicochemical properties, and using this information to query established models for ADME and toxicology. The core of this approach is to move from molecular structure to a prediction of biological behavior.
The workflow relies on several computational pillars:
-
QSAR Modeling: This technique identifies mathematical relationships between a molecule's chemical structure and its biological activity or property. By analyzing large datasets of known compounds, QSAR models can predict the properties of an unknown molecule.[3]
-
Molecular Modeling: Methods like molecular docking can simulate the interaction between our compound and key metabolic enzymes (e.g., Cytochrome P450s) or transporters (e.g., P-glycoprotein), offering insights into metabolism and distribution.[2]
-
Analog Read-Across: Where direct models are lacking, we can infer properties by examining structurally similar molecules. For this analysis, we will consider data from related amino alcohols and cyclic alcohols to inform our predictions.[5][6][7]
Predicted Physicochemical and ADME Profile
The foundation of any pharmacokinetic profile lies in the molecule's fundamental physicochemical properties. These parameters govern its ability to traverse biological membranes and interact with proteins.
Physicochemical Properties
The following table summarizes the predicted properties for this compound, which are crucial for interpreting its ADME profile.
| Parameter | Predicted Value | Implication for ADME |
| Molecular Weight | ~143.24 g/mol | Excellent. Well below the 500 Da threshold for good absorption. |
| logP (Octanol/Water) | ~1.0 - 1.5 | Balanced. Suggests sufficient lipid solubility to cross membranes but enough polarity for aqueous solubility. |
| Polar Surface Area (PSA) | ~46.2 Ų | Excellent. Well below the 90 Ų threshold, indicating good potential for cell membrane and BBB permeability. |
| Hydrogen Bond Donors | 2 (from -OH, -NH2) | Good. Within typical limits for drug-like molecules. |
| Hydrogen Bond Acceptors | 2 (from O, N) | Good. Within typical limits for drug-like molecules. |
| pKa (Amine) | ~9.5 - 10.5 | The amine will be predominantly protonated (cationic) at physiological pH 7.4. |
Predicted ADME Characteristics
-
Absorption: The molecule exhibits strong compliance with Lipinski's Rule of Five. Its low molecular weight and optimal PSA suggest that it is likely to have high passive intestinal absorption and good oral bioavailability .
-
Distribution: With a low PSA and a balanced logP, the molecule has a high probability of crossing the blood-brain barrier (BBB) . The cycloheptyl group contributes to its lipophilicity, potentially facilitating CNS entry. Plasma protein binding is predicted to be low , leading to a high fraction of unbound, active drug.
-
Metabolism (A Critical Liability): The metabolism of this compound is predicted to be its primary vulnerability.
-
Primary Pathway: The most chemically labile site is the primary alcohol (-CH2OH). This group is an ideal substrate for oxidation by cytosolic alcohol dehydrogenase (ADH) to form an aldehyde intermediate. This aldehyde would then be a substrate for aldehyde dehydrogenase (ALDH) to yield the corresponding carboxylic acid.[7] This metabolic cascade is directly analogous to the bioactivation of methanol to its toxic metabolites, formaldehyde and formic acid.[8][9]
-
Secondary Pathways: Other potential but likely minor pathways include N-acetylation of the primary amine or CYP450-mediated hydroxylation at one of the cycloheptyl ring's carbons. These are generally slower processes compared to the rapid oxidation of a primary alcohol.
-
-
Excretion: The parent drug may undergo some renal clearance, but the primary route of elimination from the body will likely be the renal excretion of its highly polar carboxylic acid metabolite.
Predicted Toxicology Profile: Echoes of Methanol Toxicity
The toxicological forecast for this molecule is inextricably linked to its predicted metabolism. The generation of a formaldehyde-like intermediate is a major red flag.
Summary of Predicted Toxicities
| Toxicity Endpoint | Prediction | Scientific Rationale |
| Systemic Toxicity | High Risk | Metabolism to a formic acid analog can lead to metabolic acidosis , a hallmark of severe methanol poisoning.[8][10] |
| Ocular Toxicity | High Risk | Formate, the metabolite of formaldehyde, is a known mitochondrial toxin that specifically inhibits cytochrome oxidase, leading to ATP depletion and cell death in the optic nerve and retina, potentially causing blindness.[8][11] The predicted metabolite poses an identical mechanistic risk. |
| Hepatotoxicity | Moderate Risk | The liver is the primary site of metabolism, exposing it to the highest concentrations of the reactive aldehyde intermediate. Furthermore, some amino alcohols have shown inherent cytotoxicity, potentially involving the generation of reactive oxygen species.[6] |
| Local Irritation | Moderate Risk | Read-across from the structurally similar (1-Aminocyclopropyl)methanol, which is classified as causing skin and eye irritation (H315, H318) and respiratory irritation (H335), suggests a similar potential for local toxicity upon exposure.[12][13] |
| Genotoxicity | Moderate Risk | Formaldehyde is a known carcinogen and mutagen due to its ability to form cross-links with DNA and proteins. The predicted aldehyde intermediate shares this reactivity, posing a significant genotoxic risk. |
| Cardiotoxicity (hERG) | Needs Assessment | While no specific prediction can be made without dedicated modeling, the cationic nature of the protonated amine warrants routine evaluation for potential hERG channel inhibition, a common cause of drug-induced cardiotoxicity.[14] |
Experimental Validation: A Phased Protocol
To validate this in silico profile, a targeted, tiered experimental approach is essential. The goal is to first confirm the highest-risk prediction—the metabolic pathway.
Protocol 1: In Vitro Metabolic Stability Assessment
-
Objective: To determine the primary metabolic route and stability of this compound.
-
System: Pooled human liver microsomes (for CYP450 activity) and human liver cytosol (for ADH/ALDH activity).
-
Methodology:
-
Incubate this compound at a standard concentration (e.g., 1 µM) with each subcellular fraction, supplemented with appropriate cofactors (NADPH for microsomes, NAD+ for cytosol).
-
Include a control incubation with an ADH inhibitor (e.g., fomepizole) in the cytosol preparation.
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with acetonitrile.
-
Analyze the disappearance of the parent compound and the appearance of predicted metabolites (aldehyde and carboxylic acid) using LC-MS/MS.
-
-
Expected Outcome & Interpretation:
-
Rapid disappearance in cytosol, slower in microsomes: Confirms ADH/ALDH as the primary metabolic pathway.
-
Disappearance inhibited by fomepizole: Provides definitive evidence for the role of ADH.
-
Detection of the carboxylic acid metabolite: Validates the predicted detoxification route.
-
Conclusion and Strategic Recommendations
The in silico assessment of this compound reveals a molecule with a dual nature. It possesses physicochemical properties that are highly favorable for absorption and distribution, including potential CNS penetration. However, this promising profile is overshadowed by a critical metabolic liability. The presence of the primary alcohol moiety creates a toxification pathway analogous to that of methanol, predicting a high risk of severe systemic, ocular, and genotoxic effects mediated by its aldehyde and acid metabolites.
Strategic Recommendations:
-
Prioritize Metabolic Investigation: The immediate focus of any further research must be the experimental validation of the predicted metabolic pathway as outlined in Protocol 1.
-
Assess Inherent Cytotoxicity: Concurrent cytotoxicity assays (e.g., in HepG2 cells) should be run to assess the baseline toxicity of the parent compound.
-
Consider Structural Modification: If the intended biological activity resides in the aminocycloheptyl core, medicinal chemistry efforts should be directed at replacing or modifying the metabolically vulnerable methanol group. Options could include converting it to a methyl ether, a fluorinated methyl group, or a more stable functional group to block ADH-mediated oxidation.
Proceeding with this molecule without first addressing the profound toxicological risks associated with its metabolism would be a high-risk strategy. The in silico data strongly suggests that this liability is inherent to the structure and must be resolved before committing further resources to its development.
References
-
CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link]
-
Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. Available from: [Link]
-
Plaza-Alexandre, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. Available from: [Link]
-
Lagorce, D., et al. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances) of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. Available from: [Link]
-
Neamtu, A. A., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. International Journal of Molecular Sciences. Available from: [Link]
-
Guedes, F., et al. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules. Available from: [Link]
-
Kavlock, R., et al. (2012). Computational Toxicology: Realizing the Promise of the Toxicity Testing in the 21st Century. Environmental Health Perspectives. Available from: [Link]
-
Chemsrc. (1-Aminocyclohexyl)methanol | CAS#:4313-56-8. Available from: [Link]
-
Dierickx, P. J. (1998). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in Vitro. Available from: [Link]
-
Zimmerman, S. M., & Morgan, D. L. (2024). Methanol Toxicity. StatPearls. Available from: [Link]
-
Barceloux, D. G., et al. (2002). American Academy of Clinical Toxicology Practice Guidelines on the Treatment of Methanol Poisoning. Journal of Toxicology: Clinical Toxicology. Available from: [Link]
-
Dorokhov, Y. L., et al. (2015). Metabolic methanol: molecular pathways and physiological roles. Physiological Reviews. Available from: [Link]
-
Dorokhov, Y. L., et al. (2015). Metabolic Methanol: Molecular Pathways and Physiological Roles. ResearchGate. Available from: [Link]
-
Patocka, J., et al. (2013). Biologically Active Alcohols: Cyclic Alcohols. Military Medical Science Letters. Available from: [Link]
-
Wikipedia. Methanol toxicity. Available from: [Link]
-
Kostic, M. A. (2007). Rethinking the toxic methanol level. The Journal of Emergency Medicine. Available from: [Link]
-
Kianmehr, M., et al. (2021). A novel metabolic disorder in the degradation pathway of endogenous methanol due to a mutation in the gene of alcohol dehydrogenase. Clinical Biochemistry. Available from: [Link]
-
ResearchGate. Methanol metabolism pathways and their compartmentation in methylotrophic yeasts. Available from: [Link]
-
PubChem. (1-Aminocyclopropyl)methanol. Available from: [Link]
-
Mindt, M., et al. (2021). Evaluation of Heterologous Biosynthetic Pathways for Methanol-Based 5-Aminovalerate Production by Thermophilic Bacillus methanolicus. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Rostami-Hodjegan, A., & Tucker, G. T. (2022). Methanol poisoning as a new world challenge: A review. Ecotoxicology and Environmental Safety. Available from: [Link]
-
Coulter, C. V., et al. (2011). The pharmacokinetics of methanol in the presence of ethanol: a case study. Clinical Pharmacokinetics. Available from: [Link]
-
SciSpace. Top 55 Computational Toxicology papers published in 2021. Available from: [Link]
-
EMACC-WG / MSF Norway / Oslo University Hospital. (2023). Protocol – Methanol poisoning. Available from: [Link]
Sources
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 4. Computational Toxicology: Realizing the Promise of the Toxicity Testing in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmsl.cz [mmsl.cz]
- 8. researchgate.net [researchgate.net]
- 9. methanolpoisoning.msf.org [methanolpoisoning.msf.org]
- 10. Methanol toxicity - Wikipedia [en.wikipedia.org]
- 11. Methanol poisoning as a new world challenge: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. (1-Aminocyclopropyl)methanol | C4H9NO | CID 14146220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the In Silico Characterization of (1-Aminocycloheptyl)methanol: A Case Study in Early-Stage Drug Discovery
Abstract
In the modern drug discovery paradigm, the early assessment of novel chemical entities for potential biological activity and drug-like properties is paramount. Computational, or in silico, methodologies provide a rapid, cost-effective, and powerful framework for this initial characterization, allowing researchers to prioritize candidates for synthesis and experimental validation. This guide presents a comprehensive, step-by-step in silico workflow to characterize a novel, unstudied molecule: (1-Aminocycloheptyl)methanol. We will navigate the entire computational pipeline, from initial ligand preparation and physicochemical analysis to target identification, high-resolution interaction modeling via molecular docking, dynamic stability assessment with molecular dynamics simulations, and finally, the prediction of pharmacokinetic properties (ADMET). This document serves as a practical blueprint for researchers, scientists, and drug development professionals seeking to apply computational chemistry tools to accelerate early-phase discovery projects.
Introduction
This compound is a small organic molecule featuring a cycloheptane ring, a primary amine, and a hydroxymethyl group. A review of public chemical databases like PubChem reveals its basic structural and physical properties, but a notable absence of data regarding its biological interactions or therapeutic potential.[1][2][3] This lack of information makes it an ideal candidate for a hypothetical in silico investigation. How can we leverage computational tools to build a comprehensive profile of this molecule, generate testable hypotheses about its function, and predict its viability as a potential drug candidate?
This guide is structured to answer that question. We will treat this compound as a newly discovered compound and apply a rigorous, multi-stage computational protocol. The causality behind each step will be explained, providing not just a "how-to," but a "why-to," grounded in the principles of medicinal chemistry and computational biology. The ultimate goal is to transform a simple 2D structure into a rich, multi-faceted profile that can guide subsequent experimental work.
Part 1: Ligand Preparation and Physicochemical Profiling
Before any interaction can be modeled, the molecule of interest must be accurately represented in a three-dimensional, energetically favorable state. This initial step is critical, as all subsequent calculations depend on the quality of the input ligand structure.
Protocol 1: 3D Structure Generation and Energy Minimization
-
Obtain SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is C1CCC(CC1)(CO)N. This string is sourced from a reliable chemical database such as PubChem.[1]
-
Generate 2D and 3D Coordinates: Using a molecular editor like ChemDraw or an open-source tool like Avogadro, the SMILES string is converted into a 3D structure.[4] These programs add hydrogen atoms and generate an initial, rough 3D conformation.
-
Energy Minimization: The initial 3D structure is not guaranteed to be in a low-energy, stable conformation. Therefore, it must be subjected to energy minimization using a force field (e.g., MMFF94 or UFF). This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum, resulting in a more realistic and stable 3D representation of the molecule. This is a crucial self-validating step; an unminimized, high-energy conformation can lead to inaccurate docking scores and misleading interaction predictions.[5]
Data Presentation: Physicochemical Properties
With a prepared 3D structure, we can calculate key physicochemical properties that influence a molecule's pharmacokinetic behavior. Web-based tools like SwissADME provide a rapid and comprehensive analysis.[6] These descriptors are fundamental to assessing a compound's "drug-likeness."
| Property | Predicted Value | Importance in Drug Discovery |
| Molecular Weight | 143.23 g/mol | Influences diffusion and absorption; lower values (<500 Da) are generally preferred. |
| LogP (Octanol/Water) | 1.25 | Measures lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | Estimates polarity; TPSA < 140 Ų is often associated with good cell permeability. |
| H-Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (O, N). |
| H-Bond Acceptors | 2 | The number of electronegative atoms (O, N). |
| Rotatable Bonds | 1 | Indicates molecular flexibility, which can impact binding affinity. |
Data generated hypothetically using the SwissADME web server for demonstration.[6][7]
Part 2: Target Identification and Hypothesis Generation
For a novel compound, the most significant unknown is its biological target. In silico target fishing methods are designed to address this by screening the compound against vast biological data to predict potential protein partners.[8][9]
Methodology: Reverse Docking and Pharmacophore Screening
Two primary strategies are employed for target identification:
-
Ligand-Based (Pharmacophore) Screening: This method assumes that structurally similar molecules often have similar biological activities.[8][10] The 3D structure of this compound is used to define a pharmacophore—a 3D arrangement of essential features (e.g., H-bond donors/acceptors, hydrophobic centers). This pharmacophore is then used to screen databases of known active compounds. The targets of the highest-matching compounds become our predicted targets.[11]
-
Structure-Based (Reverse Docking): This approach "docks" our single ligand into the binding sites of a large library of proteins.[12][13] Servers like SwissTargetPrediction or ReverseDock use scoring functions to estimate the binding affinity for each protein, providing a ranked list of the most probable targets.[12][14][15][16] This method is particularly powerful as it does not rely on similarity to known ligands.
Experimental Workflow: Target Fishing
Caption: Workflow for in silico target identification.
Data Presentation: Hypothetical Target Prediction Results
The output from a tool like SwissTargetPrediction would be a ranked list of protein targets.
| Target Class | Predicted Target Example | Probability Score | Rationale for Interaction |
| Enzyme | Catechol-O-methyltransferase (COMT) | 0.35 | The aminomethyl group may mimic endogenous neurotransmitter ligands. |
| Ion Channel | NMDA Receptor | 0.28 | Cycloalkylamines are known scaffolds for NMDA receptor antagonists. |
| G-Protein Coupled Receptor | Dopamine D2 Receptor | 0.21 | The molecule's structure shares features with some dopaminergic ligands. |
This data is hypothetical and for illustrative purposes only.
Part 3: High-Resolution Interaction Analysis via Molecular Docking
Once a high-priority target is selected (e.g., COMT), molecular docking is used to predict the precise 3D binding orientation (the "pose") and estimate the binding affinity.[17][18] This provides the first detailed hypothesis of the molecular mechanism of action.
Protocol 2: Molecular Docking with AutoDock Vina
This protocol outlines the standard steps for docking a ligand into a protein's active site.[13][19]
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., PDB ID: 3BWM for COMT) from the Protein Data Bank (RCSB PDB).
-
Using software like UCSF Chimera or AutoDock Tools, remove non-essential components like water molecules, co-solvents, and any co-crystallized ligands.[20]
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is crucial for accurately calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound from Part 1.
-
Assign rotatable bonds, which the docking algorithm will be allowed to move freely during the simulation.
-
-
Grid Box Definition:
-
Define a 3D "search space" or grid box that encompasses the known active site of the protein. The size and center of this box are critical parameters that dictate where the software will attempt to place the ligand.
-
-
Docking Execution:
-
Run the docking simulation using AutoDock Vina. Vina employs a sophisticated search algorithm to explore various ligand conformations and orientations within the grid box, calculating a binding affinity score for each.[13]
-
-
Results Analysis:
-
Analyze the output, which provides several binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the score, the stronger the predicted binding.
-
Visualize the top-ranked pose in a molecular viewer to inspect key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and protein residues.
-
Experimental Workflow: Molecular Docking
Caption: Step-by-step molecular docking workflow.
Part 4: Dynamic Validation with Molecular Dynamics (MD) Simulation
Molecular docking provides a static snapshot of the binding event. To assess the stability of this predicted interaction over time in a more physiologically relevant environment, we use Molecular Dynamics (MD) simulations.[4][21]
Methodology: Assessing Complex Stability
An MD simulation models the movement of every atom in the system (protein, ligand, water, ions) over a period of time (typically nanoseconds). By analyzing the trajectory, we can determine if the ligand remains stably bound in its docked pose or if it dissociates. Key metrics like Root Mean Square Deviation (RMSD) are used to quantify stability. A stable RMSD for the ligand indicates a stable binding mode.[22]
Protocol 3: Protein-Ligand MD Simulation with GROMACS
GROMACS is a widely used, high-performance MD simulation engine.[23][24] The workflow is complex and involves multiple steps.
-
System Preparation:
-
The top-ranked docked complex from Part 3 is used as the starting structure.
-
A topology for the ligand must be generated, which defines its force field parameters. This is a critical step for non-standard molecules and often requires specialized tools like CGenFF.[4]
-
The complex is placed in a simulation box, which is then filled with explicit water molecules (solvation).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.[23]
-
-
Simulation Execution:
-
Energy Minimization: The entire solvated system is energy minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is stabilized, typically in two phases (NVT and NPT ensembles). This allows the solvent to relax around the protein-ligand complex.[4][25]
-
Production MD: The simulation is run for the desired length of time (e.g., 100 ns), with atomic coordinates saved at regular intervals.
-
-
Trajectory Analysis:
-
Calculate the RMSD of the protein backbone and the ligand relative to their starting positions.
-
Analyze hydrogen bond occupancy and other key interactions over the course of the simulation.
-
Visualize the trajectory to observe the dynamic behavior of the ligand in the binding pocket.
-
Logical Relationship: From Docking to MD
Caption: MD simulation validates the static docking hypothesis.
Part 5: In Silico ADMET Profiling
A potent molecule is useless as a drug if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these properties.[26][27][28] Early in silico ADMET assessment is crucial for identifying potential liabilities that could cause a drug candidate to fail in later clinical trials.[29]
Protocol 4: ADMET Prediction Using Web Servers
Servers like SwissADME and pkCSM use a combination of physicochemical properties and machine learning models trained on large experimental datasets to predict a wide range of ADMET parameters.[6][30]
-
Input: The SMILES string of this compound is submitted to the server.
-
Execution: The server calculates dozens of parameters related to pharmacokinetics and potential toxicity.
-
Analysis: The results are typically presented in a comprehensive table and often include visual aids, such as the "Bioavailability Radar" or the "BOILED-Egg" plot, which graphically summarize the molecule's drug-like properties.[31]
Data Presentation: Predicted ADMET Profile
| Parameter | Category | Prediction | Interpretation |
| GI Absorption | Absorption | High | The molecule is likely well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Distribution | Yes | The molecule is predicted to be able to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | Metabolism | No | Unlikely to interfere with the metabolism of other drugs via this key enzyme. |
| hERG I Inhibitor | Toxicity | No | Low risk of cardiotoxicity associated with hERG channel blockage. |
| Lipinski's Rule | Drug-likeness | Yes (0 violations) | The molecule adheres to key empirical rules for orally active drugs. |
Data generated hypothetically using the SwissADME web server for demonstration.[6][7]
Conclusion and Future Directions
This in-depth guide has outlined a comprehensive and logically structured in silico workflow for the characterization of a novel molecule, this compound. Starting with only a chemical structure, we have successfully:
-
Generated a high-quality 3D model and profiled its fundamental drug-like properties.
-
Formulated testable hypotheses about its potential biological targets using target fishing methodologies.
-
Modeled its specific interactions within a high-priority target's active site through molecular docking.
-
Assessed the dynamic stability of the predicted protein-ligand complex using molecular dynamics simulations.
-
Predicted its pharmacokinetic and toxicity profile to identify any potential liabilities.
The collective output of this computational pipeline provides a rich, multi-dimensional understanding of this compound. The hypothetical results suggest a molecule with favorable drug-like properties, a potential ability to cross the blood-brain barrier, and a plausible interaction with targets like COMT.
Crucially, these in silico findings are not an endpoint but a starting point. They provide a strong, data-driven rationale for the next steps in the drug discovery process: chemical synthesis of the compound followed by experimental validation, such as in vitro binding assays against the top-predicted targets. By front-loading discovery with these powerful computational techniques, we can de-risk projects, conserve resources, and more intelligently guide the journey from a simple molecule to a potential therapeutic.
References
-
Jambeck, P., & Wójcik, M. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. Justin A. Lemkul, Ph.D. Retrieved from a personal academic website. [Link]
-
Krause, F., Voigt, K., Di Ventura, B., & Ozturk, M. A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Molecular Biosciences. [Link]
-
Krause, F., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. ResearchGate. [Link]
-
MaddyList. (2024). GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. YouTube. [Link]
-
Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul, Ph.D. Retrieved from a personal academic website. [Link]
- Jorgensen, W. L. Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. Yale University.
- ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
-
BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
-
LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
- Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools with Python Bindings.
-
Basak, P., & Roy, K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
-
Wang, J. C., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. [Link]
-
Biotecnika. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. YouTube. [Link]
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. In Silico Drug Discovery and Design. [Link]
-
bio.tools. (n.d.). ReverseDock. bio.tools. [Link]
- Springer Protocols. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
-
ReverseDock. (n.d.). ReverseDock Web Server. University of Freiburg. [Link]
-
Galati, M. C., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules. [Link]
-
Liu, X., et al. (2021). In Silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Pharmacology. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare.
-
Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. SIB. [Link]
-
Chemvigyan. (2022). swiss ADME tutorial. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). (1-Aminocyclohexyl)methanol. PubChem. Retrieved from [Link]
- LabSolu. (n.d.). (1-aminocyclohexyl)methanol hydrochloride. LabSolu.
- ECHEMI. (n.d.). (1-aminocyclohexyl)methanol. ECHEMI.
- AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH Centre of Excellence.
- Chemsrc. (n.d.). (1-Aminocyclohexyl)methanol. Chemsrc.
- MDPI. (2023).
- ResearchGate. (n.d.). Overview of the main target fishing approaches.
- ResearchGate. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.
- Levy, D. E. (Ed.). (2008).
- Medicines for Malaria Venture. (2017). An in silico strategy for identification of novel drug targets against Plasmodium falciparum. MMV.
- Frontiers. (2024). Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. Frontiers in Pharmacology.
- Ye, H., et al. (2015).
- ChemicalBook. (n.d.). (1-aminocyclohexyl)methanol. ChemicalBook.
- ResearchGate. (n.d.).
-
Swiss Institute of Bioinformatics. (n.d.). Help - SwissADME. SIB. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
- YouTube. (n.d.). SwissADME. YouTube.
- National Center for Biotechnology Information. (n.d.). (1-Aminocyclopropyl)methanol. PubChem.
- Santa Cruz Biotechnology. (n.d.). (1-aminocyclohexyl)methanol. SCBT.
- Sigma-Aldrich. (n.d.). (1-Aminocyclobutyl)methanol. Sigma-Aldrich.
Sources
- 1. (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. (1-Aminocyclohexyl)methanol | CAS#:4313-56-8 | Chemsrc [chemsrc.com]
- 4. bioinformaticsreview.com [bioinformaticsreview.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 13. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.tools [bio.tools]
- 15. ReverseDock [reversedock.biologie.uni-freiburg.de]
- 16. m.youtube.com [m.youtube.com]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. GROMACS Tutorials [mdtutorials.com]
- 22. An in silico strategy for identification of novel drug targets against Plasmodium falciparum | Medicines for Malaria Venture [mmv.org]
- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 24. Protein-Ligand Complex [mdtutorials.com]
- 25. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 26. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 28. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 29. mdpi.com [mdpi.com]
- 30. ayushcoe.in [ayushcoe.in]
- 31. SwissADME [swissadme.ch]
(1-Aminocycloheptyl)methanol solubility in common organic solvents
An In-depth Technical Guide to the Solubility of (1-Aminocycloheptyl)methanol in Common Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract: this compound is a bifunctional molecule featuring a primary amine and a primary alcohol, anchored to a seven-membered cycloalkane ring. This unique structure imparts an amphiphilic character, making its solubility profile a critical parameter for applications in pharmaceutical synthesis, materials science, and chemical research. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a predictive assessment of its behavior in various common organic solvents, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for process development, formulation, and quality control.
Introduction
The Significance of this compound
Cyclic amino alcohols are valuable building blocks in organic synthesis due to the presence of two reactive functional groups—an amine and a hydroxyl group—in a constrained cyclic scaffold. This compound, specifically, offers a unique combination of a flexible seven-membered ring and vicinal functional groups, making it a precursor for novel ligands, catalysts, and complex pharmaceutical intermediates. The cycloheptyl ring can influence the stereochemical outcome of reactions and the conformational properties of resulting molecules, a desirable trait in the design of bioactive compounds.
The Critical Role of Solubility in Drug Development and Chemical Synthesis
Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. In chemical synthesis, the solubility of reactants, intermediates, and final products in various solvents is paramount for reaction efficiency, purification, and crystallization processes. A thorough understanding of the solubility of this compound is therefore essential for designing robust synthetic routes, developing effective purification strategies, and formulating stable solutions.
Physicochemical Profile of this compound and its Influence on Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is energetically favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.
Molecular Structure Analysis
This compound possesses a distinct amphiphilic nature.
-
Polar Head: The primary amine (-NH₂) and hydroxyl (-CH₂OH) groups constitute the polar region of the molecule. Both groups are capable of acting as hydrogen bond donors and acceptors.
-
Nonpolar Tail: The cycloheptyl ring is a large, hydrophobic moiety composed of methylene (-CH₂-) groups.
This dual character suggests that the molecule's solubility will be highly dependent on the polarity of the solvent.
The Role of Hydrogen Bonding
The amine and hydroxyl groups are the primary drivers of solubility in polar solvents. These groups can form strong hydrogen bonds with protic solvents (e.g., water, methanol, ethanol) and engage in dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, DMF). The energy gained from these interactions can effectively overcome the crystal lattice energy of the solid this compound.
The Impact of the Cycloheptyl Moiety
The large, nonpolar cycloheptyl group will sterically hinder the solvation of the polar functional groups to some extent. More significantly, it will contribute to the solubility in nonpolar and moderately polar solvents through van der Waals forces (dispersion forces). As the size of the alkyl portion of amino alcohols increases, their solubility in nonpolar solvents tends to increase, while their solubility in highly polar solvents like water may decrease.
Caption: Intermolecular forces governing solubility.
Theoretical Framework for Predicting Solubility
While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility.
The "Like Dissolves Like" Principle
This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[1]
-
Polar Solvents: this compound is expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) due to strong hydrogen bonding.
-
Polar Aprotic Solvents: Good solubility is also anticipated in polar aprotic solvents (e.g., DMSO, DMF) that can accept hydrogen bonds and engage in dipole-dipole interactions.
-
Nonpolar Solvents: The large cycloheptyl group suggests some degree of solubility in nonpolar solvents (e.g., hexane, toluene), although it is likely to be lower than in polar solvents. The energy required to break the strong hydrogen bonds between the solute molecules may not be compensated by the weaker van der Waals interactions with nonpolar solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[2] Every molecule is assigned three parameters (in MPa⁰·⁵):
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.
Two substances are likely to be miscible if the "distance" (Ra) between their HSP values in 3D Hansen space is small.[1] While the exact HSP for this compound are not published, we can estimate its character based on its structure: a moderate δD, a moderate δP, and a high δH.
Predicted Solubility Profile of this compound
Based on the principles above, the following qualitative solubility profile is predicted. This table should be used as a guideline for solvent selection in experimental studies.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding between the solute's -NH₂ and -OH groups and the solvent.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | A balance between polar and nonpolar interactions. |
| Nonpolar | Hexane, Toluene | Low to Moderate | Solubility driven by the cycloheptyl group via dispersion forces; may be limited by strong solute-solute H-bonds. |
| Chlorinated | Dichloromethane | Moderate | Can act as a weak hydrogen bond acceptor and has moderate polarity. |
Experimental Determination of Solubility
The most reliable method for determining the solubility of a new compound is the isothermal shake-flask method.[4] This method involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.
Self-Validating System: The Shake-Flask Method
The protocol described below is designed to be self-validating. By ensuring that a solid phase remains in equilibrium with the solution, we can be confident that the measured concentration represents the true thermodynamic solubility at that temperature. The use of a preliminary dissolution rate study helps to establish the necessary equilibration time, preventing premature measurements.
Caption: Experimental workflow for solubility determination.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
2-4 mL glass vials with screw caps
-
Analytical balance
-
Isothermal orbital shaker or temperature-controlled water bath
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Vials: To a series of glass vials, add an excess amount of solid this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid will remain after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24 to 72 hours). A preliminary experiment measuring concentration at different time points (e.g., 12, 24, 48, 72 hours) is recommended to determine the time required to reach a plateau, which signifies equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase for chromatography) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
Data Presentation and Interpretation
Tabulating Solubility Data
Quantitative solubility data should be presented in a clear and organized table. It is crucial to specify the temperature at which the measurements were conducted.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | [Experimental Data] | [Calculated Data] |
| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] |
| Acetonitrile | Polar Aprotic | [Experimental Data] | [Calculated Data] |
| Acetone | Moderately Polar | [Experimental Data] | [Calculated Data] |
| Dichloromethane | Chlorinated | [Experimental Data] | [Calculated Data] |
| Toluene | Nonpolar | [Experimental Data] | [Calculated Data] |
| n-Hexane | Nonpolar | [Experimental Data] | [Calculated Data] |
Conclusion
While specific solubility data for this compound is not yet prevalent in the scientific literature, a robust prediction of its behavior can be made based on its amphiphilic molecular structure. It is anticipated to exhibit high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and lower solubility in nonpolar solvents. This guide provides both the theoretical foundation for these predictions and a detailed, self-validating experimental protocol for researchers to determine precise solubility values. The methodologies and principles outlined herein are essential for any scientist or developer looking to effectively utilize this compound in their work.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
- Hahnenkamp, I., et al. (2010). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 49(15), 7056-7061.
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility Parameters. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
- NIST. (2025). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
-
Chaban, V. V. (2023). Solubility Properties of Methanol in Organic Solvents. ResearchGate. [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
-
Chemistry LibreTexts. (2021). Solubility Lab. [Link]
-
University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of California, Irvine. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. [Link]
Sources
A Technical Guide to the Stereoisomers of (1-Aminocycloheptyl)methanol: Synthesis, Separation, and Characterization
Abstract
Chiral 1,1-amino alcohols are privileged structural motifs in medicinal chemistry, serving as versatile building blocks for synthesizing complex pharmaceutical agents. Their constrained cyclic structures are of particular interest in drug design for modulating receptor binding and pharmacokinetic properties. This technical guide provides an in-depth exploration of (1-aminocycloheptyl)methanol, a key synthon featuring a seven-membered carbocyclic ring. We will dissect the stereochemistry of this molecule, detail established methods for both racemic and stereoselective synthesis, and outline the analytical techniques crucial for separation and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical protocols related to this valuable chemical entity.
Stereochemical Analysis of this compound
The molecular structure of this compound appears simple, yet its three-dimensional arrangement is fundamental to its utility. The core of its stereochemistry lies at the first carbon of the cycloheptyl ring.
The Quaternary Chiral Center
The C1 carbon atom of this compound is a quaternary stereocenter. It is bonded to four distinct substituent groups:
-
An amino group (-NH₂)
-
A hydroxymethyl group (-CH₂OH)
-
A methylene group of the cycloheptane ring (-CH₂-)
-
The rest of the cycloheptane ring, approached from the other direction.
This arrangement means the molecule is chiral and cannot be superimposed on its mirror image.
The Enantiomeric Pair: (R)- and (S)-Isomers
Due to the single chiral center, this compound exists as a pair of enantiomers: (R)-(1-aminocycloheptyl)methanol and (S)-(1-aminocycloheptyl)methanol. The designation of (R) (from the Latin rectus, for right) and (S) (from the Latin sinister, for left) is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
CIP Priority Assignment for this compound:
-
-NH₂ (highest priority, based on atomic number)
-
-CH₂OH
-
-C₇H₁₂- (the cycloheptyl ring path)
-
-H (not explicitly shown, but implied)
The two pathways around the ring are differentiated, confirming the chirality. These enantiomers exhibit identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as biological receptors.
Caption: The enantiomeric pair of this compound.
Synthetic Strategies
The synthesis of this compound can be approached in two primary ways: preparing a racemic mixture followed by separation, or directly synthesizing a single enantiomer through stereoselective methods.
Racemic Synthesis: The Strecker-Reduction Pathway
A robust and classical method for accessing the racemic mixture involves a two-stage process beginning with cycloheptanone. The first stage is a Strecker synthesis to form the α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. The second stage is the reduction of the carboxylic acid to the primary alcohol.
Stage 1: Synthesis of 1-Aminocycloheptane-1-carboxylic Acid The Strecker synthesis converts an aldehyde or ketone into an α-amino acid.
-
Imine Formation: Cycloheptanone reacts with ammonia to form a cycloheptylideneimine intermediate.
-
Cyanide Addition: A cyanide source, such as potassium cyanide (KCN), attacks the imine to form 1-aminocycloheptane-1-carbonitrile.
-
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield the racemic amino acid, 1-aminocycloheptane-1-carboxylic acid.
Stage 2: Reduction to this compound The carboxylic acid group of the amino acid is selectively reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of (1-Aminocycloheptyl)methanol
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the structural and electronic properties of (1-Aminocycloheptyl)methanol. As a chiral amino alcohol with a flexible seven-membered ring, this molecule presents unique conformational complexities that are critical to its biological activity and application in medicinal chemistry.[][2][3] By leveraging the predictive power of computational methods, we can gain profound insights into its behavior at a molecular level.
This document provides a detailed, field-proven framework for conducting these calculations, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.
The Strategic Imperative for a Computational Approach
This compound belongs to the class of amino alcohols, which are pivotal structural motifs in a vast array of biologically active compounds and are extensively used as chiral auxiliaries in asymmetric synthesis.[][3] The cycloheptane ring is known for its high conformational flexibility, existing in multiple low-energy conformations such as the twist-chair and twist-boat.[4][5] The presence of amino and methanol substituents further complicates this landscape. Understanding the preferred conformations, intramolecular interactions, and electronic properties is paramount for predicting its interaction with biological targets and for rational drug design.
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a robust and cost-effective means to explore these properties with high accuracy, complementing and guiding experimental studies.[6][7]
Foundational Theory: Selecting the Right Computational Tools
The choice of computational methodology is the bedrock of any quantum chemical study. For a molecule like this compound, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and efficiency.[8] The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has a long track record of providing reliable geometries and relative energies for organic compounds.[4][9] For enhanced accuracy, especially in capturing non-covalent interactions which may be present in our molecule (e.g., intramolecular hydrogen bonding), dispersion-corrected functionals such as the M06-2X are highly recommended.[8][10]
Basis Sets
The basis set determines the flexibility of the atomic orbitals used in the calculation. For geometry optimizations and frequency calculations, Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) offer a good compromise.[4] The latter, with the inclusion of diffuse functions (+) and polarization functions on all atoms (d,p), is particularly important for accurately describing systems with lone pairs and potential hydrogen bonding. For more accurate single-point energy calculations on the optimized geometries, a larger basis set such as cc-pVTZ can be employed.
The Computational Workflow: A Step-by-Step Protocol
This section outlines a detailed protocol for the quantum chemical analysis of this compound.
Step 1: Initial Structure Generation and Conformational Search
Due to the flexible nature of the cycloheptane ring, a thorough conformational search is critical.[5][11]
-
Initial Structure Construction: Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm. A common approach is to use a molecular mechanics force field (e.g., MMFF94) to rapidly generate a large number of low-energy conformers. This step is crucial to ensure the global minimum energy structure is identified.
Caption: A typical workflow for quantum chemical calculations.
Step 2: Geometry Optimization
Each of the low-energy conformers identified in the conformational search must be optimized at the DFT level of theory.
-
Methodology: Perform geometry optimization using the B3LYP functional with the 6-311+G(d,p) basis set.
-
Convergence Criteria: Use tight convergence criteria to ensure a true minimum on the potential energy surface is located.
-
Solvation Effects: To simulate a more realistic biological environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed, with water as the solvent.
Step 3: Vibrational Frequency Analysis
Following each successful geometry optimization, a vibrational frequency analysis should be performed at the same level of theory.
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.
-
Thermodynamic Properties: This calculation provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the theoretical infrared (IR) spectrum.
Step 4: Analysis of Results
The final step involves a detailed analysis of the computed data.
-
Relative Energies: Calculate the relative Gibbs free energies of all stable conformers to determine their populations at a given temperature.
-
Geometric Parameters: Analyze key bond lengths, bond angles, and dihedral angles to characterize the geometry of the most stable conformers.
-
Electronic Properties: Investigate properties such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and intermolecular interaction potential.[12]
Anticipated Quantitative Data
The following tables present hypothetical but realistic data that could be obtained from the proposed calculations.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| Twist-Chair 1 | 0.00 | 0.00 | 75.3 |
| Twist-Chair 2 | 0.85 | 0.92 | 18.1 |
| Boat 1 | 2.10 | 2.35 | 4.5 |
| Other | > 3.0 | > 3.0 | < 2.1 |
Table 2: Selected Optimized Geometrical Parameters for the Most Stable Conformer
| Parameter | Value (Å or °) |
| C-N Bond Length | 1.47 |
| C-O Bond Length | 1.43 |
| N-C-C-O Dihedral | -65.2 |
| Intramolecular H-bond (N-H···O) | 2.15 |
Visualizing Molecular Properties
Visual representations are crucial for interpreting computational results.
Caption: Interrelation of key properties derived from quantum chemical calculations.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound protocol for the quantum chemical investigation of this compound. By following these steps, researchers can obtain detailed insights into the conformational preferences, structural parameters, and electronic nature of this important molecule. These findings can be invaluable for understanding its biological activity, guiding synthetic efforts, and accelerating the drug discovery process. Future work could involve simulating its interaction with specific protein targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations.
References
-
Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane | Request PDF. (2025). ResearchGate. [Link]
-
Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. (n.d.). MDPI. [Link]
-
(1-Aminocyclohexyl)methanol | CAS#:4313-56-8. (n.d.). Chemsrc. [Link]
-
(PDF) Dynamics of flexible cycloalkanes. Ab initio and DFT study of the conformational energy hypersurface of cyclononane. (2007). ResearchGate. [Link]
-
(1-Aminocyclopropyl)methanol | C4H9NO. (n.d.). PubChem. [Link]
-
Conformations of cycloheptane. (1975). Journal of the American Chemical Society. [Link]
-
6.5 CONFORMATIONS OF CYCLOHEXANE. (n.d.). DAV University. [Link]
-
Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI. [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC. [Link]
-
DFT calculations of all the possible cycloadducts and the transition.... (n.d.). ResearchGate. [Link]
-
DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. (n.d.). American Chemical Society. [Link]
-
Cyclohexane conformation. (n.d.). Wikipedia. [Link]
-
Preference for excited state imine–amine isomerisation over enol–keto isomerisation: spectroscopic exploration and quantum chemical calculations. (n.d.). RSC Publishing. [Link]
-
Quantum Chemistry Calculations for Metabolomics: Focus Review. (2020). PMC. [Link]
-
12.3: Conformations of Cycloalkanes. (2021). Chemistry LibreTexts. [Link]
-
Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023). MDPI. [Link]
Sources
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Gram-Scale Synthesis of (1-Aminocycloheptyl)methanol
Document ID: AN-2026-CM-001
Version: 1.0
Abstract
This document provides a comprehensive guide for the gram-scale synthesis of (1-Aminocycloheptyl)methanol, a valuable building block in medicinal chemistry and drug discovery. Two robust and scalable synthetic routes are presented in detail, designed for researchers, scientists, and drug development professionals. The protocols emphasize practical execution, safety, and the underlying chemical principles to ensure reliable and reproducible results. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen methodologies, empowering researchers to adapt and troubleshoot the synthesis as needed.
Introduction
This compound is a key structural motif present in a variety of biologically active compounds. Its unique three-dimensional structure, conferred by the cycloheptyl ring, makes it an attractive component for introducing conformational rigidity and exploring new chemical space in drug design. The presence of both a primary amine and a primary alcohol offers two orthogonal points for further chemical modification, making it a versatile intermediate for the synthesis of compound libraries.
The successful gram-scale production of this intermediate is crucial for advancing preclinical and clinical studies. This guide outlines two distinct and efficient synthetic strategies:
-
Route 1: Reductive Amination of 1-Hydroxycycloheptanecarbaldehyde. This is a highly convergent and efficient one-pot approach.
-
Route 2: Reduction of 1-Hydroxycycloheptanecarbonitrile. This route provides a reliable alternative, starting from the readily available cycloheptanone.
Both routes have been designed with scalability and practicality in mind, avoiding hazardous or expensive reagents where possible.
Physicochemical and Safety Data
A summary of the properties for the target compound and key reagents is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Hazards |
| This compound | C₈H₁₇NO | 143.23 | White to off-white solid | Irritant |
| Cycloheptanone | C₇H₁₂O | 112.17 | Colorless liquid | Flammable, Irritant |
| 1,1-Cycloheptanedimethanol | C₉H₁₈O₂ | 158.24 | White solid | Irritant |
| Sodium Cyanide | NaCN | 49.01 | White solid | Highly toxic, Corrosive |
| Sodium Borohydride | NaBH₄ | 37.83 | White solid | Flammable, Water-reactive |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Gray powder | Pyrophoric, Water-reactive |
General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Special care should be taken when handling highly toxic reagents like sodium cyanide and pyrophoric reagents like lithium aluminum hydride.
Synthetic Route 1: Reductive Amination of 1-Hydroxycycloheptanecarbaldehyde
This route is conceptually straightforward, involving the one-pot reaction of an aldehyde with an ammonia source and a reducing agent. The primary challenge lies in the preparation of the requisite aldehyde precursor, 1-hydroxycycloheptanecarbaldehyde.
Diagram of Synthetic Route 1
Caption: Synthetic pathway for Route 1.
Step-by-Step Protocol: Route 1
Step 1: Synthesis of 1,1-Cycloheptanedimethanol
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (15.2 g, 0.4 mol) in anhydrous tetrahydrofuran (THF) (800 mL).
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of diethyl cycloheptane-1,1-dicarboxylate (50 g, 0.206 mol) in anhydrous THF (200 mL) dropwise via the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (15 mL), 15% aqueous sodium hydroxide (15 mL), and finally water (45 mL). Stir the resulting granular precipitate for 1 hour.
-
Isolation: Filter the solid and wash it thoroughly with THF (3 x 100 mL). Combine the filtrate and washes, and concentrate under reduced pressure to yield 1,1-cycloheptanedimethanol as a white solid. The product is often of sufficient purity for the next step.
-
Expected Yield: 28-31 g (85-95%)
-
Step 2: Selective Oxidation to 1-Hydroxycycloheptanecarbaldehyde
This step requires careful control to avoid over-oxidation to the carboxylic acid or oxidation of both alcohol functionalities.
-
Reaction Setup: To a 1 L round-bottom flask, add pyridinium chlorochromate (PCC) (38.8 g, 0.18 mol) and powdered molecular sieves (4Å, 40 g) to dichloromethane (DCM) (500 mL). Stir the suspension for 30 minutes.
-
Reagent Addition: Add a solution of 1,1-cycloheptanedimethanol (23.7 g, 0.15 mol) in DCM (100 mL) to the suspension in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (500 mL) and filter through a pad of silica gel.
-
Isolation: Wash the silica gel pad with additional diethyl ether (3 x 100 mL). Combine the filtrates and concentrate under reduced pressure to yield the crude 1-hydroxycycloheptanecarbaldehyde. This product should be used immediately in the next step.
-
Expected Yield: 18-20 g (77-85%)
-
Step 3: Reductive Amination to this compound
-
Reaction Setup: In a 1 L round-bottom flask, dissolve the crude 1-hydroxycycloheptanecarbaldehyde (18 g, approx. 0.128 mol) in methanol (400 mL). Add ammonium acetate (49.3 g, 0.64 mol).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN) (8.8 g, 0.14 mol) portion-wise over 30 minutes. Caution: NaBH₃CN is toxic and releases HCN upon acidification.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by the slow addition of 2 M hydrochloric acid until the pH is ~2. Stir for 1 hour to hydrolyze any remaining imine and borohydride complexes.
-
Purification: Concentrate the mixture under reduced pressure. Add 2 M sodium hydroxide until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 200 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
Expected Yield: 12-15 g (65-75% over two steps)
-
Synthetic Route 2: Reduction of 1-Hydroxycycloheptanecarbonitrile
This route begins with the readily available cycloheptanone and proceeds through a cyanohydrin intermediate. The simultaneous reduction of the nitrile and hydroxyl groups can be challenging, so a two-step reduction is often preferred.
Diagram of Synthetic Route 2
Caption: Synthetic pathway for Route 2.
Step-by-Step Protocol: Route 2
Step 1: Synthesis of 1-Hydroxycycloheptanecarbonitrile
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium cyanide (NaCN) (29.4 g, 0.6 mol) in water (120 mL). Caution: NaCN is highly toxic. Handle with extreme care.
-
Reagent Addition: Cool the solution to 0 °C. Add cycloheptanone (56.1 g, 0.5 mol) to the stirred solution.
-
Acidification: Slowly add a solution of concentrated sulfuric acid (32.7 mL, 0.6 mol) in water (60 mL) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers and wash with brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-hydroxycycloheptanecarbonitrile as a pale yellow oil. The product is typically used in the next step without further purification.
-
Expected Yield: 60-65 g (86-93%)
-
Step 2: Reduction to this compound
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (38 g, 1.0 mol) in anhydrous THF (1 L).
-
Reagent Addition: Cool the suspension to 0 °C. Add a solution of 1-hydroxycycloheptanecarbonitrile (60 g, 0.43 mol) in anhydrous THF (200 mL) dropwise via the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 8 hours.
-
Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (38 mL), 15% aqueous sodium hydroxide (38 mL), and finally water (114 mL). Stir the resulting granular precipitate for 1 hour.
-
Isolation: Filter the solid and wash it thoroughly with THF (3 x 150 mL). Combine the filtrate and washes, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent to afford pure this compound.
-
Expected Yield: 43-50 g (70-80%)
-
Characterization Data for this compound
-
¹H NMR (400 MHz, CDCl₃): δ 2.85 (s, 3H, NH₂ and OH), 2.55 (s, 2H, CH₂OH), 1.70-1.40 (m, 12H, cycloheptyl CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 70.1 (CH₂OH), 58.9 (C-NH₂), 38.5 (cycloheptyl CH₂), 29.8 (cycloheptyl CH₂), 22.5 (cycloheptyl CH₂).
-
IR (KBr, cm⁻¹): 3350 (br, O-H, N-H), 2920, 2850 (C-H), 1590 (N-H bend), 1460, 1040 (C-O).
-
MS (ESI+): m/z 144.1 [M+H]⁺.
Discussion and Field-Proven Insights
Choice of Synthetic Route:
-
Route 1 (Reductive Amination): This route is elegant and potentially shorter if the diol precursor is readily available. The one-pot nature of the final step is advantageous for large-scale production as it reduces unit operations.[1][2] However, the selective oxidation of the diol can be challenging and may require careful optimization to maximize the yield of the desired aldehyde and minimize byproducts. The use of milder and more selective oxidizing agents like those used in Swern or Dess-Martin periodinane oxidations could be explored, but these reagents are often more expensive and generate more waste. Reductive amination is a widely used and robust reaction in industrial settings due to its high atom economy and often mild conditions.[3] The choice of reducing agent is critical; sodium cyanoborohydride is effective as it is stable under the mildly acidic conditions required for imine formation and selectively reduces the imine in the presence of the aldehyde.[4]
-
Route 2 (Cyanohydrin Reduction): This route is generally more reliable and higher-yielding, starting from an inexpensive and common starting material, cycloheptanone. The cyanohydrin formation is a classic and high-yielding reaction. The main challenge is the powerful reduction required in the second step. Lithium aluminum hydride is a potent reducing agent capable of reducing both the nitrile and the hydroxyl group (if it were protected, which is not necessary here).[5] The workup for LiAlH₄ reactions on a large scale can be hazardous and requires careful execution. However, the overall robustness and high yield of this route make it a very attractive option for gram-scale synthesis.
Process Optimization and Troubleshooting:
-
Route 1:
-
Oxidation: If over-oxidation is an issue, consider lowering the reaction temperature or using a less reactive oxidizing agent. The reaction should be carefully monitored by TLC to avoid prolonged reaction times.
-
Reductive Amination: The pH of the reaction mixture is crucial for efficient imine formation. Ammonium acetate acts as both the ammonia source and a buffer. If yields are low, the pH can be adjusted with acetic acid.
-
-
Route 2:
-
Cyanohydrin Formation: The reaction is exothermic and the temperature should be carefully controlled to prevent the decomposition of the cyanohydrin and the release of toxic hydrogen cyanide gas.
-
Reduction: The addition of the cyanohydrin to the LiAlH₄ suspension should be slow and controlled to manage the exotherm. A reverse addition (adding LiAlH₄ to the cyanohydrin) is not recommended due to the high reactivity of the hydride.
-
Conclusion
The two synthetic routes detailed in this application note provide reliable and scalable methods for the gram-scale production of this compound. Route 2, via the reduction of 1-hydroxycycloheptanecarbonitrile, is recommended as the more robust and higher-yielding approach for researchers who require a straightforward and reproducible synthesis. Route 1, utilizing a reductive amination strategy, offers a more convergent approach that may be advantageous in certain contexts, particularly if the diol precursor is readily available. By understanding the underlying chemistry and following the detailed protocols, researchers can confidently produce this valuable building block for their drug discovery and development programs.
References
-
Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäure- und Maleïnsäure-anhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033. [Link]
-
Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Lossen, W. (1872). Ueber Benzoylderivate des Hydroxylamins. Justus Liebigs Annalen der Chemie, 161(2-3), 347-362. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
-
Wikipedia contributors. (2023). Schmidt reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). Synthesis of 1, 1-cyclopropanedimethanol. [Link]
-
Khan Academy. (n.d.). Oxidation of alcohols. [Link]
-
PubChem. (n.d.). 1-Hydroxycyclohexanecarbonitrile. [Link]
-
Wikipedia contributors. (2023). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Curtius rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Lossen rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]
-
National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]
-
National Institutes of Health. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
Sources
Application Notes & Protocols: (1-Aminocycloheptyl)methanol as a Versatile Building Block in Modern Organic Synthesis
Abstract
(1-Aminocycloheptyl)methanol is a unique bifunctional building block that holds significant potential for the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound. We will explore its intrinsic chemical properties and delve into its utility in the construction of novel spiropiperidines and other heterocyclic systems. The protocols detailed herein are designed to be robust and reproducible, with a strong emphasis on the underlying chemical principles to empower users to adapt and innovate.
Introduction: The Strategic Advantage of the Aminocycloheptyl Scaffold
The cycloheptyl moiety, while less common than its five- and six-membered counterparts, offers a unique three-dimensional profile that can be highly advantageous in drug design for exploring novel chemical space and optimizing pharmacokinetic properties. When functionalized with both an amino and a methanol group on the same carbon, as in this compound, this building block becomes a powerful tool for introducing a spirocyclic center or for constructing complex heterocyclic frameworks. The primary amine and hydroxyl groups provide two reactive handles for a variety of chemical transformations, allowing for the divergent synthesis of a wide array of derivatives.
The application of such building blocks is particularly relevant in the synthesis of spiropiperidines, a class of compounds with significant interest in medicinal chemistry due to their rigid structures which can lead to improved target selectivity and metabolic stability.[1][2] This guide will provide both the conceptual framework and practical protocols for leveraging this compound in these and other advanced synthetic applications.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C8H17NO | PubChem CID: 40424787[3] |
| Molecular Weight | 143.23 g/mol | PubChem CID: 40424787[3] |
| Appearance | (Predicted) Colorless to pale yellow liquid or low melting solid | Inferred from similar compounds |
| Boiling Point | (Predicted) ~220-230 °C at 760 mmHg | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | Inferred from functional groups |
| pKa (amine) | (Predicted) ~10.5 | Inferred from similar primary amines |
Handling and Storage: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. It is expected to be stable under normal laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents.
Synthetic Applications and Mechanistic Rationale
The synthetic utility of this compound stems from the orthogonal reactivity of its amine and hydroxyl groups. This allows for selective transformations and the construction of complex molecules in a controlled manner.
Synthesis of Spirocyclic Heterocycles: The Intramolecular Aza-Michael Approach
One of the most powerful applications of this building block is in the synthesis of spiropiperidines via an intramolecular aza-Michael addition. This strategy involves the initial conversion of the hydroxyl group into a suitable Michael acceptor, followed by a base- or acid-catalyzed cyclization of the pendant amine.
A plausible synthetic pathway is outlined below:
Caption: Proposed workflow for the synthesis of a spiropiperidine from this compound.
This "clip-cycle" approach is a well-established method for the asymmetric synthesis of spiropiperidines, often employing chiral catalysts to achieve high enantioselectivity.[4][5] The cycloheptyl ring of the starting material forms the spirocyclic core of the final product, providing a rigid and three-dimensionally complex scaffold.
Pictet-Spengler Reaction for the Synthesis of Fused Heterocyclic Systems
The Pictet-Spengler reaction is a powerful tool for the construction of tetrahydroisoquinoline and related fused heterocyclic systems. In a variation of this classic reaction, this compound can be condensed with an appropriate aldehyde or ketone to form an imine, which then undergoes an intramolecular cyclization.
The general workflow for such a transformation is as follows:
Caption: Conceptual workflow for a Pictet-Spengler type reaction using this compound.
This approach allows for the creation of novel polycyclic scaffolds that incorporate the cycloheptyl moiety. The choice of the carbonyl component will determine the nature of the resulting fused ring system, offering a high degree of modularity in the synthesis of compound libraries for drug discovery.
Detailed Experimental Protocols
The following protocols provide a starting point for the practical application of this compound in organic synthesis. These are intended as a guide and may require optimization depending on the specific substrate and desired outcome.
Protocol 1: Synthesis of a Spiropiperidine Precursor via N-Protection and O-Activation
Objective: To prepare an N-protected, O-activated intermediate ready for conversion to a Michael acceptor.
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Pyridine, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
N-Protection:
-
Dissolve this compound (1.0 g, 6.98 mmol) in anhydrous DCM (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEA (1.46 mL, 10.47 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc2O (1.67 g, 7.68 mmol) in DCM (10 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
-
-
O-Activation (Mesylation):
-
Dissolve the crude N-Boc protected intermediate in anhydrous pyridine (20 mL) and cool to 0 °C.
-
Slowly add MsCl (0.65 mL, 8.38 mmol) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (gradient elution with hexanes/ethyl acetate) to afford the desired mesylate.
-
Expected Outcome: The final product is a white to off-white solid. Characterization by 1H NMR, 13C NMR, and mass spectrometry should confirm the structure.
Troubleshooting:
-
Incomplete N-protection: Increase the reaction time or add a slight excess of Boc2O.
-
Low yield in mesylation: Ensure all reagents and solvents are anhydrous. Pyridine quality is crucial.
Protocol 2: Synthesis of Novel Heterocycles via Condensation Reactions
This protocol provides a general method for the synthesis of various heterocyclic structures.
Objective: To synthesize a novel fused heterocyclic compound via a condensation reaction.
Materials:
-
This compound (1.0 equiv)
-
An appropriate carbonyl compound (e.g., a chalcone) (1.0 equiv)[6]
-
A suitable catalyst (e.g., piperidine, a few drops)[6]
-
Ethanol, absolute
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 g, 6.98 mmol) in absolute ethanol (25 mL), add the selected chalcone (1.0 equiv).
-
Add a few drops of piperidine as a catalyst.[6]
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure heterocyclic compound.[7]
Expected Outcome: The product will be a crystalline solid. Characterization by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry will be necessary to elucidate the exact structure of the novel heterocycle.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex organic molecules. Its bifunctional nature allows for the construction of spirocyclic and fused heterocyclic systems that are of significant interest in medicinal chemistry and drug discovery. The protocols and strategies outlined in this document provide a solid foundation for the exploration of this compound's synthetic potential. As with any novel building block, the full extent of its utility will be realized through the ingenuity and creativity of the researchers who employ it.
References
-
Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis - ChemRxiv. Available at: [Link]
-
The use of methanol as a C1 building block | Research Communities by Springer Nature. Available at: [Link]
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - RSC Publishing. Available at: [Link]
-
A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors - ResearchGate. Available at: [Link]
-
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available at: [Link]
-
Synthesis and structure of novel heterocyclic aminotelluranes - ResearchGate. Available at: [Link]
-
An Asymmetric Approach Towards 3-Spiropiperidines. Available at: [Link]
-
Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety - Scirp.org. Available at: [Link]
-
(PDF) Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines - ResearchGate. Available at: [Link]
-
Synthesis of novel heterocyclic compounds and their biological evaluation. Available at: [Link]
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity - bepls. Available at: [Link]
-
Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations - PubMed. Available at: [Link]
-
The use of methanol as a C1 building block - ResearchGate. Available at: [Link]
-
Methanol production in a sustainable, mild and competitive process: concept launch and analysis - Green Chemistry (RSC Publishing). Available at: [Link]
-
Strategies for the Synthesis of Spiropiperidines - White Rose Research Online. Available at: [Link]
-
(1-Aminocyclopropyl)methanol | C4H9NO | CID 14146220 - PubChem - NIH. Available at: [Link]
-
Reaction pathways of the acetalization of 1‐methoxyehtanol and... - ResearchGate. Available at: [Link]
-
New drug 'building block' won't damage your liver - Futurity.org. Available at: [Link]
-
[(1S,2S)-2-aminocycloheptyl]methanol | C8H17NO | CID 40424787 - PubChem. Available at: [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. [(1S,2S)-2-aminocycloheptyl]methanol | C8H17NO | CID 40424787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety [scirp.org]
Application Notes and Protocols for (1-Aminocycloheptyl)methanol in Pharmaceutical Synthesis
Introduction: The Role of Alicyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the structural architecture of a drug candidate is paramount to its biological activity, pharmacokinetic profile, and overall therapeutic efficacy. Among the myriad of molecular frameworks utilized, alicyclic ring systems, particularly those of medium size like cycloheptane, offer a unique combination of structural rigidity and conformational flexibility. This allows for precise three-dimensional positioning of functional groups to interact with biological targets while maintaining favorable physicochemical properties such as lipophilicity and metabolic stability.
(1-Aminocycloheptyl)methanol is a bifunctional building block that embodies these desirable characteristics. It features a seven-membered carbocyclic core, which can explore a wider conformational space than smaller rings like cyclopentane or cyclohexane, potentially enabling better binding to protein targets. The presence of both a primary amine and a primary alcohol provides two orthogonal points for chemical modification, making it a versatile precursor for the synthesis of a diverse range of pharmaceutical agents. This guide provides a comprehensive overview of the synthesis of this compound and its application in the development of novel therapeutics, with a focus on its potential as a scaffold for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic precursor is essential for its effective use in drug development. The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Approx. 230-235 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, and DMSO. |
| pKa (amine) | Approx. 9.5-10.5 (estimated) |
Synthesis of this compound: A Two-Step Protocol
The synthesis of this compound can be efficiently achieved from the readily available starting material, cycloheptanone, through a two-step sequence involving a Strecker amino acid synthesis followed by a robust reduction.
Workflow for the Synthesis of this compound
Application Note & Protocols: Derivatization of (1-Aminocycloheptyl)methanol for Biological Screening
Abstract: This guide provides a comprehensive framework and detailed protocols for the chemical derivatization of (1-aminocycloheptyl)methanol. This bifunctional scaffold, possessing both a primary amine and a primary alcohol on a constrained, three-dimensional cycloheptyl core, represents a "privileged structure" ideal for the generation of diverse small molecule libraries.[1][2] By systematically modifying these two orthogonal functional groups, researchers can efficiently explore a vast chemical space, increasing the probability of identifying novel hits in high-throughput biological screens.[3] This document details five robust synthetic protocols—amide coupling, sulfonamide synthesis, reductive amination, esterification, and carbamate formation—and discusses strategies for library design and characterization.
The Strategic Value of the this compound Scaffold
In medicinal chemistry, a privileged structure is a molecular framework that can provide ligands for multiple, distinct biological targets.[4][5] The this compound scaffold embodies key characteristics of such structures:
-
Three-Dimensionality: The non-planar cycloheptane ring presents substituents in well-defined vectors, enabling more specific and potentially higher-affinity interactions with protein binding pockets compared to flat aromatic scaffolds.
-
Dual Functional Handles: The presence of a primary amine and a primary alcohol allows for two independent points of diversification. This enables the creation of a matrix of compounds from a set of building blocks, rapidly expanding library diversity.
-
Synthetic Tractability: Both the amine and alcohol are amenable to a wide range of robust and well-established chemical transformations, making library synthesis straightforward and scalable.[6][7]
-
Favorable Physicochemical Properties: The aliphatic core provides a foundation for drug-like properties, which can be fine-tuned through the addition of various functional groups.
The overall strategy is to leverage these features by applying a suite of orthogonal chemical reactions to generate a library of derivatives, each with unique structural and electronic properties poised for biological evaluation.
Diagram 1: Overall strategy for diversifying the this compound scaffold.
Protocols for Derivatization
The following protocols are designed to be robust and broadly applicable. For library synthesis, these reactions can be adapted to parallel synthesis formats. Each protocol includes essential quality control checkpoints to ensure the integrity of the final compounds.
Protocol 1: Amide Coupling via EDC/HOBt
Principle: This is a widely used method for forming amide bonds from carboxylic acids and amines.[8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and an additive like Hydroxybenzotriazole (HOBt) is used to form an active ester intermediate, which improves efficiency and minimizes side reactions.
Materials & Reagents:
-
This compound
-
Carboxylic acid of choice (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Add this compound (1.0 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature. Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid, ensuring the free amine is available for reaction.
-
Add EDC·HCl (1.2 eq) in one portion. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
-
Characterization: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity via HPLC.[9]
Diagram 2: Workflow for the synthesis and quality control of amide derivatives.
Protocol 2: Sulfonamide Synthesis
Principle: Sulfonamides are synthesized by the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[10][11] Pyridine can serve as both the base and the solvent for this transformation.
Materials & Reagents:
-
This compound
-
Sulfonyl chloride of choice (1.1 eq)
-
Anhydrous Pyridine or a mixture of DCM and Triethylamine (TEA) (3.0 eq)
-
1M aqueous HCl
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution. Causality: The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent side reactions.
-
Allow the reaction to warm to room temperature and stir until complete (typically 1-4 hours), as monitored by TLC/LC-MS.
-
Work-up: a. Pour the reaction mixture into a separatory funnel containing ethyl acetate and 1M HCl. b. Separate the layers and wash the organic layer sequentially with 1M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Confirm structure and purity by NMR, HRMS, and HPLC.
Protocol 3: Reductive Amination
Principle: This reaction forms a C-N bond by first condensing the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary amine.[12][13][14] Sodium triacetoxyborohydride is a mild reducing agent well-suited for this one-pot reaction as it selectively reduces the iminium ion in the presence of the carbonyl starting material.[15][16]
Materials & Reagents:
-
This compound
-
Aldehyde or ketone of choice (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous NaHCO₃
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops). Causality: The acid catalyzes the formation of the iminium ion intermediate, accelerating the reaction.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise. Be aware of potential gas evolution.
-
Stir at room temperature until the reaction is complete as monitored by LC-MS (typically 3-24 hours).
-
Work-up: a. Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. b. Extract the aqueous layer with DCM or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography.
-
Characterization: Confirm structure and purity by NMR, HRMS, and HPLC.
Protocol 4: Esterification (Fischer-Speier)
Principle: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[17] To drive the equilibrium towards the product, the carboxylic acid can be used in excess or water can be removed as it is formed. A simpler approach for small-scale synthesis involves using a strong acid catalyst like sulfuric acid.
Materials & Reagents:
-
This compound hydrochloride (or pre-neutralized free base)
-
Carboxylic acid of choice (can be used as solvent) or an inert solvent like toluene
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)
-
Saturated aqueous NaHCO₃
Step-by-Step Protocol:
-
Suspend this compound (1.0 eq) in the carboxylic acid (if a liquid, used as solvent) or in toluene with the carboxylic acid (1.5 eq).
-
Carefully add concentrated H₂SO₄ (catalytic amount). Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.
-
Heat the reaction mixture (typically 60-110 °C) with a Dean-Stark apparatus if using toluene to remove water.
-
Monitor the reaction by TLC/LC-MS until completion.
-
Work-up: a. Cool the reaction mixture and dilute with ethyl acetate. b. Carefully wash with saturated NaHCO₃ until gas evolution ceases, then wash with water and brine. c. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify via flash column chromatography.
-
Characterization: Confirm structure and purity by NMR, HRMS, and HPLC.
Protocol 5: Carbamate Formation
Principle: Carbamates can be formed by reacting the alcohol with an isocyanate.[18] Alternatively, for a more controlled approach, the alcohol can be reacted with an activating agent like N,N'-Disuccinimidyl carbonate (DSC) followed by the addition of a primary or secondary amine.[19] The isocyanate route is presented here for simplicity.
Materials & Reagents:
-
This compound
-
Isocyanate of choice (R-N=C=O) (1.05 eq)
-
Anhydrous THF or DCM
-
Triethylamine (TEA) (catalytic amount)
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add a catalytic amount of TEA.
-
Slowly add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction for 1-6 hours, monitoring by TLC/LC-MS.
-
Work-up: a. Quench the reaction with a few drops of methanol to consume any excess isocyanate. b. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can often be purified directly by flash column chromatography.
-
Characterization: Confirm structure and purity by NMR, HRMS, and HPLC.
Library Data Management
For a screening library, systematic data collection is crucial. The characterization data for each synthesized derivative should be compiled into a structured format.
Table 1: Example Characterization Data for a Subset of Derivatives
| Compound ID | Structure | Reaction Type | MW ( g/mol ) | Yield (%) | Purity (HPLC %) |
| LIB-001 | Amide Coupling | 247.35 | 85 | >98 | |
| LIB-002 | Sulfonamide | 297.42 | 78 | >99 | |
| LIB-003 | Reductive Amination | 233.38 | 65 | >97 | |
| LIB-004 | Esterification | 185.28 | 91 | >99 |
References
-
Feher, M., & Schmidt, J. M. (2003). Scaffold Architecture and Pharmacophoric Properties of Natural Products and Trade Drugs: Application in the Design of Natural Product-Based Combinatorial Libraries. Journal of Chemical Information and Computer Sciences. [Link]
-
Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry. [Link]
-
OpenOChem Learn. Privileged Structures. OpenOChem Learn. [Link]
-
Grabowski, K., Baringhaus, K.-H., & Schneider, G. (2008). Scaffold diversity of natural products: inspiration for combinatorial library design. Natural Product Reports. [Link]
-
Barreiro, G., et al. (2023). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Pharmaceuticals. [Link]
-
Mason, J. S., et al. (2006). Privileged structures: applications in drug discovery. Current Medicinal Chemistry. [Link]
-
Niemi, T., et al. (2017). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications. [Link]
-
Gordon, E. M., & Kerwin, J. F. (Eds.). (1998). Combinatorial Chemistry in Drug Discovery. Methods in Enzymology. [Link]
-
Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Cambridge MedChem Consulting. Privileged Structures. Cambridge MedChem Consulting. [Link]
-
Niemi, T. Y. M. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. University of Helsinki. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Zultanski, S. L., & Stahl, S. S. (2017). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. Angewandte Chemie International Edition. [Link]
-
Fisher, J. P., et al. (2004). Fabrication of Combinatorial Polymer Scaffold Libraries. Biomaterials. [Link]
-
ResearchGate. Synthesis of substituted amino alcohol sulfamides. ResearchGate. [Link]
-
Han, S. J., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]
-
PharmaTutor. (2017). COMBINATORIAL CHEMISTRY - MODERN SYNTHESIS APPROACH. PharmaTutor. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. [Link]
-
Wikipedia. Carbamate. Wikipedia. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
ResearchGate. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, useful intermediates for the preparation of novel mPGES-1 inhibitors. ResearchGate. [Link]
-
Wikipedia. Reductive amination. Wikipedia. [Link]
-
Liu, X., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. [Link]
-
Organic Chemistry Portal. Amide synthesis by C-N coupling, hydrolysis, oxidation. Organic Chemistry Portal. [Link]
-
Du, Y., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. Reaction Chemistry & Engineering. [Link]
-
Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]
-
Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society. [Link]
-
He, C., et al. (2014). selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Gu, C., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
Organic Reactions. Reductive Amination - Common Conditions. Organic Reactions. [Link]
-
Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]
-
Chemistry Steps. Reductive Amination. Chemistry Steps. [Link]
-
St. Hilaire, P. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]
-
Rossé, G. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]
-
Johnson, K., & Johnston, K. (2011). High-Throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology. [Link]
-
News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Green Chemistry (RSC Publishing). Methanol as the C1 source: redox coupling of nitrobenzenes and alcohols for the synthesis of benzimidazoles. Green Chemistry (RSC Publishing). [Link]
-
Organic Reactions. Acid to Ester - Common Conditions. Organic Reactions. [Link]
-
Reddit. (2022). Making esters the the presence of an amine? r/Chempros. [Link]
-
Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances. [Link]
Sources
- 1. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Privileged Structures | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. hepatochem.com [hepatochem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Carbamate - Wikipedia [en.wikipedia.org]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Note: High-Throughput Screening Strategies for the Interrogation of Aminocycloheptane-Based Compound Libraries
Introduction
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can effectively modulate biological targets is paramount.[1] Among these, privileged scaffolds—molecular frameworks that can bind to multiple, distinct biological targets—offer a powerful starting point for the development of new therapeutics.[2][3][4] The aminocycloheptane moiety has emerged as a particularly valuable scaffold in medicinal chemistry.[5][6] Its seven-membered ring provides a unique three-dimensional architecture with significant conformational flexibility, allowing for optimal spatial presentation of substituents to engage with complex protein binding sites.[7] The inclusion of an amino group provides a key hydrogen bonding and salt-bridge-forming functionality, as well as a versatile chemical handle for library diversification.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns for compound libraries built around the aminocycloheptane scaffold. We will delve into the causality behind experimental choices for several robust HTS assay formats, provide detailed, self-validating protocols, and discuss critical data analysis and hit validation strategies. The objective is to equip researchers with the foundational knowledge and practical methodologies required to successfully identify and advance promising aminocycloheptane-based hit compounds.
The Aminocycloheptane Scaffold: A Privileged Framework
The utility of the aminocycloheptane scaffold stems from its distinct stereochemical and physicochemical properties. Unlike more common five- and six-membered rings, the seven-membered carbocycle offers a greater number of low-energy conformations, which can be exploited to achieve high-affinity interactions with a target protein.[7] This conformational pliancy makes it a valuable intermediate in complex synthetic strategies.[7][8] As a class of aminocyclitols, these structures are foundational components of numerous biologically active natural products and have been successfully employed as versatile scaffolds in drug design, particularly in the development of glycosidase inhibitors and antiviral agents.[5][6]
High-Throughput Screening Workflow: A Validated Approach
A successful HTS campaign is a multi-step process designed to identify true, reproducible "hits" from a large compound library while minimizing false positives and negatives.[9] Each stage incorporates critical quality control checks to ensure the reliability of the data. The universally accepted Z-factor (Z') is a statistical parameter used to quantify the suitability of an assay for HTS, with a value >0.5 indicating an excellent assay.[10][11]
Biochemical HTS Assays: Probing Molecular Interactions
Biochemical assays are performed in a cell-free environment and are ideal for directly measuring the interaction between a compound and a purified biological target, such as an enzyme or receptor.[9]
3.1 Fluorescence Polarization (FP) Competition Assay
-
Principle of Causality: This technique measures changes in the rotational speed of a fluorescent molecule. A small, fluorescently-labeled ligand (tracer) tumbles rapidly in solution, resulting in depolarized emitted light and a low FP signal.[12] When bound to a larger protein, its tumbling slows dramatically, the emitted light remains polarized, and the FP signal increases.[12] An aminocycloheptane "hit" will compete with the tracer for binding to the protein, displacing it and causing a decrease in the FP signal. This makes FP an excellent, homogeneous method for identifying competitive inhibitors.[13]
-
Application: Screening an aminocycloheptane library for compounds that disrupt a specific protein-peptide or protein-small molecule interaction.
-
Detailed Protocol: FP Assay for a Protein-Peptide Interaction
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20. Rationale: Tween-20 is a non-ionic detergent used to prevent non-specific binding of reagents to the microplate surface.
-
Protein Target: Prepare a 2X working solution of the purified protein (e.g., 20 nM) in Assay Buffer. The optimal concentration should be determined empirically during assay development and is typically around the Kd of the tracer.
-
Fluorescent Tracer: Prepare a 2X working solution of the fluorescently labeled peptide (e.g., 10 nM) in Assay Buffer. Rationale: The tracer concentration should be kept low (ideally below its Kd) to maximize assay sensitivity.[14]
-
Controls: Prepare positive control (Protein + Tracer, no inhibitor) and negative control (Tracer only) solutions.
-
-
Compound Plating:
-
Using an acoustic dispenser, transfer 50 nL of each aminocycloheptane compound from the library (typically 10 mM in DMSO) into the wells of a 384-well, low-volume, non-binding black plate. This results in a final assay concentration of 10 µM.
-
Add 50 nL of DMSO to control wells.
-
-
Reagent Addition:
-
Add 2.5 µL of the 2X Protein Target solution to all wells except the negative control wells. Add 2.5 µL of Assay Buffer to the negative control wells.
-
Incubate for 15 minutes at room temperature to allow for potential inhibitor binding.
-
Add 2.5 µL of the 2X Fluorescent Tracer solution to all wells.
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light. Rationale: Incubation time must be sufficient to reach binding equilibrium.
-
Centrifuge the plate briefly (1 min at 1000 x g) to ensure all components are at the bottom of the wells.
-
Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence emission. The instrument will calculate the polarization in millipolarization units (mP).
-
-
-
Example Data & Interpretation
| Well Type | Compound | Avg. mP | Std. Dev. | % Inhibition |
| Negative Control | DMSO (No Protein) | 55 | 3.2 | N/A |
| Positive Control | DMSO | 280 | 8.5 | 0% |
| Library Compound | AC7-00123 | 275 | 9.1 | 2.2% |
| Library Compound | AC7-00456 (Hit) | 98 | 5.4 | 80.9% |
3.2 Förster Resonance Energy Transfer (FRET) Protease Assay
-
Principle of Causality: FRET describes the non-radiative transfer of energy between two fluorophores—a donor and an acceptor—when they are in close proximity (typically <10 nm).[15] For a protease assay, a peptide substrate is synthesized with a FRET donor (e.g., CyPet) on one side of the cleavage site and an acceptor/quencher (e.g., YPet/Dabcyl) on the other.[16] In the intact state, excitation of the donor results in energy transfer to the acceptor, and emission is observed at the acceptor's wavelength. When a protease cleaves the substrate, the donor and acceptor diffuse apart, FRET is disrupted, and an increase in donor emission (or decrease in acceptor emission) is observed.[15][17] An aminocycloheptane-based inhibitor will prevent cleavage, thus preserving the FRET signal.
-
Application: Screening for inhibitors of a specific protease (e.g., caspase, viral protease).
-
Detailed Protocol: FRET Assay for a Caspase-3 Inhibitor
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS. Rationale: DTT is a reducing agent required for the activity of cysteine proteases like caspases.
-
Caspase-3 Enzyme: Prepare a 2X working solution (e.g., 2 nM) in Assay Buffer.
-
FRET Substrate: Prepare a 2X working solution of a caspase-3 FRET substrate (e.g., Ac-DEVD-AMC) at a concentration near its Km value (e.g., 20 µM) in Assay Buffer.
-
-
Compound Plating:
-
Dispense 100 nL of library compounds (10 mM in DMSO) into a 384-well black plate for a final concentration of 10 µM in a 10 µL reaction.
-
-
Reagent Addition:
-
Add 5 µL of the 2X Caspase-3 Enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 5 µL of the 2X FRET Substrate solution to all wells.
-
Immediately place the plate in a kinetic-capable fluorescence plate reader.
-
Monitor the increase in fluorescence (e.g., Ex: 355 nm, Em: 460 nm) every 2 minutes for 30 minutes. The rate of reaction is determined from the linear portion of the kinetic curve.
-
-
-
Example Data & Interpretation
| Well Type | Compound | Reaction Rate (RFU/min) | % Inhibition |
| Negative Control | DMSO (No Enzyme) | 5 | N/A |
| Positive Control | DMSO | 850 | 0% |
| Library Compound | AC7-00789 | 835 | 1.8% |
| Library Compound | AC7-01123 (Hit) | 95 | 88.8% |
Cell-Based HTS Assays: Probing Biological Pathways
Cell-based assays measure the effect of a compound on a cellular process within a living cell, providing more biologically relevant data.[9][18] They are essential for targets like G-protein coupled receptors (GPCRs) that require the cellular membrane and associated signaling machinery to function.[19][20]
4.1 GPCR Activation Assay (Calcium Flux)
-
Principle of Causality: GPCRs are a large family of transmembrane receptors that are primary targets for drug discovery.[18][19] Certain GPCRs, such as those coupled to the Gαq protein, trigger the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum upon activation.[20] This transient increase in cytosolic Ca²⁺ can be detected using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM). An aminocycloheptane agonist would trigger this signal, while an antagonist would block the signal induced by a known agonist.
-
Application: Screening an aminocycloheptane library for novel agonists or antagonists of a Gαq-coupled GPCR.
-
Detailed Protocol: Calcium Flux Assay for a GPCR Target
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the target GPCR in appropriate media.
-
Seed cells (e.g., 20,000 cells/well) in 20 µL of media into a 384-well, clear-bottom, black-walled plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading buffer containing the dye and probenecid. Rationale: Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye out, improving signal retention.
-
Remove the culture media from the cell plate and add 20 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
The instrument will add 10 µL of the aminocycloheptane compounds (prepared at 3X final concentration in assay buffer) to the wells.
-
The instrument immediately begins reading the fluorescence intensity (Ex: 488 nm, Em: 525 nm) of each well over a period of 2-3 minutes to capture the transient calcium signal.
-
-
Agonist/Antagonist Mode:
-
Agonist screen: Compounds are added directly as described above.
-
Antagonist screen: Library compounds are pre-incubated with the cells for 15-30 minutes before a second addition of a known agonist (at its EC₈₀ concentration) is performed by the instrument. Hits are compounds that block the agonist-induced signal.
-
-
-
Example Data & Interpretation (Agonist Mode)
| Well Type | Compound | Max RFU | Signal/Background |
| Negative Control | Buffer | 1500 | 1.0 |
| Positive Control | Known Agonist | 18000 | 12.0 |
| Library Compound | AC7-00333 | 1650 | 1.1 |
| Library Compound | AC7-00841 (Hit) | 15500 | 10.3 |
Data Analysis and Hit Triage
Identifying primary hits from a large dataset is only the first step. A rigorous triage process is essential to eliminate artifacts and confirm the activity of true hits.[21]
-
Primary Hit Identification: Hits are typically defined as compounds that produce a signal beyond a certain threshold (e.g., >50% inhibition) or a defined number of standard deviations from the mean of the control plate (e.g., Z-score > 3).
-
Hit Confirmation: Putative hits must be re-tested from a freshly prepared sample (not the original screening plate) to confirm activity.[21] This step eliminates errors from compound handling or degradation.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine potency (IC₅₀ or EC₅₀). The shape and quality of the curve are important indicators of true biological activity.[21][22]
-
Orthogonal Assays: Validating a hit in a secondary assay that uses a different detection technology helps to rule out technology-specific artifacts (e.g., a fluorescent compound interfering with an FP assay).
-
Preliminary SAR: Structure-Activity Relationship (SAR) is explored by testing commercially available analogs of the hit compound. If small structural changes lead to predictable changes in activity, it provides strong evidence of a specific binding interaction.[11][21]
Conclusion
The aminocycloheptane scaffold represents a promising starting point for the discovery of novel chemical probes and therapeutic leads. By combining a well-diversified compound library based on this scaffold with robust, validated HTS assays, researchers can efficiently interrogate a wide range of biological targets. The biochemical and cell-based protocols outlined in this application note provide a solid foundation for such screening campaigns. A disciplined approach to assay development, quality control, and hit triage is critical for converting raw screening data into high-quality, actionable hit series, ultimately accelerating the journey of drug discovery.
References
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
- Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
- Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
- Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). Trends in Pharmacological Sciences.
- High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
- High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (2022).
- High-Throughput GPCR Assay Development. (2021). Agilent Technologies, Inc..
- AlphaLISA and AlphaScreen No-wash Assays. Revvity.
- High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (2018). Methods in Molecular Biology.
- High-Throughput Screening Steps. Small Molecule Discovery Center (SMDC).
- Inhibition Assay of Biomolecules based on Fluorescence Resonance Energy Transfer (FRET) between Quantum Dots and Gold Nanoparticles. (2005). Journal of the American Chemical Society.
- Establishing and optimizing a fluorescence polariz
- Working principle of the AlphaLISA assay.
- High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.
- Cycloheptanes Definition. Fiveable.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2014). Expert Opinion on Drug Discovery.
- A FRET-Based Assay for the Identification of PCNA Inhibitors. (2022).
- Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. (2006).
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- Quantitative high-throughput screening data analysis: challenges and recent advances. (2014). Expert Opinion on Drug Discovery.
- Understanding the Applications and Benefits of Cycloheptane in Chemical Industries. (2024). LinkedIn.
- Medicinal Chemistry of Aminocyclitols. (2005). Current Pharmaceutical Design.
- Medicinal Chemistry of Aminocyclitols. (2025).
- Privileged Scaffolds for Library Design and Drug Discovery. (2012). Current Opinion in Chemical Biology.
- Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2017).
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). Molecules.
Sources
- 1. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. chemneo.com [chemneo.com]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 20. agilent.com [agilent.com]
- 21. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Selective N-Acylation of (1-Aminocycloheptyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Acylation
The formation of an amide bond is arguably the most frequent and vital reaction in medicinal chemistry and drug development.[1][2] N-acylated compounds, particularly those derived from complex scaffolds like (1-Aminocycloheptyl)methanol, are prevalent in pharmaceuticals, agrochemicals, and biologically active molecules.[3][4] The introduction of an acyl group can profoundly alter a molecule's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and target-binding interactions.
This compound presents a unique synthetic challenge and opportunity. As a bifunctional molecule containing both a primary amine and a primary alcohol, the key to its successful derivatization lies in chemoselectivity. This guide provides a detailed, experience-driven protocol for the selective acylation of the amino group, a critical transformation for building novel molecular architectures for drug discovery.
Core Principles: Achieving Chemoselective N-Acylation
The central challenge in acylating an amino alcohol is to direct the reaction exclusively to the nitrogen atom, avoiding the competing O-acylation of the hydroxyl group.[5] Success hinges on exploiting the inherent difference in nucleophilicity between the amine and alcohol functionalities.
-
Nucleophilicity Hierarchy: Under neutral or basic conditions, the nitrogen atom of a primary amine is significantly more nucleophilic than the oxygen atom of a primary alcohol.[5] This intrinsic reactivity difference is the primary driver of selectivity.
-
Reaction Conditions: The choice of reaction conditions, particularly the base and solvent, is critical to maintain this selectivity. The classic Schotten-Baumann reaction, which utilizes an aqueous base, is exceptionally well-suited for this purpose.[6][7][8] The base neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, preventing it from protonating the unreacted amine, which would render it non-nucleophilic.[9]
The Mechanism: Nucleophilic Acyl Substitution
The N-acylation reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[10][11] Understanding this pathway is crucial for troubleshooting and optimizing the reaction.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of this compound attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).[11][12]
-
Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.[7][12]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and in the process, the most stable leaving group (e.g., a chloride ion) is expelled.[11][12]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, yielding the final, neutral N-acylated product and regenerating the catalyst or neutralizing the acid byproduct.[7]
Visualizing the Mechanism
Caption: Figure 1: Mechanism of Nucleophilic Acyl Substitution.
Experimental Protocols & Workflow
Two primary, robust protocols are presented below. Protocol A, a modified Schotten-Baumann reaction using an acyl chloride, is the recommended standard procedure. Protocol B offers an alternative using an acid anhydride.
Overall Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Protocol A: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This method is highly reliable for achieving selective N-acylation and is broadly applicable to various acyl chlorides.
Materials:
-
This compound
-
Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Ice bath
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: While stirring vigorously, slowly and simultaneously add the acyl chloride (1.1 eq) and 1 M NaOH solution (1.5 eq) dropwise. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M NaOH (to remove any excess acid chloride) and then with brine.
-
Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-acylated product.
Causality and Scientist's Notes:
-
Why use a biphasic system (DCM/Water)? The organic solvent (DCM) dissolves the starting material and product, while the aqueous phase contains the base. This setup, characteristic of the Schotten-Baumann reaction, facilitates the reaction at the interface and simplifies the workup.[8]
-
Why cool the reaction to 0 °C? The reaction between an amine and an acyl chloride is often exothermic.[] Cooling prevents potential side reactions and ensures controlled addition.
-
Why add the base slowly and simultaneously? The base is crucial for neutralizing the HCl byproduct.[9] Adding it slowly maintains the optimal pH, preventing protonation of the amine starting material and minimizing hydrolysis of the acyl chloride.[6]
Protocol B: N-Acylation using an Acid Anhydride
This method is an excellent alternative, especially when the corresponding acyl chloride is unstable or less accessible. The byproducts are carboxylic acids, which are generally easier to handle than HCl.
Materials:
-
This compound
-
Acid Anhydride (e.g., Acetic anhydride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add the acid anhydride (1.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove the carboxylic acid byproduct and any unreacted anhydride) and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as described in Protocol A.
Causality and Scientist's Notes:
-
Why use an organic base like Triethylamine? Unlike the Schotten-Baumann conditions, this is a homogenous reaction. An organic base like Et₃N acts as an acid scavenger for the carboxylic acid byproduct, driving the reaction to completion.[7]
-
Why is the reaction often slower than with acyl chlorides? Acid anhydrides are generally less reactive electrophiles than acyl chlorides.[10] This can be advantageous for controlling the reaction with sensitive substrates.
-
Why wash with Sodium Bicarbonate? The NaHCO₃ wash is a critical step to neutralize and remove the carboxylic acid byproduct (e.g., acetic acid), which simplifies purification.
Data Summary & Troubleshooting
| Parameter | Protocol A (Acyl Chloride) | Protocol B (Acid Anhydride) | Rationale & Notes |
| Stoichiometry | Amine:Acyl Chloride:Base (1:1.1:1.5) | Amine:Anhydride:Base (1:1.2:1.5) | A slight excess of the acylating agent and a larger excess of base ensure complete conversion. |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Initial cooling controls exothermicity; reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 2 - 4 hours | 4 - 12 hours | Acyl chlorides are more reactive, leading to shorter reaction times.[] |
| Typical Yield | 85 - 95% | 80 - 90% | Both methods are high-yielding, contingent on proper workup and purification. |
| Key Byproduct | Hydrochloric Acid (HCl) | Carboxylic Acid (R'COOH) | The nature of the byproduct dictates the choice of base and workup procedure. |
Troubleshooting Common Issues:
-
Issue: Low Yield.
-
Possible Cause: Incomplete reaction; amine was protonated; acylating agent hydrolyzed.
-
Solution: Ensure slow, controlled addition of reagents at 0 °C. Check the quality/purity of the acylating agent. Ensure the base is added effectively to neutralize the acid byproduct.
-
-
Issue: Presence of O-Acylated Side Product.
-
Possible Cause: Reaction conditions were not optimal; prolonged reaction time at elevated temperatures.
-
Solution: Strictly maintain a low temperature during reagent addition. Avoid unnecessarily long reaction times. The use of Schotten-Baumann conditions (Protocol A) generally minimizes O-acylation. For particularly sensitive substrates, consider using milder coupling agents.[][14]
-
-
Issue: Difficult Purification.
-
Possible Cause: Incomplete removal of byproducts during workup.
-
Solution: Ensure thorough washing with the appropriate aqueous solution (NaOH for Protocol A, NaHCO₃ for Protocol B) to remove acidic byproducts before chromatography.
-
References
- Schotten–Baumann reaction - Grokipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJj7iMVglZt-a8xkmXOuWCSa5TNdvMAyjwZNgPe-FfmS5Id79FVT0Suhl2ry96sp5aIF9cK1G_plcrM2tsxi6JAA-VEehFiCDsBwPI0WhIcCyGePcYYE-HmSa6BWRuqyhrnZw4utfXNS-Zi_Xn0KmRnp5SmR_dC9g=]
- Schotten-Baumann Reaction - J&K Scientific LLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbGY2jReze_bKAEaHpArIB7FkCGuO2ezUv6bM3GycW9OxVRH7Ic2U6KHAkFJXYgyH_tQ4jRhvMIp1i8xxeqx02D9IK1Acx1fDOn2dLZBor7kFrojaRVjnkgxN78iYqzFHmlLJuQS0WIe0HQinw_3f-0U-XCVjN1QOH1ZS7l5WexSc=]
- Chemistry Schotten Baumann Reaction - SATHEE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvAefh4XprIT8ykw3DU7Ph8ZbgTSLJ27rwQLx6_5WlRaZmk8a_XXxWq4663GrmQsJSK19c7g-RDsOw5BKgvO_VxZ1fDoIOFCElcCXr2WVyHl-Uwkbi-tc1KjkNdBBO-Z-chVC4KcwFoKWlCvxut3VIqrUD_jtRStQW0YYLJ4evpNZEKXuJ7EG0_9er]
- Schotten-Baumann Reaction - Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhX9nEQ-1wDPzeJa0J3_7vOzlKdANTpFfzpJUS2fCfdjLzPwxG4JwFqkegGVVzzSoWsLS-zp-BpuBbsMzcNm5ZsK5tDOQMC3D86iqcUEP4wnTmxyjUFbCEUfxIW0EPGXmM5zBjLYEd0w1CZ6V1HppjSZzUKQwU-zA_l6G99RIjIE9xwuJgCyYuRRQ=]
- The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy | Organic Letters - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGcatWma3-IUTwS_D-gOG4v_xMMl8QHrXkmoHtX3HpkUxC7dGrHvKc1n5Mj8ejsODSgZtUHZnFPN3r2wrAWmX5jtNJ9cGnZ3ujBWOftZXh_6HJ0W63GtRwvOMFumLpLvF3hzzr4A==]
- Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOnffTBmMsCq8dzxWd0A6O_YxybmGMDDiBdhMUzg3WvFH3nFEJHeLyRcM71-isr5dgBdned1mHgBC1CN8gJPo8-YxUzcH3kmaXATmr5_-5JL02yjvaI-04yFvWQq-pHQ18JWFjLdWrDrXa-OriDWV4BYRKOeI=]
- Acylation Overview, Mechanism & Agents - Study.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdkSNamDDw1OFlFkzUqsqG9JU2nybYF3eELteBlf6v-eyUDpPxdSEbcl9FGpRmdNoy2-BQ8nvaTwEGUSQkrQdbx3d8P_ebJNrkqi5jeKP5VhY4JD-9x0hg9m2F1Gdh22TeM09nvVJ03XLWliQ3SB0vb83tGR7AbQXJ]
- Explaining the reaction between acyl chlorides and amines - addition / elimination. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyOZuJemVprNQH6HjBUhzNHi_oNFI4Yuy5aUMmc-6oLZ-fM-WghMU3l8RCx6-WXKFgmXmjyVDJYO-k-riNHW5LdHh5nrgqfxlqZXJup4oYD6sjTVd0sV241zU0rJzhm6tQYqqtZijnXwwDp0EdjJSYe4jdFSdzbw==]
- WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERAH-KQXtahU6XKkTrh9JU7_YHRM-D2PW7jhZ2xWog7DLo4R_8daUKC50ZcaBXRydj3oMedzR8emeY2XBfrNVanxSBTi5SM73GD8wgUsSHZj25bspLc-wgxFITCTJDpNZ2zvr95hYd44HfYZtnWA==]
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiueHk8Ln14xMR9Rzl-613J7AAdkJGEn2_twAxhZcbWbbanj1du-3T1akGmJw3Fcm2bC-KjWAGyRj-YTFlSqMX_QA_i1MUuZxdi4DTqTsbM9fQDT-okQh3IdJ30hvllGL20iVgKXkYW2lMvL3H0bJYL-Qo0z0=]
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm6zbMxBHTdy5Kg2kfjUFRpChsM1xbH-PeVWs79mpRJXvH412acPGsc5ds3gN6mSc_WqtA0aquBT2MvquKuyexBr56-39PegMCUUaRcmj5KlCQKVmee6_Il9nXZOr4rwU2Gcl2jbcAO_jeyDAGw4xWtiLoTeJawcTi2FmTc9_J6HyNTwBlBRz7ps1gn0zzkpAqQxfEKxmotZ5_fYsd3XWsWLt6Sp8zGawGKIFgkISlHFKL1z4U]
- Amide Synthesis - Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWRFVSai35PzAFO6hELUaBn6IPp9R0t3EAOzcsLtb6C87qJXos8lz4edXbhLAZQTVZ6_kBfYgRb9RxVceb6fkSSVMM1EAGtTuFHi48VkXhYCpSUoMc01Xydh34TeU8a_2KJhHl-hbXzC0sBelaAa_jc_qnEUTHpKkKSLAPF0_yL7cLWB-JmuwYpgdfs1vOrE56TE04ciDTW0b0v1RVND0V775x]
- CHAPTER 4: Amide Bond Formation - Books - The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBWMmkYBFC3G9m4CW5ebaS7dAUx_VXJ0Vupww5Nw858GMQ37cfA7pSAsHnrdXHoA33LtcxixRCbiTsDzaLcAwpN6uCWj-bgF9J--5cBZcG-Nu6AwhURMstKAIYf0ZgwtuqIzQzEltOaWx2O5t3pw9Qh8WAkVasHmvRTannYMWvu5DkMdI2A8rJZfs=]
- Coupling Reagents - Aapptec Peptides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCDw-GYjUmvaKedHnw_aEhIyxwcgkustGkmVeNDxp--YcpV7sKPJfgB_B94kvYVW69ZV19gTtxkNLpeVLDhcfJaDiTjjQkWw4Vm8zbM1Hmecch8hW6bbfRtrqREYVh1FVsdmwMzFMQ2AX98dgO0WgPcCbO1H2UtYV1QGteSbBOMfEaurpLTL3c6NyWtG8=]
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS543VqKlIgBaeAB0GYWdsmV61tjTop8UZ2IE3ismeCfVMAyC1HZBGbZmpK_SqOJseltknJCovXELog5BqnXDqGQD7eV0hy2B_N5WRWI1OL9B5BYt4nfezJll5W3aU0Fb5kcx1xAB9O594Tvs=]
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG22bEKJiMT1Ebf3-tSXm84KTPCD0GHHLp0ra-iz_Opdh78nXwfjtent5f693c92md1WsUra-Nrw65TKOiI3JY6ak7B7uY17V2KLBK8lqHq2-SQhlokd-4T5o_F_WB2SEH2PcwL7oMkk1J4m24=]
- Acylation of Alcohols and Amines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmmCl2-ouWotQeKTHHJ8ap5vZ1fvsczr7xffvDThUo7JohOTpAU2lhLBzSPfwBUexXOWS9MpRegUgfFvBzwNC-XuYFPgomqmMq1tBCDBsrtseC_bZYYJ89FPUQ9Kupo31eelgiZze16oUjv4__0oWy6hHWRqORN6nBONmmGeH6tK_3f2yL4pOOkw==]
- CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION - TSI Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgyQfb_6h7_RUigJam-TjRU8PyYLKgNfRL-1-CJdhRlTAcX8PBby6lamjRggeI6XrR_mjoS-ueFz27PgdL-Ob8iXxERHaSVsF6ED-MF4uLFI9TxtkHQSql2clz56socWWjoO3Xdi3L3xEqVzsfulRzkdM86KUBRgiLiNeUf2o0jbuWgL6Q7rQ7lBWc-YX1cjyRb8EJcMhaBKxmaeJqDoIx0xlqHgW9biYDAqbTDtfUO0wA6ixWQ2Hb5oxz2A5IckdLWOlpvhiyzJwPcPtORuj6Mjg=]
- Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNZlhvqVs5XMDMB_7MuxAIGuBbZGLLXT6VQoPOFpN_5-mxwQAOUG9sgkt6fa87fw4TJPQ1yQA5JuXMLUwjMuCupXBv5aK2ljM1NSrGi0AhLdalspjrTGwHlLJs6K7aYslVDv042gMfkJr4GQ3llOyVbEdk65OJPRe5Ol8Q5aMwFabSjK2EjZ-8ijH_QlnNvqMynWb4bt2EmAk_6WFGMra7pGhxVCHK33C_EdIhYal4TYQfskx1XNVFv5cVuwfHvyMjvAfOsmPoOCbYIgYsqrkIYeGlzt-dc2FUorN54G0NSlze-T7Yq0xmLFBc8w==]
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiEc3ELHdJzQbHyBewTqJjN6fRuKWRoIhZOqlUybBj9_pmtWgFWwrnEzZ6WdvVUmjZ1dtQbOifBA42b0L_eRKz64la51d2-GJ7pJV_WwkABsXh6ZeUWOmJPO2zkM2DA-ZokA_apVBK--WMWXO_hIq5aGZNAraeGJTXVugTQ-BQLV47YSt2E7IFG6zjrswWGRMKevQLqsQ5JESjHgwda9vAsCLylR2-wdvb_BuwPYM0Nb-5VOMYaS2EUWVRZ3Kfqxj-]
- 11.1: Acylation of Alcohols and Amines - Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpKrfgbncH4Cl6B0ZVCCfet_-SOu-IMEcUiNPz5yZANpBy7puM2q3SBvn_p8lGZ0OJ6nVGjUSnSdFfCsgyx99UfrnfANp2UnKJy3hayxDEgb3Bxi6pdnenwKnH1Aa5vr_ZKu73bhEDM-1YII5w0huzcFOfOlTAr1SME-lK2zLw0viy-s-2k-HhVa9FNtVtr5DEnZ6dIhkj7csuEztkNJ4rxZSrkBJ3qqwHDfW3k-KACmR9WkrvQuHBvI8mviXscdgb9dw0qaTM4dcIQ7qL-Id2KZg-h6FZ_b9c2L8PXW02SdzfGbJsvsS4dfg02dGpwDB5JMpDF-Uzw59]
- Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh4xsPWCslSBvsnLdR9US6KOv_peX9PZlc5VvTrdLtaA9Io_RqIKoOgUsfg_e0tmRH7HW3CG5ZgRydGr7KFBUX66JLfpMj4nyKlvWMmyqVetGZ2cAnySi8wO0guZ7VlNW6L4LMZ5v7239aNDfqJ58XFqqpRbSxTWX1YEBqaEqsRoYqtDTVoG4A1slvucaZJ5wpq7wN06SKNn5V_PDoiJ5G_N_rOm6nyb1ZTs2N1FmKX47qcGlKc65mvgTwF0mwmVu9cbM=]
- Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - MedChemComm (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh4pptImBcZ5RBwZvxjnD6BtlJDrSTT6Pqq_ZMsIWFtROMs_f5o2kdJ6Sc_AbPo4TMKeWyoIM0CSS2cdRwxtOtB0KE4VBr4EdNriJ3TJQBxzGKX93_CqEsZSowrhPhbOjUuqQ6-yQPjrHpbGTUYW4bt1E0HV32Y4jyp35G]
- N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt1VK4SWlw4eTpAd0t0Ee362qHNg4k2LQACLBtgwfX7XlmxvWvuv-UuxvdSRrv-xxB6OC4IM_PiLQLTJXDZnIyFZdGPhI8CIuvKPMvAW8AweF3O4DN1Lu5_9UfPAaABje-dwyqL9b1zidpVv9FZkVDYPKjJdzMe-9tc2jwNsXIXI4h0E8E_Vv2cB1UaNU-TrRy_2AwNan_zEaPRAUV7weM]
- Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0T5ginX_SMF-GK65vmWGXLU8QJg1eNe9wno9ZTjEuWRIDxonYi_XYw_4JmjFmauCkTP72SAGYAyqYwYXi-TV4RVM-Qh3PAP-xTeey6_ofWnY9Yqsrrw_brJGII2SLFvt2SOva]
- Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia - Chemical Communications (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtxeODwFWjX88QqhB8y-fEFe3XblEtShl_-z99zrN_2ilVZBEaqyZUkfz8J2in2oWsUgeBsVw2T-vajZmXnz9eFdL8_2TWEa2LzSWBWT9HJgFx8DMPuqa_DtaHO3K-HyIT7GFipPxu_7gVgT49aVNkhKVKu95QkQ5GtA==]
- Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUqLNf9OEJqAIr9IalcfM3VtCh9oqmJdE2fZc4b14ooyTi6Kr5a3L63hqhkDQT54nJL3jYHB3oDF0MXj7Xd4zyzNn9G3GhhyVD33RcBjh-tWnBoqQj5IBHmeUsGLVMiGsZ3WGW]
- An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_LnkVTdwTEk0cuh2ImueDZwUupU1c39pGT8_2H7vp46zkgBGABzKQIEfN5g73TS_UGdKYqrvLlylXtIen8_pbL50HttuEckmUk1Ip13o_VzMC-Ga-7i5mztiwrmwL045jrvDJgAmmVA8ceiBB_uJjjLz3efA8-IdX7V-VsKbp-wSY_zPyPGezJKEEey5IhbtBQS6-a9Qa340HntsKM6Y2KKXpgFcSz5GLq1DdWijscOi0Q_sBYvE6YuwUj6D4nu5KoGkiy2_XyGXY_edJ6JP7NhRtJ00otrAaHA==]
- Application Note and Protocol: Selective N-Acylation of 1-Aminopentan-3-ol - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHocy-MwgMjCAcWH2nw4Y5FEZbRJil028F6uFIZ7CdPxpy-yS-V7PbWSdWEQmSN8PcrZk5JupVYai8x4r5OPYI0CV5LZSaPH-8xIs_zYht_1_HX36rN6uAVUSgYwHqKVdOAMdBgIJ1aTemWIlGSj5UX7E75Q81jDd1rp6JlZ2vj2frenuHVQTuTIlKrNpFNPBnNhQmTgoUaE94N7nixdmwtzq6ICtdB]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. jk-sci.com [jk-sci.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. study.com [study.com]
- 11. savemyexams.com [savemyexams.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 14. peptide.com [peptide.com]
Chiral Separation of (1-Aminocycloheptyl)methanol Enantiomers by High-Performance Liquid Chromatography (HPLC)
An Application Guide and Protocol
Abstract
This technical note presents a comprehensive strategy and a detailed protocol for the enantioselective separation of (1-Aminocycloheptyl)methanol using High-Performance Liquid Chromatography (HPLC). The importance of resolving enantiomers is paramount in drug development, as stereoisomers often exhibit different pharmacological and toxicological profiles.[1][2] This guide details a systematic approach to method development, focusing on the use of polysaccharide-based chiral stationary phases (CSPs), which are renowned for their broad applicability and high success rate in resolving a wide range of racemates.[3][4] We will explore the underlying principles of chiral recognition, mobile phase optimization, and provide a robust, step-by-step protocol for achieving baseline separation of the this compound enantiomers, intended for researchers in pharmaceutical analysis and process development.
Introduction: The Imperative of Chiral Purity
This compound is a chiral amino alcohol, a structural motif present in many biologically active compounds. It possesses a single stereocenter at the C1 position of the cycloheptyl ring, where the aminomethyl and hydroxyl groups are attached. The spatial arrangement of these groups results in two non-superimposable mirror images, or enantiomers. Regulatory agencies worldwide mandate the characterization of individual enantiomers in new chiral drug candidates, necessitating reliable and efficient analytical methods for their separation and quantification.[5] Direct separation using HPLC with a chiral stationary phase (CSP) is the most versatile and widely adopted technique for this purpose.[2][6][7]
This document serves as a practical guide, grounded in established chromatographic principles, to develop a rugged and effective HPLC method for this specific analytical challenge. While a trial-and-error approach can be time-consuming, a systematic strategy based on understanding the analyte's structure and the CSP's interaction mechanisms significantly streamlines the process.[6][8]
Understanding the Analyte: this compound
Successful method development begins with an analysis of the target molecule's physicochemical properties.
-
Structure: The molecule contains a cycloheptyl ring, a primary amine (-NH₂), and a primary alcohol (-OH). The presence of the amine group confers basic properties, while the alcohol group adds polarity.
-
Chirality: The C1 carbon, bonded to the cycloheptyl ring, the hydrogen, the aminomethyl group, and the hydroxyl group, is the chiral center.
-
Implications for Chromatography:
-
The basicity of the primary amine can lead to strong interactions with residual silanols on the silica support of the CSP, potentially causing poor peak shape (tailing). This can be mitigated by using a basic additive in the mobile phase.[9]
-
The polar amine and alcohol groups are key sites for forming interactions (especially hydrogen bonds) with the chiral stationary phase, which is essential for enantiomeric recognition.[10]
-
The Mechanism of Chiral Recognition on Polysaccharide CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica gel support, are exceptionally effective for separating a wide variety of chiral compounds.[3][4] Their success stems from the formation of a complex, three-dimensional chiral environment.
Chiral recognition is governed by the "three-point interaction" model, which posits that for separation to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral selector, with at least one of these interactions being stereochemically dependent.[7] For polysaccharide CSPs, these interactions include:
-
Hydrogen Bonding: The carbamate groups (-NH-C=O) on derivatized polysaccharides are potent hydrogen bond donors and acceptors, readily interacting with the amine and alcohol groups of the analyte.
-
Dipole-Dipole Interactions: The polar carbamate linkages provide sites for dipole-dipole interactions.
-
Steric Interactions: The enantiomers fit differently into the chiral grooves or cavities formed by the helical structure of the polysaccharide polymer.[10][11] One enantiomer will form a more stable, lower-energy transient diastereomeric complex with the CSP, leading to a longer retention time and enabling separation.[11]
The diagram below illustrates the principle of chiral recognition based on differential interaction energies.
Caption: Workflow for Chiral HPLC Method Development.
Detailed Application Protocol
This protocol provides the optimized conditions for the baseline separation of this compound enantiomers. It is the result of the systematic development strategy outlined above.
Equipment and Materials
-
HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance)
-
Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 5 µm, 4.6 x 250 mm
-
Heptane (HPLC Grade)
-
Ethanol (Anhydrous, HPLC Grade)
-
Diethylamine (DEA), >99.5%
-
This compound racemic standard
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters
Solution Preparation
-
Mobile Phase Preparation:
-
Measure 900 mL of Heptane into a 1 L solvent bottle.
-
Add 100 mL of Ethanol.
-
Add 1.0 mL of Diethylamine (DEA).
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Scientist's Note: DEA is a critical additive. As a basic modifier, it competes with the basic analyte for active sites on the silica surface, significantly improving peak symmetry and preventing tailing. [9]
-
-
Sample Preparation (Standard):
-
Accurately weigh approximately 10 mg of racemic this compound standard.
-
Dissolve in 10 mL of Ethanol in a volumetric flask to create a 1 mg/mL stock solution.
-
Dilute the stock solution 1:10 with the mobile phase to a final concentration of 0.1 mg/mL (100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
HPLC Operating Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Recommended Setting |
| Column | Chiralpak® IA, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Heptane / Ethanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 15 minutes |
-
Scientist's Note: The choice of an immobilized CSP (like Chiralpak® IA) provides greater solvent flexibility and robustness compared to coated phases. [10][12]The low UV wavelength (210 nm) is necessary because the analyte lacks a strong chromophore.
Data Analysis and System Suitability
For a method to be considered valid for routine use, it must meet predefined performance criteria.
-
Identification: Identify the two enantiomer peaks in the chromatogram.
-
Calculation: Determine the retention time (t_R), peak area (A), resolution (R_s), selectivity (α), and tailing factor (T_f) for each peak.
-
Acceptance Criteria: The system is deemed suitable for analysis if the following criteria are met for the racemic standard injection.
| System Suitability Parameter | Formula | Acceptance Criterion |
| Selectivity (α) | α = k'₂ / k'₁ | > 1.1 |
| Resolution (R_s) | R_s = 2(t_R₂ - t_R₁) / (w₁ + w₂) | ≥ 1.5 |
| Tailing Factor (T_f) | T_f = w₀.₀₅ / (2f) (at 5% peak height) | ≤ 2.0 |
Expected Results & Troubleshooting
Under the optimized conditions, a baseline separation of the two enantiomers is expected. The first enantiomer should elute at approximately 8.5 minutes and the second at approximately 10.2 minutes, with a resolution factor greater than 2.0.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution (R_s < 1.5) | Mobile phase composition is too strong (too much alcohol). | Decrease the percentage of ethanol in the mobile phase in small increments (e.g., from 10% to 8%). |
| Poor Peak Shape (Tailing > 2.0) | Insufficient basic additive; secondary interactions with silica. | Increase the concentration of DEA slightly (e.g., to 0.15%). Ensure the column is properly equilibrated. |
| Unstable Retention Times | Poor column equilibration; mobile phase composition changing; temperature fluctuations. | Equilibrate the column with at least 10-15 column volumes of mobile phase. Ensure a stable column temperature. |
| No Separation | Incorrect CSP or mobile phase mode was chosen. | Screen other CSPs (e.g., cellulose-based) or explore different mobile phase modes (e.g., polar organic). |
Conclusion
This application note provides a robust and reliable HPLC method for the chiral separation of this compound enantiomers. By employing a systematic method development approach centered on a high-performance immobilized polysaccharide-based chiral stationary phase, baseline resolution with excellent peak symmetry is achieved. The detailed protocol and troubleshooting guide serve as a valuable resource for scientists in quality control and drug development, ensuring accurate determination of enantiomeric purity for this important class of compounds.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]
-
Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. (2019). J-Stage. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2012). National Institutes of Health (NIH). [Link]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (1993). Journal of Chromatographic Science, Oxford Academic. [Link]
-
Polysaccharide-based CSPs. (n.d.). Chiralpedia. [Link]
-
Preparation and Chiral Recognition of Polysaccharide-Based Selectors. (2016). ResearchGate. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). National Institutes of Health (NIH). [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2020). ResearchGate. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2022). MDPI. [Link]
-
(1-Aminocyclohexyl)methanol. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
(1-Aminocyclohexyl)methanol. (n.d.). Chemsrc. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (2019). National Institutes of Health (NIH). [Link]
-
(1-(Aminomethyl)cyclohexyl)methanol. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health (NIH). [Link]
-
Chiral HPLC for effective enantiomer separation. (2008). ResearchGate. [Link]
-
Enantioselective analysis of amino acids and related compounds for biomarker screening using micro/narrowbore three-dimensional HPLC. (2021). Pacifichem 2021. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). National Institutes of Health (NIH). [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2021). Analytical Chemistry, ACS Publications. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. hplc.today [hplc.today]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 12. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of aminocycloalkyl methanols in antiviral drug design
Application Notes and Protocols
Topic: Application of Aminocycloalkyl Methanols in Antiviral Drug Design Audience: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Potential of Aminocycloalkyl Methanols as Antiviral Scaffolds
The relentless challenge of emerging viral pathogens and the rise of drug-resistant strains necessitates a continuous search for novel chemical scaffolds in antiviral drug discovery.[1][2] Aminocycloalkyl methanols, a class of compounds characterized by a hydroxyl group and an amino group attached to a cycloalkane ring system, represent a promising, yet underexplored, area of research. Their structural rigidity, combined with the stereochemical complexity offered by the cyclic core, provides a unique three-dimensional framework for interacting with viral protein targets.
This guide serves as a comprehensive resource for researchers investigating the antiviral potential of novel aminocycloalkyl methanol derivatives. It moves beyond a simple recitation of methods to provide the underlying principles and strategic considerations essential for a robust evaluation pipeline. We will detail the critical experimental workflows, from initial toxicity profiling to the determination of antiviral efficacy and preliminary mechanism-of-action studies.
Part 1: Foundational Screening — Cytotoxicity and Efficacy
A successful antiviral agent must be potent against the virus while exhibiting minimal harm to the host cells.[3] Therefore, the initial phase of screening any new compound involves determining its 50% cytotoxic concentration (CC50) and its 50% effective concentration (EC50).[4] The ratio of these values (CC50/EC50) yields the Selectivity Index (SI), a critical metric for gauging the therapeutic window of the compound.[4][5]
The Rationale for Cytotoxicity Profiling
Before assessing antiviral activity, it is imperative to understand the compound's intrinsic toxicity to the host cell line being used.[3][6] A reduction in viral replication could be a secondary effect of cell death rather than a direct antiviral mechanism. The CC50 assay establishes the concentration range where the compound can be safely tested without confounding cytotoxicity.[5]
Experimental Protocol 1: CC50 Determination via MTT Assay
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity.
Principle: Viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified spectrophotometrically.
Materials:
-
Susceptible host cell line (e.g., Vero E6, MDCK, HeLa)[7]
-
Test aminocycloalkyl methanol compound, dissolved in DMSO to create a high-concentration stock
-
Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Assay Medium (DMEM with 2% FBS)[7]
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with the host cells at a density of 1 x 10^4 cells/well in 100 µL of cell culture medium. Incubate overnight to allow for cell attachment.[7]
-
Compound Dilution: Prepare serial dilutions of the test compound in assay medium. A common starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions across the plate.[7]
-
Treatment: Carefully remove the old medium from the cells. Add 100 µL of the diluted compound solutions to the respective wells. Include "cells only" wells (untreated control) and "vehicle control" wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (typically 48-72 hours).[7]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (log-transformed) and use non-linear regression to determine the CC50 value.
Determining Antiviral Potency: The Plaque Reduction Assay
The plaque reduction assay is the "gold standard" for quantifying the efficacy of an antiviral compound against lytic viruses.[8][9] It directly measures the ability of a compound to prevent the formation of plaques, which are localized areas of cell death caused by viral infection.[8][10]
Experimental Protocol 2: Plaque Reduction Assay for EC50 Determination
Principle: An effective antiviral agent will reduce the number of plaques formed in a cell monolayer. By testing a range of compound concentrations, a dose-response curve can be generated to calculate the concentration that reduces plaque formation by 50% (EC50).[8]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Test aminocycloalkyl methanol compound
-
Assay Medium (e.g., DMEM with 2% FBS)
-
Semi-solid overlay medium (e.g., Assay Medium containing 1% methylcellulose or low-melting-point agarose)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Step-by-Step Methodology:
-
Cell Preparation: Ensure cell monolayers are ~95-100% confluent on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in assay medium at 2x the final concentration. In separate tubes, dilute the virus stock to a concentration that will yield 50-100 plaques per well.
-
Infection: Wash the cell monolayers with PBS. Add 200 µL (for a 12-well plate) of the diluted virus to each well. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.[11]
-
Treatment: After the adsorption period, remove the virus inoculum. Add 1 mL of the 2x compound dilutions mixed 1:1 with the 2x semi-solid overlay medium to the corresponding wells. This results in a 1x final concentration of both compound and overlay. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus). The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[8]
-
Fixation and Staining: Carefully remove the overlay medium. Gently wash the cells with PBS. Add fixing solution and incubate for 20 minutes. Discard the fixative and add the crystal violet staining solution for 15 minutes.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration (log-transformed) and use non-linear regression to determine the EC50 value.
Data Presentation and Interpretation
Summarize the results in a clear, tabular format for easy comparison.
| Compound ID | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| AM-001 | >100 | 5.2 | >19.2 |
| AM-002 | 75.4 | 15.1 | 5.0 |
| Control Drug | 150 | 2.5 | 60.0 |
Interpretation: A higher SI value is desirable, indicating greater selectivity for viral targets over host cell processes. Compounds with an SI > 10 are generally considered promising candidates for further investigation.
Part 2: Advanced Evaluation and Mechanism of Action
Once a compound shows promising potency and selectivity, the next steps involve confirming its activity through orthogonal assays and investigating its mechanism of action (MoA).
Quantitative Confirmation: Virus Yield Reduction Assay
This assay quantifies the reduction in the production of new viral particles in the presence of the compound. It is often more sensitive and provides a wider dynamic range than the plaque assay. Viral yield is typically measured by quantifying viral RNA in the supernatant using quantitative reverse transcription PCR (qRT-PCR).[12]
Experimental Protocol 3: qRT-PCR for Viral Load Determination
Principle: The amount of viral RNA released into the cell culture supernatant is proportional to the extent of viral replication. By extracting RNA and performing qRT-PCR with virus-specific primers and probes, the number of viral genome copies can be accurately quantified.[13] An effective antiviral will significantly reduce the viral RNA copy number compared to an untreated control.[12]
Materials:
-
Infected cell culture setup (as in the plaque assay, but typically in 24- or 48-well plates and without the semi-solid overlay)
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
qRT-PCR master mix (e.g., TaqPath 1-Step RT-qPCR Master Mix)[14]
-
Virus-specific primers and probe set
-
qRT-PCR instrument
-
Viral RNA standards of known copy number (for absolute quantification)
Step-by-Step Methodology:
-
Experiment Setup: Seed cells and infect with the virus as described previously. After viral adsorption, treat the cells with serial dilutions of the aminocycloalkyl methanol compound in liquid assay medium.
-
Incubation: Incubate for one full replication cycle (e.g., 24-48 hours).
-
Sample Collection: At the end of the incubation, collect the cell culture supernatant from each well.
-
RNA Extraction: Extract viral RNA from a fixed volume of supernatant (e.g., 140 µL) according to the manufacturer's protocol. Elute in a small volume (e.g., 60 µL).
-
qRT-PCR Setup: Prepare the qRT-PCR reaction mixture containing the master mix, primer/probe set, and extracted RNA.[14] Also, prepare reactions for a standard curve using serial dilutions of the viral RNA standard.
-
Thermocycling: Run the qRT-PCR program on a real-time PCR instrument.
-
Data Analysis: Generate a standard curve by plotting the Ct values against the log of the copy number for the standards. Use this curve to interpolate the viral RNA copy number for each experimental sample from its Ct value.[13] Calculate the percentage of inhibition and determine the EC50.
Elucidating the Mechanism of Action (MoA)
Understanding how a drug works is crucial for its optimization and development. For aminocycloalkyl methanols, several plausible MoAs exist, including inhibition of viral entry, replication, or egress. A time-of-addition assay is a powerful tool to narrow down which stage of the viral lifecycle is being inhibited.[15]
Hypothetical Target: Viral Neuraminidase Many successful antiviral drugs, such as Oseltamivir and Zanamivir, are neuraminidase inhibitors.[16][17] This enzyme is crucial for many enveloped viruses, particularly influenza, as it cleaves sialic acid residues to release newly formed virions from the host cell surface, preventing their aggregation and allowing the infection to spread.[18] The amino alcohol functionality present in aminocycloalkyl methanols makes them structurally analogous to the sialic acid transition state, suggesting they could potentially act as neuraminidase inhibitors.[19]
Visualizations: Workflows and Structures
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: A logical workflow for the evaluation of novel antiviral compounds.
Caption: Hypothetical mechanism of aminocycloalkyl methanols as neuraminidase inhibitors.
Conclusion and Future Directions
The aminocycloalkyl methanol scaffold presents a compelling starting point for the development of novel antiviral agents. Its rigid, three-dimensional structure is well-suited for specific interactions within enzyme active sites or at protein-protein interfaces. By adhering to the systematic evaluation pipeline detailed in these notes—progressing from foundational cytotoxicity and efficacy screening to more advanced mechanistic studies—researchers can efficiently identify and characterize promising lead compounds. Future work should focus on building a structure-activity relationship (SAR) library, optimizing lead compounds for improved potency and pharmacokinetic properties, and testing promising candidates against a broader range of viruses to determine their spectrum of activity.
References
- Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [URL: https://www.creative-biolabs.
- Application Notes and Protocols for In Vitro Antiviral Assays. BenchChem. [URL: https://www.benchchem.
- Understanding Cytotoxicity. Virology Research Services. (2024). [URL: https://virologyresearchservices.com/understanding-cytotoxicity/]
- Antiviral Drug Screening. Virology Research Services. [URL: https://virologyresearchservices.com/antiviral-drug-screening-services/]
- Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. JoVE. (2022). [URL: https://www.jove.
- Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25. BenchChem. [URL: https://www.benchchem.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. (2025). [URL: https://www.protocols.io/view/in-vitro-antiviral-screening-assay-against-viruse-kqdg3p1wpl25/v1]
- Plaque Reduction Assay. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/plaque-reduction-assay.htm]
- Antiviral Methods and Protocols. Kinchington D, Schinazi RF, eds. (2000). Methods in Molecular Medicine, Volume 24. Humana Press. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7120771/]
- Development of a novel plaque reduction neutralisation test for hantavirus infection. Memorias do Instituto Oswaldo Cruz. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4085850/]
- Cell-based Assays to Identify Inhibitors of Viral Disease. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7149320/]
- Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2132386]
- Cell-Based Assays for Evaluating Antiviral Activity: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.
- qRT-PCR viral quantification. Bio-protocol. [URL: https://bio-protocol.org/exchange/protocoldetail?id=10100236&version=2]
- How to calculate viral titer based on qPCR measurement? ResearchGate. (2020). [URL: https://www.researchgate.net/post/How_to_calculate_viral_titer_based_on_qPCR_measurement]
- Plaque Assay Protocols. American Society for Microbiology. (2006). [URL: https://asm.org/Protocols/Plaque-Assay-Protocols]
- In vitro methods for testing antiviral drugs. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7102719/]
- Real-Time Quantitative PCR Analysis of Viral Transcription. In: KSHV: Methods and Protocols. [URL: https://link.springer.com/protocol/10.1007/978-1-59745-331-9_24]
- An improved RT-qPCR method for direct quantification of enveloped RNA viruses. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8752002/]
- qPCR Assay for Testing Antiviral Agents. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/qPCR-assay-for-testing-antiviral-agents.htm]
- Discovery of (E)-1-amino-4-phenylbut-3-en-2-ol Derivatives as Novel Neuraminidase Inhibitors. PubMed. (2018). [URL: https://pubmed.ncbi.nlm.nih.gov/29748050/]
- Researchers use a novel approach to design a COVID-19 antiviral drug. EurekAlert!. (2023). [URL: https://www.eurekalert.org/news-releases/1007050]
- Antiviral Drugs in Influenza. NIH. (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912386/]
- A roadmap to engineering antiviral natural products synthesis in microbes. NIH. (2020). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7424032/]
- Drug discovery and pharmacology of antivirals targeting drug-resistant influenza viruses. LabRoots. (2020). [URL: https://www.youtube.
- Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273111/]
- Development and Effects of Influenza Antiviral Drugs. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503793/]
- Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3901121/]
- Neuraminidase inhibitor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Neuraminidase_inhibitor]
- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/23/12/3268]
- The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10653855/]
- Neuraminidase inhibitors: zanamivir and oseltamivir. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11197587/]
- A new class of antivirals could help prevent future pandemics. The Rockefeller University. (2024). [URL: https://www.rockefeller.edu/news/35341-a-new-class-of-antivirals-could-help-prevent-future-pandemics/]
- Discovery and Development of Anti-HIV Therapeutic Agents: Progress Towards Improved HIV Medication. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4772410/]
- The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs. PubMed. (2023). [URL: https://pubmed.ncbi.nlm.nih.gov/37610204/]
- Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). NIH. (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9599186/]
- Emerging drug design strategies in anti-influenza drug discovery. NIH. (2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10425712/]
- Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8870104/]
- Discovery of Novel Natural Inhibitors of H5N1 Neuraminidase Using Integrated Molecular Modeling and ADMET Prediction. NIH. (2025). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11194382/]
- Potential Antiviral Action of Alkaloids. MDPI. (2022). [URL: https://www.mdpi.com/1422-0067/23/3/1408]
- Approaches to the Synthesis of a Novel, anti-HIV Active Integrase Inhibitor. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4038856/]
- How scientists discover new drugs against viruses: Medicinal Chemistry & Drug Design (Hepatitis C). YouTube. (2022). [URL: https://www.youtube.
- Development of Anti-HIV Therapeutics: From Conventional Drug Discovery to Cutting-Edge Technology. MDPI. [URL: https://www.mdpi.com/1999-4915/14/11/2493]
- Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice. MDPI. (2022). [URL: https://www.mdpi.com/1999-4915/14/6/1301]
- An Overview of Human Immunodeficiency Virus-1 Antiretroviral Drugs: General Principles and Current Status. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4781323/]
- IJMS | Special Issue : Antiviral Drug Design, Synthesis and Molecular Mechanisms. MDPI. [URL: https://www.mdpi.com/journal/ijms/special_issues/antiviral_drug_design]
- Discovery of Highly Active Antiretroviral Therapy for HIV. American Chemical Society. [URL: https://www.acs.org/education/whatischemistry/landmarks/hiv-aids-therapeutics.html]
- Anti-HCV drugs in the pipeline. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3251499/]
- Hepatitis C drugs in development, 2024. Pharmaceutical Technology. (2024). [URL: https://www.pharmaceutical-technology.
Sources
- 1. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 5. tandfonline.com [tandfonline.com]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. youtube.com [youtube.com]
- 16. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 17. Neuraminidase inhibitors: zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of (E)-1-amino-4-phenylbut-3-en-2-ol derivatives as novel neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1-Aminocycloheptyl)methanol as a Bidentate Ligand for Novel Metal Complexes
Abstract
(1-Aminocycloheptyl)methanol is an intriguing bifunctional organic molecule featuring a primary amine and a primary alcohol tethered to a seven-membered cycloalkane ring. This unique structural arrangement positions it as a potent bidentate N,O-donor ligand for the coordination of a wide array of transition metals. While literature directly pertaining to this specific cycloheptyl derivative is emerging, a wealth of knowledge from analogous amino alcohol ligands provides a strong foundation for its application in catalysis, materials science, and medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of the synthesis of this compound, its coordination to metal centers, and detailed protocols for the preparation and characterization of its metal complexes, drawing upon established principles from related systems.
Introduction: The Scientific Rationale
Amino alcohols represent a cornerstone class of ligands in coordination chemistry.[4] The presence of both a Lewis basic amino group and a hydroxyl group allows for the formation of stable five-membered chelate rings with metal ions.[2] This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to monodentate ligands.
The cycloheptyl scaffold of this compound imparts several key features:
-
Steric Influence: The relatively large and flexible seven-membered ring can influence the coordination geometry and reactivity of the metal center.
-
Lipophilicity: The hydrocarbon framework can enhance solubility in nonpolar organic solvents, which is advantageous for many catalytic applications.
-
Structural Rigidity (Compared to Acyclic Analogues): While flexible, the ring structure restricts conformational freedom compared to linear amino alcohols, which can lead to more defined catalytic pockets and potentially higher stereoselectivity in asymmetric catalysis.
The primary application areas for metal complexes derived from this ligand are anticipated to be in catalysis, where they can serve as catalysts for a variety of organic transformations, and in medicinal chemistry, where the aminocycloalkane moiety is a recognized pharmacophore.[5][6]
Logical Workflow for Ligand Synthesis and Complexation
The overall process involves the synthesis of the free ligand, followed by its reaction with a suitable metal salt to form the desired coordination complex.
Caption: Workflow from starting material to final metal complex.
Synthesis of the Ligand: this compound
The synthesis of this compound can be effectively achieved via the reduction of the corresponding amino acid, 1-aminocycloheptanecarboxylic acid. This method is analogous to well-established procedures for converting amino acids to amino alcohols.[2]
Protocol 2.1: Reduction of 1-Aminocycloheptanecarboxylic Acid
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. An acidic workup is required to protonate the resulting aluminate and amino alkoxide intermediates to yield the final product.
Materials:
-
1-Aminocycloheptanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
2M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
Reagent Suspension: Suspend LiAlH₄ (2.5 equivalents) in anhydrous THF. Stir the suspension and cool to 0 °C in an ice bath.
-
Substrate Addition: Slowly add solid 1-aminocycloheptanecarboxylic acid (1.0 equivalent) portion-wise to the LiAlH₄ suspension. Caution: This reaction is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition to control the reaction rate.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by 15% NaOH solution, and then more water. This sequence (Fieser workup) is crucial for generating a granular precipitate that is easy to filter.
-
Filtration: Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate.
-
Extraction & Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% triethylamine) or by crystallization from a suitable solvent system.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the cycloheptyl protons, a singlet for the methylene (-CH₂OH) protons, and broad singlets for the -NH₂ and -OH protons. |
| ¹³C NMR | Resonances for the cycloheptyl carbons, a peak for the hydroxymethyl carbon (-CH₂OH), and a quaternary carbon signal where the functional groups are attached. |
| FT-IR (neat) | Broad absorption band around 3300-3400 cm⁻¹ (O-H and N-H stretching), C-H stretching (~2850-2950 cm⁻¹), and C-O stretching (~1050 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₈H₁₈NO⁺). |
Synthesis of Metal Complexes
The this compound ligand readily coordinates with various transition metal salts to form stable complexes.[7] The general procedure involves reacting the ligand with a metal salt in a 2:1 ligand-to-metal molar ratio to favor the formation of a bis-ligated complex, [M(L)₂]ⁿ⁺.
Protocol 3.1: General Synthesis of a Cu(II) Complex
Causality: This protocol uses copper(II) chloride as the metal precursor. Methanol is a common solvent as it dissolves both the ligand and many metal salts. The reaction typically proceeds at room temperature, driven by the favorable thermodynamics of chelation.
Materials:
-
This compound (Ligand, L)
-
Copper(II) Chloride (CuCl₂)
-
Anhydrous Methanol
Procedure:
-
Ligand Solution: Dissolve this compound (2.2 equivalents) in anhydrous methanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve CuCl₂ (1.0 equivalent) in a minimum amount of anhydrous methanol.
-
Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change (typically to a deep blue or purple for Cu(II) complexes) should be observed, indicating complex formation.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Isolation: Reduce the solvent volume under reduced pressure until the solution is saturated. Store the flask at a low temperature (e.g., 4 °C) to induce crystallization. Alternatively, the complex can be precipitated by the slow addition of a less polar solvent like diethyl ether.
-
Purification: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold methanol and then diethyl ether, and dry under vacuum.
Coordination Scheme
The bidentate nature of the ligand leads to the formation of a stable chelate complex with the metal center.
Caption: Bidentate N,O-coordination to a metal center.
Potential Applications
Asymmetric Catalysis
Chiral amino alcohol ligands are renowned for their effectiveness in asymmetric catalysis.[2] If a chiral version of this compound were synthesized, its metal complexes could be potent catalysts for reactions such as:
-
Enantioselective addition of organozincs to aldehydes: Creating chiral secondary alcohols.
-
Asymmetric reductions: Converting prochiral ketones to chiral alcohols.
-
C-H activation/functionalization: The ligand can stabilize high-valent metal intermediates.[8][9]
The steric bulk of the cycloheptyl group would play a critical role in defining the chiral environment and influencing enantioselectivity.
Medicinal Chemistry & Drug Development
The aminocycloalkane framework is a key structural motif in many biologically active compounds.[5][6] For example, the related ((1S,3R)-3-aminocyclopentyl)methanol is a core scaffold for C-C chemokine receptor 2 (CCR2) antagonists used in treating inflammatory diseases.[5] Therefore, this compound and its derivatives serve as valuable building blocks for:
-
Scaffold-based drug design: Providing a rigid, three-dimensional structure for orienting pharmacophoric groups.
-
Development of novel therapeutics: Exploring potential activities in areas such as antiviral, antibacterial, or anticancer agents.[4][10]
References
-
Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and Its Salts, and an Assessment of Its Fitness and That of Related Ligands for Complexing Metal Ions. Inorganic Chemistry - ACS Publications. [Link]
-
ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals. ResearchGate. [Link]
-
Synthesis and Characterization of Amino Alcohol Complexes. Taylor & Francis Online. [Link]
-
This compound | CAS 814254-62-1. Chemical-Suppliers. [Link]
-
[(1S,2S)-2-aminocycloheptyl]methanol | C8H17NO | CID 40424787. PubChem. [Link]
-
Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica. [Link]
-
Medicinal Chemistry of Aminocyclitols. PubMed. [Link]
-
Introduction to Medicinal Chemistry. Philadelphia University. [Link]
-
NHC–amine Ru complex catalyzed selective mono-N-methylation of amines with methanol: understanding the effect of amine ligands. Organic Chemistry Frontiers (RSC Publishing). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. NHC–amine Ru complex catalyzed selective mono-N-methylation of amines with methanol: understanding the effect of amine ligands - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. philadelphia.edu.jo [philadelphia.edu.jo]
Application Notes and Protocols for the Pharmacological Evaluation of Novel Aminocycloheptyl Derivatives
Introduction: The Therapeutic Potential of Aminocycloheptyl Scaffolds
The aminocycloheptyl moiety represents a compelling and underexplored scaffold in medicinal chemistry. Its inherent three-dimensional structure offers a unique conformational landscape for the design of novel therapeutic agents with the potential for high target specificity and improved pharmacological properties. Unlike more rigid cyclic systems, the seven-membered ring of aminocycloheptyl derivatives provides a degree of flexibility that can be advantageous for optimizing interactions with biological targets. This structural feature, combined with the versatility of amine functionalization, opens avenues for the development of a new generation of modulators for various protein classes, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][2] The synthesis of functionalized aminocycloheptane derivatives, while presenting unique challenges, offers the potential to create diverse chemical libraries for screening and lead optimization.[3][4][5]
These application notes provide a comprehensive guide for the pharmacological evaluation of novel aminocycloheptyl derivatives, from initial in vitro characterization to in vivo efficacy studies. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to assess the therapeutic potential of this promising class of compounds.
Section 1: In Vitro Characterization of Novel Aminocycloheptyl Derivatives
The initial stages of pharmacological evaluation focus on characterizing the activity and selectivity of novel aminocycloheptyl derivatives at the molecular and cellular level. This section outlines key in vitro assays to determine the mechanism of action and preliminary safety profile of these compounds.
Primary Target Engagement: Kinase Inhibition Profile
Many small molecule inhibitors target protein kinases due to their central role in cellular signaling pathways. This protocol describes a radiometric assay to determine the inhibitory activity of a novel aminocycloheptyl derivative against a target kinase.
Protocol 1: In Vitro Radiometric Kinase Assay [6][7][8][9][10]
Objective: To quantify the inhibitory effect of a novel aminocycloheptyl derivative on the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
[γ-³²P]ATP (10 mCi/mL)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
10 mM ATP solution
-
Test aminocycloheptyl derivative (dissolved in DMSO)
-
Phosphocellulose paper
-
Phosphoric acid wash buffer (0.75% H₃PO₄)
-
Scintillation counter and vials
Procedure:
-
Prepare a kinase reaction mixture containing the kinase and its peptide substrate in the kinase reaction buffer.
-
Serially dilute the aminocycloheptyl derivative in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation:
| Compound Concentration (nM) | Kinase Activity (% of Control) |
| 1 | 95.2 |
| 10 | 85.1 |
| 100 | 52.3 |
| 1000 | 15.8 |
| 10000 | 5.1 |
Diagram 1: Kinase Inhibition Workflow
Caption: Workflow for the in vitro radiometric kinase assay.
GPCR Modulation: Second Messenger Assays
Aminocycloheptyl derivatives may also be designed to modulate GPCRs. The following protocols describe Homogeneous Time-Resolved Fluorescence (HTRF) assays to measure changes in the second messengers cAMP (for Gs and Gi-coupled receptors) and inositol monophosphate (IP1) (for Gq-coupled receptors).
Protocol 2: HTRF cAMP Assay for Gs/Gi-Coupled GPCRs [11][12][13][14][15]
Objective: To determine if a novel aminocycloheptyl derivative acts as an agonist or antagonist at a Gs or Gi-coupled GPCR by measuring changes in intracellular cAMP levels.
Materials:
-
Cells stably expressing the target GPCR
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Stimulation buffer
-
Test aminocycloheptyl derivative
-
Known agonist/antagonist for the target GPCR
-
HTRF-compatible plate reader
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
For agonist testing, add serial dilutions of the aminocycloheptyl derivative to the cells.
-
For antagonist testing, pre-incubate the cells with the aminocycloheptyl derivative before adding a known agonist at its EC₅₀ concentration.
-
Incubate the plate at room temperature for the recommended time.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the EC₅₀ or IC₅₀ values.
Protocol 3: HTRF IP-One Assay for Gq-Coupled GPCRs [16][17][18][19][20]
Objective: To determine if a novel aminocycloheptyl derivative activates a Gq-coupled GPCR by measuring the accumulation of IP1.
Materials:
-
Cells stably expressing the target Gq-coupled GPCR
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate)
-
Stimulation buffer containing LiCl
-
Test aminocycloheptyl derivative
-
Known agonist for the target GPCR
-
HTRF-compatible plate reader
Procedure:
-
Seed cells in a 384-well plate and incubate.
-
Add serial dilutions of the aminocycloheptyl derivative in stimulation buffer containing LiCl.
-
Incubate at 37°C for the recommended time (e.g., 1 hour).
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the HTRF ratio and determine the EC₅₀ value.
Diagram 2: GPCR Signaling Cascades
Caption: Simplified GPCR signaling pathways for Gs and Gq coupling.
Cytotoxicity Assessment
It is crucial to assess the potential toxicity of novel compounds early in the drug discovery process. The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the release of LDH from damaged cells.
Protocol 4: LDH Cytotoxicity Assay [21][22][23][24][25]
Objective: To evaluate the cytotoxicity of a novel aminocycloheptyl derivative on a relevant cell line.
Materials:
-
Target cell line
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
Test aminocycloheptyl derivative
-
Triton X-100 (for positive control)
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the aminocycloheptyl derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a negative control and cells treated with Triton X-100 as a positive control for maximum LDH release.
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control.
Data Presentation:
| Compound Concentration (µM) | % Cytotoxicity |
| 0.1 | 2.1 |
| 1 | 3.5 |
| 10 | 8.9 |
| 100 | 45.6 |
| 1000 | 92.3 |
Section 2: In Vivo Pharmacological Evaluation
Following promising in vitro data, the evaluation of novel aminocycloheptyl derivatives proceeds to in vivo models to assess their efficacy and safety in a whole-organism context. This section focuses on models of neuropathic and inflammatory pain.
Assessment of Analgesic Efficacy in a Model of Inflammatory Pain
The formalin test is a widely used model to assess the efficacy of analgesic compounds in a model of tonic, inflammatory pain.
Protocol 5: The Formalin Test in Rodents [26][27][28][29][30]
Objective: To evaluate the analgesic effect of a novel aminocycloheptyl derivative in a model of inflammatory pain.
Animals:
-
Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g)
Materials:
-
Formalin solution (e.g., 5% for rats, 2.5% for mice)
-
Test aminocycloheptyl derivative
-
Vehicle control
-
Observation chambers with mirrors for unobstructed viewing of the paws
Procedure:
-
Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.
-
Administer the aminocycloheptyl derivative or vehicle at a predetermined time before the formalin injection.
-
Inject a small volume (e.g., 50 µL for rats, 20 µL for mice) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber and record the total time spent licking or biting the injected paw.
-
Recordings are typically made in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-60 minutes post-injection, inflammatory pain).
-
Compare the paw licking/biting time between the treated and vehicle control groups.
Data Presentation:
| Treatment Group | Early Phase Licking Time (s) | Late Phase Licking Time (s) |
| Vehicle | 65.3 ± 5.1 | 182.7 ± 12.4 |
| Compound X (10 mg/kg) | 58.9 ± 4.8 | 95.1 ± 8.9 |
| Compound X (30 mg/kg) | 45.2 ± 3.9 | 42.6 ± 5.3 |
| Positive Control (e.g., Morphine) | 20.1 ± 2.5 | 35.8 ± 4.1** |
| *p < 0.05, **p < 0.01 compared to vehicle |
Assessment of Analgesic Efficacy in a Model of Neuropathic Pain
The spinal nerve ligation (SNL) model is a robust and widely used model of neuropathic pain that mimics many of the symptoms of chronic nerve injury in humans.
Protocol 6: Spinal Nerve Ligation (SNL) Model in Rats [31][32][33][34][35]
Objective: To assess the efficacy of a novel aminocycloheptyl derivative in alleviating mechanical allodynia in a model of neuropathic pain.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Isolate and tightly ligate the L5 and L6 spinal nerves with silk suture.
-
Close the muscle and skin layers with sutures or wound clips.
-
Allow the animals to recover for at least 7 days before behavioral testing.
Behavioral Testing (Mechanical Allodynia):
-
Place the animals in individual testing chambers with a wire mesh floor and allow them to acclimate.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw on the ligated side.
-
Determine the paw withdrawal threshold, which is the lowest filament stiffness that elicits a withdrawal response.
-
Administer the aminocycloheptyl derivative or vehicle and measure the paw withdrawal threshold at various time points post-dosing.
-
Compare the paw withdrawal thresholds between the treated and vehicle control groups.
Diagram 3: In Vivo Efficacy Evaluation Workflow
Caption: Workflow for in vivo evaluation of analgesic efficacy.
Section 3: Bioanalytical Methods
Accurate quantification of the novel aminocycloheptyl derivative in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.
Protocol 7: LC-MS/MS Quantification in Plasma [36][37][38][39][40]
Objective: To develop and validate a sensitive and specific method for the quantification of a novel aminocycloheptyl derivative in plasma.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
Plasma samples
-
Test aminocycloheptyl derivative standard
-
Stable isotope-labeled internal standard
-
Acetonitrile
-
Formic acid
-
Protein precipitation plates or tubes
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard.
-
Precipitate proteins by adding a larger volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analyte from matrix components using a suitable chromatographic gradient.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the concentration of the aminocycloheptyl derivative in the unknown samples using the standard curve.
-
References
-
Borges, A. L., Donnelly, J., Morazan, E., & Rollins, M. (2025). Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. [Link]
-
Charles River. (n.d.). Spinal Nerve Ligation (SNL) in Rats. Retrieved from [Link]
-
Charles River. (n.d.). Spinal Nerve Ligation (SNL) Model. Retrieved from [Link]
-
IASP. (n.d.). Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice. Retrieved from [Link]
-
Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. [Link]
-
Luo, J., et al. (2024). Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision. Journal of Pain Research, 17, 3041–3051. [Link]
-
Creative Biolabs. (n.d.). Spinal Nerve Ligation (SNL) Rat Model. Retrieved from [Link]
-
De-la-Torre-López, E., et al. (2018). Formalin Murine Model of Pain. Bio-protocol, 8(24), e3105. [Link]
-
Jamaluddin, A., et al. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2888, 15–26. [Link]
-
Weichilab. (n.d.). HTRF IP-One Gq Detection Kit. Retrieved from [Link]
-
Revvity. (2024). How to run a cAMP HTRF assay. [Link]
-
Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Aouad, P., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3341. [Link]
- Goudie, A. C., et al. (1998). Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. European Journal of Pharmaceutical Sciences, 6(3), 225-231.
-
Pereira, B., et al. (2019). A refinement to the formalin test in mice. F1000Research, 8, 878. [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
Tjølsen, A., et al. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5–17. [Link]
- Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
-
Johnson, G. L., & Heasley, L. E. (2012). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 795, 191–199. [Link]
-
Yale School of Medicine. (n.d.). Small Molecules Quantitation. Retrieved from [Link]
-
Krumm, B. E., & Laug, A. M. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Methods in Molecular Biology, 2137, 17-27. [Link]
-
Hastie, C. J., & Cohen, P. (2005). Assay of protein kinases using radiolabeled ATP: A protocol. Nature Protocols. [Link]
- Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
-
Molecular Devices. (n.d.). HTRF IP-One Gq assay on SpectraMax Readers. Retrieved from [Link]
- Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
-
BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]
-
Wang, J., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(5), 205. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Toffoli, G., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLoS ONE, 16(10), e0259142. [Link]
-
Zherdev, N., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7884. [Link]
-
Bentham Science. (n.d.). Strategies for Functionalized Benzocycloheptene Amines Synthesis. Retrieved from [Link]
- Grygorenko, O. O., et al. (2018). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. European Journal of Organic Chemistry, 2018(44), 6149-6158.
-
Fülöp, F., et al. (2015). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 11, 1734–1741. [Link]
-
Celestini, P., et al. (2002). trans-6-Aminocyclohept-3-enols, a New Designed Polyfunctionalized Chiral Building Block for the Asymmetric Synthesis of 2-Substituted-4-hydroxypiperidines. The Journal of Organic Chemistry, 67(5), 1546–1553. [Link]
-
Fülöp, F., et al. (2015). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Semantic Scholar. [Link]
-
Graphviz. (2022). dot. Retrieved from [Link]
-
GenScript. (n.d.). Homo sapiens (human) Signaling by GPCR (provided by Reactome). Retrieved from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. BJOC - Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. revvity.com [revvity.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. protocols.io [protocols.io]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 26. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. farm.ucl.ac.be [farm.ucl.ac.be]
- 29. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 32. criver.com [criver.com]
- 33. iasp-pain.org [iasp-pain.org]
- 34. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 36. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 37. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 38. chromatographyonline.com [chromatographyonline.com]
- 39. research.unipd.it [research.unipd.it]
- 40. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (1-Aminocycloheptyl)methanol
Welcome to the technical support center for the synthesis of (1-Aminocycloheptyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
I. Synthesis Overview & Key Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the reduction of a 1-aminocycloheptanecarboxylic acid derivative. While seemingly straightforward, this transformation presents several challenges that can impact yield, purity, and scalability. This guide will focus on troubleshooting the common synthetic routes, particularly the reduction of the carboxylic acid or its corresponding ester or amide.
Common Synthetic Pathways:
-
Reduction of 1-Aminocycloheptanecarboxylic Acid: Direct reduction of the amino acid is a common approach.
-
Esterification followed by Reduction: The amino acid is first converted to an ester (e.g., methyl or ethyl ester) and then reduced.
-
Amide Formation followed by Reduction: The amino acid is converted to an amide, which is subsequently reduced.
-
From Cycloheptanone: A multi-step synthesis starting from cycloheptanone via a Strecker or similar reaction to form an aminonitrile, followed by hydrolysis and reduction.
Each of these pathways has its own set of potential issues, which we will address in the following sections.
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues encountered during the synthesis of this compound.
Q1: My reduction of 1-aminocycloheptanecarboxylic acid with Lithium Aluminum Hydride (LiAlH₄) is giving a very low yield. What could be the problem?
A1: Low yields in LiAlH₄ reductions of amino acids are often due to several factors:
-
Reaction with the Amine and Acidic Proton: LiAlH₄ is a powerful, non-selective reducing agent.[1] It will react with the acidic proton of the carboxylic acid and the protons on the amine group, consuming the reagent before it can reduce the carbonyl group. This is a very rapid acid-base reaction.
-
Formation of Insoluble Complexes: The initial reaction between the amino acid and LiAlH₄ can form insoluble aluminate complexes that are difficult to reduce further and can complicate the workup.
-
Workup Issues: Improper quenching and workup procedures can lead to the loss of the highly water-soluble amino alcohol product.
Recommendation: Consider protecting the amine group (e.g., as a Boc or Cbz derivative) before the reduction. This prevents the acid-base reaction with the amine and can improve the solubility of the intermediates. Alternatively, using a different reducing agent like Borane (BH₃) may be more effective for unprotected amino acids.[2][3]
Q2: I'm trying to use Borane (BH₃·THF or BMS) for the reduction, but the reaction is sluggish and incomplete. Why is this happening?
A2: Borane is an excellent reagent for selectively reducing carboxylic acids in the presence of other functional groups.[2][3][4] However, its effectiveness can be influenced by:
-
Reaction Stoichiometry: The reaction between a carboxylic acid and borane initially forms a triacyloxyborane intermediate, which is then reduced.[2] Insufficient borane will lead to an incomplete reaction. It's crucial to use the correct stoichiometry, often requiring more than one equivalent of BH₃.
-
Solvent and Temperature: The reaction is typically performed in an anhydrous ether solvent like Tetrahydrofuran (THF). The presence of water will quench the borane. The reaction temperature also plays a critical role; while often run at room temperature, gentle heating may be required to drive the reaction to completion.[2]
-
Purity of the Starting Material: Impurities in the 1-aminocycloheptanecarboxylic acid can interfere with the reaction.
Q3: After the reduction, I'm having difficulty isolating and purifying the this compound. It seems to be lost during the aqueous workup. What are the best practices for purification?
A3: this compound is a relatively small, polar molecule with high water solubility, which makes extraction from aqueous solutions challenging.[5]
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the solubility of the amino alcohol in the aqueous phase and promotes its transfer into the organic layer.
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (at least 3-5) to maximize recovery.
-
pH Adjustment: During workup, carefully adjust the pH. To extract the free amine, the aqueous layer should be made basic (pH > 10) to deprotonate the ammonium salt.
-
Column Chromatography: If column chromatography is necessary, silica gel can be problematic due to the basic nature of the amine. Consider using an amine-functionalized silica gel or treating standard silica gel with a small amount of a volatile amine (like triethylamine) in the eluent to prevent streaking and improve separation.[6]
Q4: I'm considering a multi-step synthesis starting from cycloheptanone. What are the common pitfalls in this route?
A4: The route from cycloheptanone, often involving a Strecker synthesis to form 1-aminocycloheptanecarbonitrile, followed by hydrolysis and reduction, has its own set of challenges:
-
Strecker Reaction Conditions: The formation of the aminonitrile requires careful control of pH and reaction time to avoid side reactions.[7][8]
-
Hydrolysis of the Nitrile: Hydrolysis of the aminonitrile to the amino acid can require harsh conditions (strong acid or base and high temperatures), which can sometimes lead to decomposition or side reactions.[9][10][11][12][13]
-
Intermediate Purification: Purifying the intermediate 1-aminocycloheptanecarbonitrile and 1-aminocycloheptanecarboxylic acid can be challenging and may require crystallization or other specialized techniques.
III. Troubleshooting Guides
This section provides a more detailed, problem-solution approach to common issues encountered during the synthesis.
Problem 1: Low Yield in the Reduction of 1-Aminocycloheptanecarboxylic Acid
| Potential Cause | Diagnostic Check | Proposed Solution |
| Reagent Incompatibility (LiAlH₄) | Observe excessive gas evolution upon addition of the amino acid to the LiAlH₄ suspension. The reaction mixture may become thick and difficult to stir. | 1. Protect the Amine: Before reduction, protect the amine group of the amino acid with a suitable protecting group (e.g., Boc-anhydride). This will prevent the acid-base reaction and improve solubility. 2. Alternative Reducing Agent: Switch to a more selective reducing agent like Borane-THF complex (BH₃·THF) or Borane-dimethyl sulfide (BMS), which are known to be more effective for the reduction of unprotected amino acids.[14] |
| Incomplete Reaction (Borane) | Monitor the reaction by TLC or LC-MS to check for the presence of starting material. | 1. Increase Reagent Stoichiometry: Ensure at least 1.5-2 equivalents of borane are used. 2. Optimize Reaction Temperature: If the reaction is sluggish at room temperature, gently reflux the reaction mixture (around 60-65 °C in THF). 3. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous THF and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Workup | Analyze the aqueous layer after extraction by TLC or LC-MS to see if the product is present. | 1. Saturate the Aqueous Phase: Add solid NaCl or K₂CO₃ to the aqueous layer until saturation before extraction. 2. Use a More Polar Extraction Solvent: Switch to ethyl acetate or a mixture of DCM/IPA for extraction. 3. Perform Multiple Extractions: Extract the aqueous layer at least 5 times with the organic solvent. |
Problem 2: Impure Product After Reduction and Workup
| Potential Cause | Diagnostic Check | Proposed Solution |
| Formation of Side Products | Characterize the impurities by NMR and Mass Spectrometry. Common side products can include over-reduced species or products from side reactions of the starting material. | 1. Control Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. 2. Purify Starting Material: Ensure the 1-aminocycloheptanecarboxylic acid is of high purity before the reduction. |
| Incomplete Removal of Boron Complexes | A white, sticky residue may be present in the crude product. ¹¹B NMR can confirm the presence of boron species. | Methanol Quench: After the reaction, quench the excess borane by the slow, careful addition of methanol.[15] This will break down the borane complexes. The resulting borate esters can then be removed by co-evaporation with methanol under reduced pressure. |
| Contamination from Workup Reagents | The presence of inorganic salts in the final product. | Proper Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove most of the water and inorganic salts before drying with a drying agent like Na₂SO₄ or MgSO₄. |
| Difficulty with Chromatographic Purification | The product streaks on the silica gel column, leading to poor separation. | 1. Use Amine-Functionalized Silica: This stationary phase is designed for the purification of basic compounds.[6] 2. Modify the Eluent: Add 0.5-1% of a volatile amine (e.g., triethylamine or ammonia in methanol) to the eluent system to deactivate the acidic sites on the silica gel. |
IV. Experimental Protocols & Methodologies
Optimized Protocol for the Borane Reduction of 1-Aminocycloheptanecarboxylic Acid
This protocol is designed to maximize yield and purity.
Materials:
-
1-Aminocycloheptanecarboxylic Acid
-
Borane-Tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add 1-aminocycloheptanecarboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous THF to the flask to create a slurry.
-
Addition of Borane: Cool the flask to 0 °C in an ice bath. Slowly add the 1M solution of BH₃·THF (2.0 eq) via the addition funnel over 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Then, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane. Be aware of gas evolution (hydrogen).
-
Workup:
-
Remove the solvent under reduced pressure.
-
Add more methanol and repeat the evaporation process two more times to remove the borate esters.
-
Dissolve the residue in 1M HCl.
-
Wash the acidic aqueous layer with diethyl ether or dichloromethane to remove any non-basic impurities.
-
Cool the aqueous layer to 0 °C and make it basic (pH > 10) by the slow addition of 1M NaOH.
-
Saturate the basic aqueous layer with solid NaCl.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (5 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on amine-functionalized silica gel.
V. Visualizations and Diagrams
Reaction Mechanism: Borane Reduction of a Carboxylic Acid
Caption: Borane reduction of a carboxylic acid proceeds through a triacyloxyborane intermediate.
Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
VI. References
-
Chemistry LibreTexts. (2023). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
Henry Rzepa's Blog. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. [Link]
-
IITian Explains. (2020). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube. [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides | Organic chemistry. YouTube. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
National Institutes of Health. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
-
Organic Syntheses. (n.d.). Reduction of amino acids to amino alcohols. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Polar Aminocycloalkyl Methanols
Welcome to the technical support center for the purification of polar aminocycloalkyl methanols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this important class of compounds. The inherent polarity and basicity of aminocycloalkyl methanols often lead to complex purification issues. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles.
Chromatographic Challenges
Question: I am observing poor peak shape (tailing or fronting) for my aminocycloalkyl methanol during reverse-phase HPLC. What are the likely causes and how can I fix it?
Answer:
Poor peak shape for basic compounds like aminocycloalkyl methanols on traditional C18 columns is a common problem. The primary cause is strong, undesirable interactions between the basic amine functionality and residual acidic silanol groups on the silica-based stationary phase. This leads to peak tailing. Peak fronting can occur due to column overload.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Silanol Interactions | The positively charged amine (under acidic mobile phase conditions) interacts strongly with negatively charged silanol groups (-Si-O⁻) on the stationary phase surface. This secondary interaction mechanism leads to band broadening and tailing peaks. | 1. Use a Base-Deactivated Column: Employ end-capped columns or those with a proprietary base-deactivated surface to minimize silanol interactions. 2. Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (0.1-0.5% v/v). These additives will preferentially interact with the silanol groups, masking them from your analyte. 3. Adjust Mobile Phase pH: Increase the mobile phase pH to suppress the ionization of silanol groups (pKa ~3.5-4.5). However, be mindful of the column's pH stability. A pH above 7 can deprotonate the amine, reducing its interaction with silanols but potentially affecting retention. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting. | 1. Reduce Sample Concentration: Dilute your sample and reinject. 2. Increase Column Capacity: Use a column with a larger diameter or a higher stationary phase loading. |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal for your compound's polarity. | 1. Optimize Organic Modifier: Experiment with different organic modifiers like methanol or isopropanol in addition to acetonitrile. Methanol can sometimes improve peak shape for polar compounds.[1] 2. Consider Alternative Chromatographic Modes: If reverse-phase fails, consider HILIC or mixed-mode chromatography. |
Question: My aminocycloalkyl methanol has very poor retention on a C18 column and elutes in the void volume. How can I increase its retention?
Answer:
The high polarity of aminocycloalkyl methanols often results in insufficient interaction with the hydrophobic C18 stationary phase, leading to poor retention.
Strategies to Increase Retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[2][3][4] In HILIC, a polar stationary phase (e.g., bare silica, diol, amide) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2] The analyte partitions into a water-enriched layer on the stationary phase surface, leading to retention of polar compounds.
-
Starting Conditions: A good starting point for HILIC method development is a mobile phase of 95:5 (v/v) acetonitrile:aqueous buffer (e.g., 10 mM ammonium formate).
-
-
Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with both hydrophobic and ion-exchange functionalities.[5][6][7][8][9] This allows for multiple retention mechanisms, providing enhanced retention and unique selectivity for polar and charged analytes.[5][6][7] For aminocycloalkyl methanols, a mixed-mode column with cation-exchange and reverse-phase characteristics would be ideal. The cation-exchange mechanism will strongly retain the protonated amine, while the reverse-phase mechanism will interact with the cycloalkyl backbone.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the reverse-phase mobile phase can increase retention. The ion-pairing reagent forms a neutral complex with the protonated amine, increasing its hydrophobicity and thus its affinity for the C18 stationary phase. However, ion-pairing reagents are often not compatible with mass spectrometry and can be difficult to remove from the column.[6]
Question: I am observing unexpected peaks in my chromatogram that are not present in the initial sample analysis (e.g., by NMR). Could my compound be degrading on the column?
Answer:
Yes, on-column degradation is a possibility, especially with compounds that may be sensitive to the pH of the mobile phase or the stationary phase itself.[10][11]
Troubleshooting On-Column Degradation:
-
Vary Flow Rate: Inject the sample at different flow rates. If the relative area of the suspected degradation peak decreases at higher flow rates (i.e., less time on the column), it is likely an on-column degradation product.[10]
-
Modify Mobile Phase pH: The acidic conditions often used in reverse-phase chromatography can sometimes catalyze degradation. Try using a mobile phase with a less acidic pH, ensuring it is within the stable range of your column.
-
Change Column Temperature: Elevated column temperatures can accelerate degradation.[11] Try running the separation at a lower temperature.
-
Check for Active Sites: As mentioned previously, active silanol groups can not only cause peak tailing but also catalyze degradation. Using a well-deactivated column is crucial.
-
Solvent Purity: Impurities in the mobile phase solvents, such as trace amounts of formaldehyde in methanol, can react with the analyte.[12] Using high-purity solvents is essential.
Non-Chromatographic Purification Challenges
Question: I am struggling to induce crystallization of my highly polar aminocycloalkyl methanol. It tends to oil out or remain soluble. What can I do?
Answer:
Crystallization of highly polar compounds can be challenging due to their high solubility in polar solvents and their tendency to form amorphous solids or oils.
Tips for Successful Recrystallization:
-
Solvent Selection: The key is to find a solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures.[13][14]
-
Single Solvent Systems: Try polar protic solvents like isopropanol or ethanol. Water can also be effective for very polar compounds.[15][16]
-
Solvent/Anti-Solvent Systems: This is often the most effective approach. Dissolve your compound in a minimal amount of a good solvent (e.g., methanol, ethanol, or water) at an elevated temperature. Then, slowly add a miscible anti-solvent (a solvent in which your compound is insoluble, e.g., ethyl acetate, acetone, or acetonitrile for aqueous solutions, or heptane for alcoholic solutions) until the solution becomes turbid.[17] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Salt Formation: Converting the basic amine to a salt can significantly alter its solubility and improve its crystallinity.[15][18]
-
Procedure: Dissolve your aminocycloalkyl methanol in a suitable solvent (e.g., isopropanol, ethyl acetate). Add a stoichiometric amount of an acid (e.g., HCl in isopropanol, or a solution of a solid acid like tartaric acid or citric acid). The resulting salt will often precipitate out.
-
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Slow Cooling: Rapid cooling often leads to the formation of small crystals or oils.[13][14] Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for purifying a novel aminocycloalkyl methanol of unknown properties?
A1: For a novel polar, basic compound, Mixed-Mode Chromatography (MMC) is an excellent starting point.[5][7][9] Its dual retention mechanism (cation-exchange and reverse-phase) provides a high likelihood of retaining and separating your compound from impurities, even without extensive method development.[5][6] HILIC is another strong candidate, particularly if the compound is highly polar.[2]
Q2: Should I use a protecting group for the amine or alcohol functionality before purification?
A2: Using a protecting group can be a very effective strategy, especially if you are facing severe peak tailing or on-column degradation.[19][20][21]
-
Amine Protection: Protecting the amine as a carbamate (e.g., Boc or Cbz) will remove its basicity, leading to much-improved peak shape in reverse-phase chromatography.[21][22][23]
-
Alcohol Protection: While less common for purification purposes, protecting the alcohol (e.g., as a silyl ether) can be useful if it is contributing to undesirable interactions.[20]
The choice of protecting group should be guided by its stability to the purification conditions and the ease of its subsequent removal.[20][21]
Q3: My aminocycloalkyl methanol is a chiral compound. What are the recommended approaches for chiral separation?
A3: Chiral separation of these polar compounds can be achieved by both HPLC and SFC (Supercritical Fluid Chromatography).
-
Chiral HPLC: Polysaccharide-based chiral stationary phases (CSPs) are often effective. The mobile phase typically consists of a non-polar solvent (e.g., hexane) with a polar modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine) to improve peak shape.
-
Chiral SFC: SFC is often faster and uses less organic solvent than HPLC.[24] Similar polysaccharide-based CSPs are used. The mobile phase is typically supercritical CO2 with a polar co-solvent like methanol.[24] Additives such as trifluoroacetic acid and triethylamine may be necessary to achieve good selectivity and peak shape.[24]
-
Diastereomeric Salt Formation: If you have a racemic mixture, you can react it with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by crystallization or standard achiral chromatography.
Q4: When should I consider Ion-Exchange Chromatography (IEX)?
A4: Ion-exchange chromatography is a powerful technique for purifying charged molecules.[25][26] For aminocycloalkyl methanols, Cation-Exchange Chromatography would be used.
-
Principle: At a pH below the pKa of the amine, the compound will be positively charged and will bind to a negatively charged stationary phase (e.g., with sulfonate groups).[25] Elution is typically achieved by increasing the salt concentration or the pH of the mobile phase.[26][27]
-
Application: IEX is particularly useful for separating your target compound from neutral or acidic impurities. It can also be a high-capacity technique suitable for larger-scale purifications.
Part 3: Visualizations
Workflow for Troubleshooting Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
Purification Strategy Selection Guide
Caption: Guide for selecting an appropriate purification strategy.
References
-
Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]
-
Evolution of Mixed-Mode Chromatography. Available at: [Link]
-
Nguyen, N.-V. T. (2022). Perspective Chapter: Mixed-Mode Chromatography. In Liquid Chromatography. IntechOpen. Available at: [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. Available at: [Link]
-
Fasano, A., & Vérette, L. (2019). Mixed-Mode Chromatography—A Review. LCGC International, 32(11), 20-27. Available at: [Link]
-
Dolan, J. W. (2012). On-Column Sample Degradation. LCGC North America, 30(11), 954-959. Available at: [Link]
-
Aziz, J., & Hamze, A. Protecting Groups. Scribd. Available at: [Link]
-
Wang, Y., & Wenslow, R. M. (2003). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1015(1-2), 129-135. Available at: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Chirita, R.-I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 899-915. Available at: [Link]
-
Ion-Exchange Chromatography. (2024). Chemistry LibreTexts. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. Available at: [Link]
-
Ion Exchange Chromatography. Creative Biostructure. Available at: [Link]
-
How To Recrystallize A Solid. (2020). YouTube. Available at: [Link]
-
Anion-exchange chromatography. Wikipedia. Available at: [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups List. SynArchive. Available at: [Link]
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (2023). Drug Development and Delivery. Available at: [Link]
-
Creek, D. J., Chhen, J., & Officer, L. (2020). Anion-exchange chromatography mass spectrometry provides extensive coverage of primary metabolic pathways revealing altered metabolism in IDH1 mutant cells. Metabolomics, 16(5), 65. Available at: [Link]
-
Welch, C. J., Biba, M., & Regalado, E. L. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 32-41. Available at: [Link]
- US20090247759A1 - Purification process of Montelukast and its Amine Salts. Google Patents.
-
Zhang, Y., & Li, M. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 176, 112818. Available at: [Link]
-
The Impact of Methanol on Hydrophilic Interaction Liquid Chromatography (HILIC) Retention Mechanisms – A Systematic Approach. Available at: [Link]
-
Zhong, Q., & Liu, D. (2013). Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. Pharmaceutical development and technology, 18(4), 878-882. Available at: [Link]
-
Evans, C., & Dai, J. (2022). Novel hydrophilic-phase extraction, HILIC and high-resolution MS quantification of an RNA oligonucleotide in plasma. Bioanalysis, 14(1), 47-62. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Novel hydrophilic-phase extraction, HILIC and high-resolution MS quantification of an RNA oligonucleotide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. reddit.com [reddit.com]
- 18. US20090247759A1 - Purification process of Montelukast and its Amine Salts - Google Patents [patents.google.com]
- 19. scribd.com [scribd.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Protective Groups [organic-chemistry.org]
- 22. Amino Protecting Groups Stability [organic-chemistry.org]
- 23. synarchive.com [synarchive.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. creative-biostructure.com [creative-biostructure.com]
- 27. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Yields in the Reduction of 1-Aminocycloheptanecarboxylic Acid
Welcome to the technical support center for the synthesis of (1-aminocycloheptyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the reduction of 1-aminocycloheptanecarboxylic acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this transformation.
The reduction of cyclic α-amino acids, especially those with larger, conformationally flexible rings like the seven-membered cycloheptyl system, can be fraught with difficulties. Steric hindrance and the formation of stable intermediates can significantly impede the reaction, leading to frustratingly low yields of the desired amino alcohol. This guide is structured to address these specific issues head-on, providing not just procedural steps, but also the underlying chemical principles to empower you to optimize your experiments effectively.
I. Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in the reduction of 1-aminocycloheptanecarboxylic acid can stem from a variety of factors. The following question-and-answer section is designed to help you pinpoint the root cause of the issue and implement effective solutions.
Q1: My reaction with Lithium Aluminum Hydride (LiAlH₄) is sluggish and gives a low yield of the amino alcohol. What are the likely causes?
A1: Sluggish reactions and low yields with LiAlH₄ in this specific reduction are often linked to two primary factors: steric hindrance and the formation of a stable aluminate salt intermediate. The bulky cycloheptyl group can sterically hinder the approach of the hydride to the carbonyl carbon.[1]
Troubleshooting Steps:
-
N-Protection: The free amino group of your starting material will react with LiAlH₄ to form a salt and evolve hydrogen gas. This consumes the reducing agent and can complicate the reaction. Protecting the amine, most commonly with a tert-butyloxycarbonyl (Boc) group, is crucial. The resulting N-Boc-1-aminocycloheptanecarboxylic acid is more soluble in ethereal solvents and the bulky Boc group can, in some cases, influence the conformation of the cycloheptyl ring to facilitate the reduction.
-
Reaction Temperature and Time: While LiAlH₄ reductions are often performed at room temperature or gentle reflux, a sterically hindered substrate may require more forcing conditions. Cautiously increasing the reaction temperature to reflux in a higher-boiling solvent like tetrahydrofuran (THF) for an extended period (12-24 hours) can improve the conversion rate.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Excess Reducing Agent: Due to the potential for reaction with the acidic proton of the carboxylic acid and the amine (if unprotected), a larger excess of LiAlH₄ is often necessary. A typical starting point is 2-3 equivalents of LiAlH₄ relative to the amino acid.
-
Work-up Procedure: The work-up of LiAlH₄ reactions is critical for isolating the product. The formation of aluminum salts can create emulsions that trap the product. A carefully controlled Fieser work-up is recommended to precipitate the aluminum salts as a granular solid that can be easily filtered off.[3]
Q2: I'm observing a significant amount of starting material even after prolonged reaction times. Could the starting material's purity be an issue?
A2: Absolutely. The purity of your 1-aminocycloheptanecarboxylic acid is paramount.
Troubleshooting Steps:
-
Water Content: LiAlH₄ reacts violently with water. Ensure your starting material and solvent are scrupulously dry. Drying the amino acid under high vacuum over a desiccant like phosphorus pentoxide (P₄O₁₀) before the reaction is advisable. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
Inorganic Salts: Contamination with inorganic salts from the synthesis of the starting material can interfere with the reduction. Recrystallization of the amino acid may be necessary to remove these impurities.
Q3: I'm considering using a milder reducing agent like Sodium Borohydride (NaBH₄) to avoid the hazards of LiAlH₄. Why is this generally not effective for reducing carboxylic acids directly?
A3: Sodium borohydride is not a sufficiently powerful reducing agent to reduce a carboxylic acid directly.[4] To use NaBH₄, the carboxylic acid must first be "activated" by converting it into a more reactive derivative, such as an ester or a mixed anhydride.
Alternative Strategy: Esterification Followed by Reduction
-
Esterification: Convert the N-Boc-1-aminocycloheptanecarboxylic acid to its methyl or ethyl ester. A common method is to use methanol or ethanol with a catalytic amount of acid (e.g., sulfuric acid or thionyl chloride).[5]
-
Reduction of the Ester: The resulting ester can then be reduced to the corresponding amino alcohol using LiAlH₄ or, in some cases, with a large excess of NaBH₄ in a protic solvent, although LiAlH₄ is generally more reliable for this transformation.
II. Frequently Asked Questions (FAQs)
Q: Is N-protection absolutely necessary?
A: While some reductions of unprotected amino acids have been reported, N-protection, particularly with the Boc group, is highly recommended for the reduction of 1-aminocycloheptanecarboxylic acid. It improves solubility in ethereal solvents, prevents side reactions with the reducing agent, and can lead to cleaner reactions and higher yields.[6]
Q: What is the best solvent for the LiAlH₄ reduction?
A: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent.[7] It has a higher boiling point than diethyl ether, allowing for reactions at reflux if necessary, and it is a good solvent for the intermediate aluminate complexes.
Q: How can I effectively monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a quick and effective method. Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) to visualize the starting material and the more polar amino alcohol product. Staining with ninhydrin can be used to visualize the primary amine in the product. For more quantitative analysis, LC-MS is ideal.
Q: My final product is difficult to purify. What are the common impurities and how can I remove them?
A: Common impurities include unreacted starting material, byproducts from the work-up (aluminum salts), and potentially over-reduced products, though the latter is less common for this substrate.
Purification Strategy:
-
Acid-Base Extraction: After the initial work-up, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The amino alcohol will move into the aqueous layer as its ammonium salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Column Chromatography: If extraction is insufficient, column chromatography on silica gel is the next step. A gradient elution with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide is often necessary to prevent the polar amino alcohol from streaking on the acidic silica gel.[8]
III. Detailed Experimental Protocols
Protocol 1: N-Boc Protection of 1-Aminocycloheptanecarboxylic Acid
This protocol outlines the standard procedure for the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Step-by-Step Methodology:
-
Dissolve 1-aminocycloheptanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the amino acid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1M HCl solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-1-aminocycloheptanecarboxylic acid.
Protocol 2: LiAlH₄ Reduction of N-Boc-1-Aminocycloheptanecarboxylic Acid
This protocol describes the reduction of the N-protected amino acid to the corresponding amino alcohol using LiAlH₄.
Step-by-Step Methodology:
-
To a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-1-aminocycloheptanecarboxylic acid (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Perform a Fieser work-up by sequentially and carefully adding:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting mixture vigorously at room temperature for 1 hour to allow for the precipitation of a granular white solid (aluminum salts).
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude N-Boc-(1-aminocycloheptyl)methanol.
Protocol 3: Boc Deprotection
This protocol details the removal of the Boc protecting group to yield the final amino alcohol.
Step-by-Step Methodology:
-
Dissolve the crude N-Boc-(1-aminocycloheptyl)methanol in a suitable solvent such as dichloromethane or methanol.
-
Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
If using HCl, the product will be the hydrochloride salt. If using TFA, the product will be the trifluoroacetate salt. The free amine can be obtained by neutralization with a base.
IV. Data Presentation
| Reducing Agent | Substrate | Typical Conditions | Reported Yield Range | Key Considerations |
| LiAlH₄ | N-Boc-1-aminocycloheptanecarboxylic acid | THF, reflux, 16-24h | 60-85% (estimated for hindered systems) | Requires anhydrous conditions, careful work-up.[2][4] |
| BH₃·THF | N-Boc-1-aminocycloheptanecarboxylic acid | THF, reflux, 12-24h | 70-90% (estimated for hindered systems) | Generally safer than LiAlH₄, can be more selective.[9] |
| NaBH₄ / Ester | N-Boc-1-aminocycloheptanecarboxylic acid methyl ester | LiAlH₄ in THF or excess NaBH₄ in EtOH | 75-95% (for the reduction step) | Two-step process, but can be higher yielding and cleaner. |
V. Visualization of Experimental Workflows
Diagram 1: Overall Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Low Yields
Caption: Troubleshooting flowchart for low yield issues.
VI. References
-
Wikipedia. Steric effects. [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Organic Syntheses. REDUCTION OF α-AMINO ACIDS: L-VALINOL. [Link]
-
Leah4sci. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
-
Journal of Chemical and Pharmaceutical Research. A Reduction of Chiral Amino Acids Based on Current Method. [Link]
-
ResearchGate. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. [Link]
-
PubMed. Synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant. [Link]
-
RSC Publications. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
-
PubMed. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. [Link]
-
Quora. How can we reduce carboxylic acid to secondary alcohol?. [Link]
-
AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]
-
University of Rochester. Workup: Aluminum Hydride Reduction. [Link]
-
ResearchGate. Amino-alcohol screening. Conditions: all extraction experiments were.... [Link]
-
Khan Academy. Reduction of carboxylic acids. [Link]
-
Wentzel Lab. Carboxylic Acid Reduction with LiAlH4 mechanism. [Link]
-
Dr. Tania CS. 1-methylcyclohexane carboxylic acid synthesis. [Link]
-
ResearchGate. Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including N-Protected Amino Acids. [Link]
-
MDPI. Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. [Link]
-
LabXchange. Column Chromatography. [Link]
-
Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]
-
The Organic Chemistry Tutor. Synthesis of Primary Amines from Carboxylic Acids. [Link]
-
Chemistry university. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). [Link]
-
NIH. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
-
Google Patents. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
ResearchGate. Single-Enzyme Redox-Neutral Oxidation of Alcohols to Carboxylic Acids Using Alcohol Dehydrogenases. [Link]
-
ChemRxiv. ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. [Link]
-
Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]
-
Quora. How can we make alcohol from carboxylic acid in one step reaction? As we know firstly.... [Link]
-
AdiChemistry. Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. [Link]
-
Sorbent Technologies. Amino Acid Purification - Column Chromatography. [Link]
-
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
-
Semantic Scholar. An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. [Link]
Sources
- 1. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. adichemistry.com [adichemistry.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Synthesis of (1-Aminocycloheptyl)methanol
Welcome to the technical support center for the synthesis of (1-Aminocycloheptyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Synthetic Landscape
The synthesis of this compound is a foundational process for accessing a key structural motif in medicinal chemistry. The primary route involves a two-step sequence: the formation of 1-aminocycloheptanecarbonitrile via the Strecker synthesis, followed by the reduction of the nitrile to the desired primary amine. Each of these steps, while robust, presents its own set of challenges that can impact yield and purity. This guide will dissect these potential issues and offer practical, field-tested solutions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.
Part 1: Strecker Synthesis of 1-Aminocycloheptanecarbonitrile
The one-pot reaction of cycloheptanone, a cyanide source, and an ammonia source is an efficient route to the α-aminonitrile intermediate. However, careful control of reaction conditions is crucial.
Question 1: My Strecker synthesis has a low yield, and I observe a significant amount of an oily byproduct. What is the likely cause and how can I fix it?
Answer:
A low yield of the desired 1-aminocycloheptanecarbonitrile, accompanied by an oily byproduct, often points to the competing formation of cycloheptanone cyanohydrin. This side reaction is favored if the rate of imine formation is slow, allowing the cyanide ion to directly attack the carbonyl carbon of the starting cycloheptanone.
Root Cause Analysis:
-
Inefficient Imine Formation: The equilibrium between cycloheptanone and its corresponding imine may not be sufficiently shifted towards the imine. This can be due to a low effective concentration of ammonia or unfavorable reaction kinetics.
-
Premature Cyanide Addition: If the cyanide source is added too early or if the imine formation is sluggish, the cyanide will react with the more abundant cycloheptanone.
Troubleshooting Steps:
-
Optimize Ammonia Concentration: Ensure a high concentration of ammonia is present to drive the imine formation equilibrium. Using ammonium chloride in combination with an aqueous ammonia solution can provide a sustained release of ammonia.
-
Sequential Reagent Addition: Instead of a one-pot addition of all reagents, try a stepwise approach. First, stir the cycloheptanone with the ammonia source (e.g., ammonium chloride and aqueous ammonia) for a period (e.g., 1-2 hours) to allow for imine formation before the dropwise addition of the cyanide source (e.g., an aqueous solution of sodium or potassium cyanide).
-
pH Control: The Strecker reaction is often favored under slightly acidic to neutral conditions, which promotes imine formation. The use of ammonium chloride can help buffer the reaction mixture.
Question 2: My NMR analysis of the crude 1-aminocycloheptanecarbonitrile shows the presence of unreacted cycloheptanone. How can I drive the reaction to completion?
Answer:
The presence of unreacted starting material indicates an incomplete reaction. This can be due to several factors related to reaction kinetics and equilibrium.
Troubleshooting Steps:
-
Increase Reaction Time: The Strecker synthesis with hindered ketones like cycloheptanone can be slow. Consider extending the reaction time, monitoring the progress by TLC or GC-MS.
-
Elevate Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of both imine formation and cyanide addition. However, be cautious, as excessive heat can promote side reactions.
-
Use of a Co-solvent: If solubility is an issue, the addition of a water-miscible co-solvent like methanol or ethanol can improve the homogeneity of the reaction mixture and facilitate the reaction.
Part 2: Reduction of 1-Aminocycloheptanecarbonitrile
The reduction of the nitrile group is the final and critical step. The choice of reducing agent and the reaction conditions will dictate the success of this transformation.
Question 3: I performed a catalytic hydrogenation of 1-aminocycloheptanecarbonitrile, but my main product is a higher molecular weight impurity, likely a secondary or tertiary amine. How can I improve the selectivity for the primary amine?
Answer:
The formation of secondary and tertiary amines is the most common side reaction during the catalytic hydrogenation of nitriles.[1] This occurs when the initially formed primary amine attacks the intermediate imine, leading to dimerization and further reduction.
Mechanism of Side Reaction:
Sources
Technical Support Center: Improving the Stability of (1-Aminocycloheptyl)methanol in Solution
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for (1-Aminocycloheptyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a bifunctional molecule with both an amino and a hydroxyl group, its stability is paramount for reproducible experimental results and the development of robust formulations.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you maintain the integrity of your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three factors: pH, oxidation, and temperature. The amino group's protonation state is pH-dependent, which can affect solubility and reactivity.[2][3][4] The amino and hydroxyl groups can be susceptible to oxidation, especially in the presence of metal ions or exposure to air.[5][6] Temperature can influence the rate of all chemical degradation pathways.
Q2: What is the recommended pH range for storing solutions of this compound?
A2: While the optimal pH has not been empirically determined for this specific molecule in the provided literature, for general amino alcohols, maintaining a pH that ensures the primary amine is protonated (typically slightly acidic to neutral pH) can enhance stability by reducing the nucleophilicity of the amine and preventing its participation in degradation reactions. However, the solubility of amino acids and related compounds can be lowest near their isoelectric point and increase in more acidic or alkaline conditions.[2][3] Therefore, the optimal pH for both stability and solubility should be empirically determined. A good starting point for investigation would be a pH range of 4 to 6.
Q3: What are the visible signs of this compound degradation?
A3: Visual indicators of degradation can include a change in the color of the solution (e.g., yellowing, which may suggest oxidative degradation), the formation of a precipitate, or a change in clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for accurately assessing stability.[7]
Q4: Can I freeze solutions of this compound for long-term storage?
A4: Freezing can be a viable option for long-term storage, as it significantly slows down chemical reactions. However, it is crucial to consider the effects of freeze-thaw cycles, which can lead to concentration gradients and potentially cause precipitation. If you choose to freeze your solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freezing and thawing.
Troubleshooting Guide
This section provides a more detailed approach to resolving specific stability issues you may encounter during your experiments.
Issue 1: Precipitation or Cloudiness Observed in the Solution
Potential Causes:
-
pH Shift: The solubility of amino alcohols can be highly dependent on the pH of the solution.[2][3] A shift in pH towards the isoelectric point of the molecule can significantly decrease its solubility, leading to precipitation.
-
Temperature Fluctuation: Solubility is also temperature-dependent. A decrease in temperature during storage or handling can cause the compound to precipitate if the solution is near its saturation point.
-
Degradation Product Formation: The degradation products may have lower solubility in the chosen solvent system than the parent compound, leading to their precipitation over time.
Recommended Solutions:
-
Verify and Adjust pH: Measure the pH of your solution. If it has drifted, adjust it back to the optimal range with a dilute acid or base. For long-term stability, use a buffer system with sufficient capacity to resist pH changes.
-
Temperature Control: Ensure that the solution is stored at a constant, appropriate temperature. If you need to work at a lower temperature, consider preparing a more dilute solution.
-
Filtration: If you suspect the precipitate is an insoluble degradation product, you may be able to remove it by filtering the solution through a 0.22 µm syringe filter. However, this does not address the underlying stability issue, and the concentration of your active compound will be reduced.
Issue 2: Loss of Potency or Inconsistent Experimental Results
Potential Causes:
-
Oxidative Degradation: The amino and alcohol functional groups in this compound can be susceptible to oxidation.[5][8] This can be catalyzed by trace metal ions, exposure to atmospheric oxygen, or light. Oxidation can lead to the formation of aldehydes, ketones, or other degradation products, reducing the concentration of the active compound.[9]
-
pH-Mediated Hydrolysis or Other Reactions: Although less common for this structure, extreme pH values can sometimes catalyze degradation reactions. The primary amine can also participate in reactions with other components in the solution, such as aldehydes or ketones.[10]
Recommended Solutions:
-
Inert Atmosphere: To minimize oxidation, prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[11] This can be achieved by sparging the solvent with the inert gas before preparing the solution and storing the final solution in vials with an inert gas headspace.
-
Use of Antioxidants: The addition of antioxidants can help to prevent oxidative degradation.[12][13] Common choices include ascorbic acid or butylated hydroxytoluene (BHT). The selection and concentration of the antioxidant should be optimized to ensure compatibility with your experimental system. Some amino acids themselves can act as antioxidants.[14][15]
-
Chelating Agents: To sequester trace metal ions that can catalyze oxidation, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your solution.[16]
-
Purity of Solvents: Ensure that high-purity solvents are used, as impurities can sometimes initiate or catalyze degradation reactions.[10]
Logical Troubleshooting Workflow
For a systematic approach to diagnosing stability issues, please refer to the following workflow diagram:
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathway
The following diagram illustrates a potential oxidative degradation pathway for this compound.
Caption: Potential oxidative degradation pathway.
Recommended Storage Conditions
To maximize the shelf-life of your this compound solutions, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C or -20 °C | Reduces the rate of chemical degradation. |
| pH | 4.0 - 6.0 (buffered) | To maintain the protonation state of the amine and potentially improve stability.[17] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidative degradation.[11] |
| Light | Protected from light (amber vials) | Prevents photo-degradation. |
| Additives | 0.1 mM EDTA, 0.01% Ascorbic Acid | To chelate metal ions and scavenge free radicals.[13][16] |
Experimental Protocols
Protocol 1: Rapid pH Stability Assessment
This protocol allows for a quick evaluation of the effect of pH on the stability of this compound.
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Incubation: Dilute the stock solution into each buffer to a final concentration of 1 mg/mL.
-
Time Points: Take an initial sample (T=0) from each solution for analysis.
-
Storage: Store the solutions at a controlled temperature (e.g., 40 °C for an accelerated study).
-
Analysis: At specified time points (e.g., 24, 48, 72 hours), take further samples and analyze them by HPLC to determine the remaining concentration of the parent compound.
-
Evaluation: Plot the percentage of remaining this compound against time for each pH to identify the optimal pH for stability.
Protocol 2: HPLC Method for Stability Monitoring
This High-Performance Liquid Chromatography (HPLC) method can be used to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or by a mass spectrometer (LC-MS) for better sensitivity and identification of degradation products.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be optimized for your specific instrumentation and requirements.
References
- Gerasimov, A. V., et al. (2019). Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions. PubMed.
- Nozaki, Y., & Tanford, C. (1971). Mechanism of Polyol-induced Protein Stabilization: Solubility of Amino Acids and Diglycine in Aqueous Polyol Solutions. Journal of Biological Chemistry.
- Santa Cruz Biotechnology. (n.d.). Amino Alcohols. SCBT.
- University of Louisville. (n.d.).
- International Journal of Trend in Scientific Research and Development. (2022).
- Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- (1-aminocyclohexyl)methanol hydrochloride. (n.d.). Ambeed, Inc.
- Spennato, M. R., et al. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI.
- Journal of Chemistry Letters. (2021). Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters.
- Sigma-Aldrich. (n.d.). (1-Aminocyclohexyl)methanol hydrochloride | 5460-68-4. Sigma-Aldrich.
- Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
- Sevgi, K., et al. (2019). The importance of antioxidants and place in today's scientific and technological studies. Journal of Food Science and Technology.
- DuPont. (n.d.). Analytical Method for Aminocyclopyrachlor Methly. DuPont.
- Chemsrc. (n.d.). (1-Aminocyclohexyl)methanol | CAS#:4313-56-8. Chemsrc.
- Santa Cruz Biotechnology. (n.d.). (1-aminocyclohexyl)methanol. SCBT.
- The Organic Chemistry Tutor. (2023). How does pH Affect Amino Acids?. YouTube.
- ECHEMI. (n.d.). 4313-56-8, (1-aminocyclohexyl)methanol Formula. ECHEMI.
- MDPI. (2023).
- ResearchGate. (n.d.). Fig. 1. Methanol degradation pathways as outlined in this review.
- Panieri, E., et al. (2024).
- Yu, S. F., et al. (2020). Formulation strategies in immunotherapeutic pharmaceutical products. PMC - NIH.
- Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed.
- Voyushina, T. L., et al. (2006). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes.
- Nourbakhsh, M., et al. (2021). A novel metabolic disorder in the degradation pathway of endogenous methanol due to a mutation in the gene of alcohol dehydrogenase. PubMed.
- ResearchGate. (2013). Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde.
- MDPI. (2021). Food Antioxidants and Their Interaction with Human Proteins. MDPI.
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- Flora, S. J. S., et al. (2012). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC - PubMed Central.
- Benchchem. (n.d.). Technical Support Center: Degradation of [4-(4-Chlorophenyl)cyclohexyl]methanol. Benchchem.
- Morehead State University Digital Archives. (n.d.). Analytical Method Development For The Analysis Of Biomass Degradation Products.
- McDonough, K. H. (2003). Antioxidant nutrients and alcohol. PubMed.
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmr.net.in [ijmr.net.in]
- 8. ir.library.louisville.edu [ir.library.louisville.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. The importance of antioxidants and place in today’s scientific and technological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant nutrients and alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An insight into role of amino acids as antioxidants via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Formulation strategies in immunotherapeutic pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminocycloheptane Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common issue in the HPLC analysis of basic compounds like aminocycloheptane: peak tailing. Symmetrical, or Gaussian, peaks are crucial for accurate quantification and resolution.[1][2] Peak tailing, an asymmetry where the latter half of the peak is drawn out, can compromise the accuracy and reproducibility of your results.[1][3]
This guide provides a structured approach to troubleshooting, moving from frequently asked questions for quick problem-solving to in-depth explanations and protocols to address the root causes of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for a basic compound like aminocycloheptane?
A1: The most frequent cause is secondary interactions between the positively charged aminocycloheptane (a basic compound) and negatively charged, ionized silanol groups on the surface of silica-based reversed-phase columns.[1][4][5][6][7] These interactions create an additional retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail."[4][5]
Q2: How does mobile phase pH affect the peak shape of aminocycloheptane?
A2: Mobile phase pH is a critical factor.[8][9][10][11] If the pH is close to the pKa of aminocycloheptane, a mixture of its ionized and unionized forms will exist, which can lead to peak distortion.[8][12] More importantly, at a mid-range pH (typically > 3), residual silanol groups on the silica stationary phase are ionized and can strongly interact with the protonated amine, causing significant tailing.[1][4]
Q3: Can my HPLC system itself cause peak tailing?
A3: Yes, issues outside of the column, known as extra-column effects, can contribute to peak tailing.[1] This can include using tubing with a large internal diameter or excessive length, which increases dead volume and causes the peak to broaden and tail.[1][7] A partially blocked column inlet frit can also distort the sample flow, leading to asymmetrical peaks for all compounds in the chromatogram.[13]
Q4: I've tried adjusting the pH, but I still see tailing. What's the next step?
A4: If pH adjustment isn't sufficient, consider using a mobile phase additive, such as a competing base like triethylamine (TEA).[14][15][16] TEA can "shield" the active silanol sites, preventing them from interacting with your analyte.[14][15] Alternatively, selecting a different type of HPLC column, such as one with end-capping or a different base material, can be a very effective solution.[1][5][6][17]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of peak tailing in your aminocycloheptane analysis.
Mobile Phase Optimization
The composition of your mobile phase is the first and often most impactful area to investigate.
1.1. The Critical Role of Mobile Phase pH
-
The Problem: At a mobile phase pH above 3, the residual silanol groups on a standard silica-based column become ionized (Si-O⁻). Since aminocycloheptane is a basic compound, it will be protonated (positively charged) in an acidic to neutral mobile phase. This difference in charge leads to a strong secondary ionic interaction, causing peak tailing.[1][4]
-
The Solution: Adjusting the mobile phase pH can suppress one of these ionic states.
-
Low pH (2.5 - 3.0): By lowering the pH, the silanol groups become fully protonated (Si-OH) and are therefore neutral.[4][6][14] This minimizes the ionic interaction with the positively charged aminocycloheptane, leading to a more symmetrical peak.[4][6]
-
High pH ( > 8): At a higher pH, the aminocycloheptane will be in its neutral (free base) form, which also reduces the ionic interaction with the deprotonated silanol groups. However, this approach requires a column that is stable at high pH.[15]
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare aqueous buffers at different pH values (e.g., pH 2.5, 3.0, and 7.0). A 10-20 mM phosphate buffer is a good starting point for low pH.[14]
-
Mobile Phase Preparation: Mix the aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analyze and Compare: Inject your aminocycloheptane standard and compare the peak shape at each pH.
1.2. Utilizing Mobile Phase Additives (Competing Bases)
-
The Problem: Even at an optimal pH, some residual silanol interactions may persist.
-
The Solution: Introducing a competing base, like triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites.[14][15][16] The TEA molecules, being small and basic, will preferentially interact with the silanol groups, reducing the opportunity for your larger analyte to have these secondary interactions.[14][15]
Experimental Protocol: Using a Competing Base
-
Additive Concentration: Start by adding a low concentration of TEA to your mobile phase, typically around 0.05% to 0.1% (v/v).[16]
-
Mobile Phase Preparation: Add the TEA to the aqueous portion of your mobile phase before mixing with the organic solvent.
-
System Equilibration: Thoroughly equilibrate the column with the new mobile phase.
-
Analysis: Inject your sample and observe the improvement in peak shape. You may need to optimize the TEA concentration.
-
Caution: Be aware that competing bases can sometimes shorten column lifetime.[14]
HPLC Column Selection and Care
If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to address.
2.1. Understanding Column Chemistry
-
The Problem: Standard silica-based columns, especially older "Type A" silica, have a higher number of accessible and often more acidic silanol groups, making them prone to causing peak tailing with basic compounds.[14][18]
-
The Solution: Modern HPLC columns offer various chemistries designed to minimize these secondary interactions.
-
End-Capped Columns: These columns have their residual silanol groups chemically bonded with a small, non-polar group (e.g., trimethylsilyl).[4][5] This "capping" blocks the silanols, preventing them from interacting with basic analytes.[1][4][5]
-
Base-Deactivated Columns: These are specifically treated to reduce the activity of silanol groups, providing excellent peak shape for basic compounds.
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica particle itself, resulting in a lower silanol concentration and improved pH stability.[17]
-
| Column Type | Mechanism for Reducing Tailing | Best Suited For |
| Standard Silica | Minimal | Non-polar, neutral compounds |
| End-Capped | Blocks residual silanol groups | General purpose, including basic compounds |
| Base-Deactivated | Reduces silanol activity | Basic compounds |
| Hybrid Silica | Lower silanol concentration, wider pH range | Basic compounds, methods requiring high or low pH |
2.2. Column Contamination and Degradation
-
The Problem: Over time, the column can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially when used outside its recommended pH range. This can expose more active silanol sites or create a void at the column inlet, both of which can cause peak tailing.[7][19]
-
The Solution:
-
Column Washing: If you suspect contamination, try flushing the column with a series of strong solvents.
-
Guard Column: Using a guard column can help protect your analytical column from contaminants.
-
Column Replacement: If the column is old or has been used extensively under harsh conditions, it may need to be replaced.[19]
-
System and Method Parameters
Sometimes, the cause of peak tailing is not chemical but physical, related to the HPLC system or the analytical method parameters.
3.1. Extra-Column Volume
-
The Problem: The volume of the HPLC system outside of the column (injector, tubing, detector flow cell) can contribute to peak broadening and tailing.[1] Long or wide-bore tubing is a common culprit.[1][7]
-
The Solution:
-
Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) that is compatible with your system's pressure.[1]
-
Keep the tubing length between components as short as possible.
-
3.2. Sample Overload
-
The Problem: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often resembles a "shark fin."[7][13][19]
-
The Solution:
-
Reduce the concentration of your sample.
-
Decrease the injection volume.[19]
-
3.3. Metal Contamination
-
The Problem: Trace metals in the silica matrix or from stainless-steel components of the HPLC system (like frits and tubing) can chelate with certain analytes, including amines, causing peak tailing.[6][7][18][20]
-
The Solution:
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and solving peak tailing issues with aminocycloheptane.
Caption: A step-by-step troubleshooting workflow for peak tailing.
Chemical Interaction Diagram
This diagram illustrates the primary cause of peak tailing for basic compounds on silica-based columns.
Sources
- 1. chromtech.com [chromtech.com]
- 2. waters.com [waters.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. moravek.com [moravek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. welch-us.com [welch-us.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 21. technologynetworks.com [technologynetworks.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. silcotek.com [silcotek.com]
- 24. researchgate.net [researchgate.net]
Scaling up the synthesis of (1-Aminocycloheptyl)methanol from lab to pilot plant
This technical support guide is designed for researchers, chemists, and process development professionals managing the transition of (1-Aminocycloheptyl)methanol synthesis from the laboratory bench to the pilot plant. Our focus is on anticipating and resolving the common and complex challenges inherent in scaling up chemical processes, ensuring safety, efficiency, and product quality.
Section 1: Synthesis Pathway Overview & Key Scale-Up Considerations
The most common and scalable synthetic route to this compound proceeds in two key stages:
-
Stage 1: Strecker Synthesis of 1-Aminocycloheptanecarbonitrile. This is a one-pot, three-component reaction involving cycloheptanone, a cyanide source (e.g., NaCN), and an ammonia source (e.g., NH₄Cl).[1][2]
-
Stage 2: Reduction of the Nitrile to a Primary Amine. The aminonitrile intermediate is then reduced to the target amino alcohol. Two primary industrial methods are considered for this critical step: Catalytic Hydrogenation and chemical reduction with a metal hydride.
The primary challenges in scaling this synthesis arise from the second stage, the nitrile reduction, which is highly exothermic and presents significant process safety risks if not properly managed.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The most significant safety concerns are associated with the nitrile reduction step.
-
Thermal Runaway: The reduction of a nitrile to a primary amine is highly exothermic.[3] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] This can lead to a rapid temperature and pressure increase, known as a thermal runaway, if the reaction rate exceeds the cooling capacity of the reactor.[3]
-
Hydrogen Handling (for Catalytic Hydrogenation): Hydrogen gas is highly flammable and can form explosive mixtures with air. Pilot plant operations require specialized equipment for handling hydrogen under pressure, including robust leak detection and emergency venting systems.[6][7]
-
Pyrophoric Reagents/Catalysts: Lithium Aluminum Hydride (LAH) is pyrophoric and reacts violently with water.[8] Similarly, Raney Nickel, a common hydrogenation catalyst, can be pyrophoric when exposed to air after use.[9] Proper handling and quenching procedures are critical.
-
Hydrogen Cyanide (HCN) Exposure (Strecker Synthesis): The Strecker synthesis involves the in-situ generation of HCN from cyanide salts and an acid source. Strict pH control and operation within a well-ventilated area or closed system are mandatory to prevent exposure to this highly toxic gas.[10]
Q2: Which reduction method is preferable for pilot-scale production: Catalytic Hydrogenation or Lithium Aluminum Hydride (LAH)?
A2: The choice depends on available equipment, safety infrastructure, and desired throughput.
-
Catalytic Hydrogenation is generally preferred for large-scale and commercial production. It is more atom-economical and avoids the hazardous quenching and difficult work-up associated with LAH.[7][11] However, it requires a specialized high-pressure reactor and careful optimization to prevent the formation of secondary and tertiary amine impurities.[9][12]
-
LAH Reduction is a very effective and high-yielding method but presents significant scale-up challenges.[13] Its extreme reactivity, the large volume of hydrogen gas evolved during quenching, and the formation of gelatinous aluminum salt emulsions during work-up make it difficult to manage at a pilot scale.[14][15] It is typically reserved for smaller-scale pilot runs or when hydrogenation equipment is unavailable.
Q3: How do mixing dynamics change from lab to pilot scale, and why is it important for this synthesis?
A3: Mixing becomes less efficient as the reactor size increases.[4] In the lab, a magnetic stir bar provides rapid homogenization. In a large pilot reactor, achieving uniform temperature and concentration requires careful selection of impeller type, agitation speed, and baffle design. Poor mixing can lead to:
-
Localized Hotspots: In the exothermic nitrile reduction, poor heat distribution can initiate a thermal runaway.[16]
-
Reduced Selectivity: During the Strecker synthesis, inefficient mixing can lead to localized pH changes and side reactions. In catalytic hydrogenation, poor mixing can result in inefficient hydrogen mass transfer, slowing the reaction and potentially promoting side product formation.[7]
Q4: What are the critical process parameters (CPPs) to monitor during the nitrile reduction step?
A4: Regardless of the method, the following CPPs are crucial:
-
Temperature: The internal reaction temperature must be continuously monitored.[6] This is the most critical parameter for controlling the exothermic reaction.
-
Pressure: For catalytic hydrogenation, both the hydrogen pressure and the internal reactor pressure must be monitored to track gas consumption and detect any potential gas leaks or runaway reactions.[17]
-
Reagent Addition Rate: The rate of addition of the reducing agent (for LAH) or the substrate (if semi-batch) must be carefully controlled to ensure the reactor's cooling system can remove the generated heat.[3]
-
Agitation Speed: Consistent and effective mixing must be maintained throughout the reaction.
-
Hydrogen Uptake (Hydrogenation): Monitoring the rate of hydrogen consumption provides a direct measure of the reaction rate.[18]
Section 3: Troubleshooting Guide
Issues During LAH Reduction
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase during LAH or substrate addition. | 1. Addition rate is too fast for the reactor's cooling capacity. 2. Insufficient reactor cooling. 3. Poor mixing leading to localized concentration of reagents. | 1. Immediately stop the addition. 2. Apply maximum cooling to the reactor jacket. 3. If necessary, have an emergency quench plan ready (use with extreme caution). 4. Re-evaluate the addition profile and cooling parameters at a smaller scale before proceeding.[13] |
| Formation of a thick, unfilterable gel or emulsion during work-up. | 1. Formation of colloidal aluminum salts (Al(OH)₃). This is a very common issue with LAH work-ups.[15] 2. Incorrect stoichiometry of quenching agents (water, NaOH). | 1. Use the Rochelle's Salt work-up: Add a saturated aqueous solution of sodium potassium tartrate and stir vigorously. The tartrate chelates the aluminum ions, breaking up the emulsion to form two clear, separable layers. This may take several hours.[14][15] 2. For smaller scales, use the Fieser Method: Carefully follow the 1:1:3 ratio of (grams LAH) to (mL H₂O) to (mL 15% NaOH) to (mL H₂O). This method is designed to produce granular, filterable aluminum salts.[14][16] |
| Low product yield after work-up. | 1. Product is trapped in the aluminum salt precipitate. 2. Incomplete reaction. 3. Product degradation during work-up (e.g., if acid-sensitive). | 1. Ensure the filtered aluminum salts are washed thoroughly with a suitable solvent (e.g., THF, Ethyl Acetate) to recover all trapped product. 2. Before quenching, take an in-process control (IPC) sample (e.g., by TLC, GC) to confirm the complete disappearance of the starting aminonitrile. 3. Use a milder work-up if the product is sensitive. The Glauber's salt (Na₂SO₄·10H₂O) method provides a slower, more controlled quench.[16] |
| Violent, excessive hydrogen evolution and foaming during quench. | 1. Quenching agent (water) added too quickly. 2. Insufficient cooling (0 °C) during the quench.[13] 3. Insufficient headspace in the reactor. | 1. Stop addition immediately. 2. Ensure the reaction is cooled to 0 °C or below. 3. Add the quenching agent slowly and sub-surface if possible. 4. Ensure the reactor is sized appropriately, never exceeding 50-60% of the total volume before quenching begins. |
Issues During Catalytic Hydrogenation
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Reaction is slow or stalls (low H₂ uptake). | 1. Catalyst poisoning (e.g., by residual cyanide from Stage 1). 2. Inefficient mass transfer of hydrogen from the gas phase to the catalyst surface. 3. Deactivated or low-quality catalyst. 4. Insufficient pressure or temperature. | 1. Ensure the aminonitrile starting material is purified to remove any cyanide traces. 2. Increase agitation speed to improve gas-liquid mixing.[7] 3. Test a new batch of catalyst. Handle catalysts under an inert atmosphere to prevent deactivation. 4. Systematically increase pressure and/or temperature within established safety limits. |
| Formation of secondary/tertiary amine byproducts. | 1. The initially formed primary amine reacts with an imine intermediate. This is a common side reaction in nitrile hydrogenations.[9] 2. Reaction temperature is too high. | 1. Add ammonia or ammonium hydroxide to the reaction mixture. This suppresses the formation of secondary amines by competing for the imine intermediate.[9] 2. Optimize the reaction temperature; lower temperatures often favor the formation of the primary amine. |
| Inconsistent reaction times between batches. | 1. Variation in catalyst activity. 2. Inconsistent mixing or mass transfer. 3. Purity variations in the starting material. | 1. Use a consistent source and loading for the catalyst. Perform catalyst activity tests if possible. 2. Standardize agitation speed and ensure the reactor geometry and fill volume are consistent. 3. Implement strict quality control on the incoming aminonitrile. |
| Difficulty removing the catalyst after reaction. | 1. Catalyst particles are too fine (e.g., Pd/C). 2. Catalyst has degraded into smaller particles during the reaction. | 1. Filter the reaction mixture through a bed of filter aid (e.g., Celite®). 2. Consider using a catalyst with a larger particle size or a different support for easier filtration at scale. |
Section 4: Experimental Protocols & Data
Protocol 1: Pilot-Scale LAH Reduction of 1-Aminocycloheptanecarbonitrile
WARNING: This procedure should only be performed by trained personnel in a designated pilot plant area with appropriate safety controls, including a blast shield, emergency quench station, and inert atmosphere capabilities.
-
Reactor Preparation: Ensure a 50 L glass-lined reactor is clean, dry, and inerted with Nitrogen. Start the reactor cooling system and chill the jacket to 0-5 °C.
-
LAH Slurry Preparation: In a separate, inerted vessel, carefully charge 1.0 kg of LAH powder to 10 L of anhydrous THF. Stir to form a slurry.
-
Charge LAH to Reactor: Transfer the LAH slurry to the main reactor via a pressure-equalized addition funnel or a peristaltic pump designed for reactive slurries.
-
Substrate Addition: Dissolve 3.5 kg of 1-Aminocycloheptanecarbonitrile in 15 L of anhydrous THF. Add this solution to the LAH slurry dropwise via an addition funnel over 4-6 hours. Crucially, maintain the internal reaction temperature below 15 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction completion by taking a small, carefully quenched aliquot for GC or TLC analysis.
-
Work-up (Rochelle's Salt Method):
-
Cool the reactor back down to 0 °C.
-
Slowly and carefully quench any excess LAH by adding 1 L of ethyl acetate dropwise. Monitor for gas evolution.
-
Prepare a solution of 4.0 kg of Rochelle's Salt in 15 L of water.
-
Slowly add the Rochelle's Salt solution to the reaction mixture. This will be exothermic and evolve hydrogen gas. Maintain cooling and control the addition rate to keep the internal temperature below 20 °C.
-
Once the addition is complete, turn off the cooling and stir the biphasic mixture vigorously at room temperature until two clear layers form (this can take 2-12 hours).[15]
-
-
Isolation: Separate the aqueous layer. Extract the aqueous layer twice with 10 L portions of ethyl acetate. Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Protocol 2: Pilot-Scale Catalytic Hydrogenation
-
Reactor Setup: Charge a 50 L stainless steel hydrogenation reactor with a solution of 5.0 kg of 1-Aminocycloheptanecarbonitrile in 25 L of methanol containing 10% v/v ammonium hydroxide.
-
Catalyst Addition: Under a nitrogen blanket, carefully add 250 g of Raney Nickel catalyst (as a 50% water slurry).
-
Inerting and Pressurization: Seal the reactor. Purge the headspace three times with nitrogen, then three times with hydrogen gas. Pressurize the reactor to 40 bar (approx. 580 psi) with hydrogen.
-
Reaction: Begin vigorous stirring and heat the internal temperature to 60 °C. Maintain the hydrogen pressure at 40 bar. The reaction is typically complete in 6-12 hours, as indicated by the cessation of hydrogen uptake.
-
Shutdown and Filtration: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor three times with nitrogen. Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. WARNING: Do not allow the Raney Nickel filter cake to dry in the air, as it may become pyrophoric. Keep it wet with water or solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia. The resulting crude product can be purified by distillation or crystallization.
Comparative Process Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (5 kg) - Hydrogenation |
| Reactant | 10 g | 5.0 kg |
| Solvent Volume | 150 mL | 25 L |
| Catalyst Loading | 1 g (10 wt%) | 250 g (5 wt%) |
| Pressure | 1-4 bar (balloon) | 40 bar (reactor) |
| Temperature | 25 °C | 60 °C |
| Typical Reaction Time | 12-24 hours | 6-12 hours |
| Heat Dissipation | High (via flask surface) | Low (requires jacket cooling) |
| Mixing | Magnetic Stir Bar | Mechanical Impeller |
Section 5: Visual Process Logic
Diagram: Troubleshooting Workflow for LAH Work-up
A common point of failure is the work-up of large-scale LAH reactions. This decision tree guides the user through the process.
Caption: Decision tree for LAH reduction work-up.
Diagram: Scale-Up Logic Flow
This diagram illustrates the key stages and decision points when moving from lab to pilot scale.
Caption: Key stages in scaling up the synthesis.
Section 6: References
-
University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Department of Chemistry. Retrieved from [Link]
-
Pasha, M. K. M., et al. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. ResearchGate. Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. Retrieved from [Link]
-
Thaisrivongs, S. (2012). Hydrogenation in Flow and In-Line Process Control (PAT). Wordpress. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link]
-
Yang, C., et al. (2023). Thermal Hazards Assessment of Three Azo Nitrile Compounds. ResearchGate. Retrieved from [Link]
-
Amar Equipment. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
Equilibar. (n.d.). Hydrogenation Reactor Pressure Control. Retrieved from [Link]
-
Sterling Pharma Solutions. (n.d.). De-risking hydrogenation. Retrieved from [Link]
-
Takeda, K., et al. (2018). Primary, secondary, and tertiary amine synthesis by nitrile hydrogenation. ResearchGate. Retrieved from [Link]
-
Vapourtec. (n.d.). Hydrogenation. Flow Chemistry Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235. Retrieved from [Link]
-
Steardo, A. (2022). Ammines Synthetized From Nitrile A New Synthetic Pathways. Longdom Publishing. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). The Reduction of Nitriles. Retrieved from [Link]
-
Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]
-
Revere, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. ResearchGate. Retrieved from [Link]
-
Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Revere, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Mikolajewska, H., Grudziński, S., & Kotelko, A. (1965). [Studies on the Hydrogenation of Aminonitriles. 8. Catalytical Hydrogenation of N-(2-cyanoethyl)-amides of Carboxylic Acids]. Acta Poloniae Pharmaceutica, 22(5), 401–404. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(15), 4935. Retrieved from [Link]
-
Reddit. (2022). Tips for handling LAH?. r/Chempros. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. njhjchem.com [njhjchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. vapourtec.com [vapourtec.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 16. Magic Formulas [chem.rochester.edu]
- 17. equilibar.com [equilibar.com]
- 18. Hydrogenation in Flow and In-Line Process Control (PAT) - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Preventing Racemization During the Synthesis of Chiral (1-Aminocycloheptyl)methanol
Introduction
Welcome to the Technical Support Center for the synthesis of chiral (1-Aminocycloheptyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. The synthesis of chiral amino alcohols like this compound presents a significant challenge: the potential for racemization, which is the conversion of a single enantiomer into a mixture of both enantiomers.[1][2][3] This loss of stereochemical integrity can lead to products with altered biological activity and create significant purification challenges.[2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to equip you with the knowledge and protocols to successfully synthesize enantiomerically pure this compound by anticipating and addressing the common pitfalls that can lead to racemization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of chiral this compound, focusing on the prevention of racemization at each critical step.
Issue 1: Loss of Enantiomeric Purity During the Reduction of a Chiral Precursor
Q1: I'm observing a significant decrease in enantiomeric excess (ee) after reducing my chiral N-protected 1-aminocycloheptanecarboxylic acid or its corresponding ester/ketone. What are the likely causes and how can I prevent this?
A1: This is a common and critical issue. Racemization during the reduction step can occur through several mechanisms, primarily related to the reaction conditions and the choice of reagents.
Potential Causes:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can promote racemization by providing enough energy to overcome the inversion barrier of the chiral center.[3]
-
Formation of Achiral Intermediates: Certain reaction pathways can proceed through planar, achiral intermediates like enolates or imines, which are susceptible to non-stereoselective protonation or reduction, leading to a racemic mixture.[3]
-
Inappropriate Reducing Agent: Not all reducing agents are suitable for stereoselective transformations. Some may not be sterically hindered enough to differentiate between the two faces of the carbonyl group, or they may promote side reactions that lead to racemization.
-
Presence of Impurities: Acidic or basic impurities in your starting materials or solvents can catalyze racemization.
Solutions & Protocols:
-
Optimize Reaction Temperature:
-
Recommendation: Perform the reduction at the lowest possible temperature that still allows for a reasonable reaction rate. Cryogenic temperatures (-78 °C to 0 °C) are often preferred.
-
Protocol:
-
Dissolve the N-protected 1-aminocycloheptanecarboxylic acid derivative in a suitable anhydrous aprotic solvent (e.g., THF, Et2O) under an inert atmosphere (e.g., Argon, Nitrogen).
-
Cool the solution to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the reducing agent solution dropwise, maintaining the low temperature throughout the addition.
-
Allow the reaction to stir at the low temperature until completion, monitoring by TLC or LC-MS.
-
-
-
Select the Appropriate Reducing Agent:
-
Recommendation: For the reduction of a carboxylic acid or ester to the alcohol, sterically hindered hydride reagents are often effective. For the asymmetric reduction of a prochiral ketone, catalytic methods are preferred.[4]
-
Data Summary: Comparison of Reducing Agents for Chiral Amino Acid Reduction
-
| Reducing Agent | Typical Substrate | Key Advantages | Considerations |
| Lithium aluminum hydride (LiAlH4) | Carboxylic acids, Esters | Powerful reducing agent. | Can be unselective and lead to racemization at higher temperatures. |
| Sodium borohydride (NaBH4) | Ketones, Aldehydes | Milder than LiAlH4, often more selective. | May not be strong enough to reduce carboxylic acids or esters directly. |
| Borane complexes (e.g., BH3-THF) | Carboxylic acids, Ketones | Can be used for selective reductions. Often used with chiral catalysts.[5][6] | Can be sensitive to moisture. |
| Oxazaborolidine catalysts (CBS reduction) | Prochiral ketones | Catalytic and highly enantioselective.[4][5] | Requires careful control of reaction conditions. |
-
Utilize Chiral Auxiliaries:
-
Recommendation: Covalently attaching a chiral auxiliary to your starting material can effectively direct the stereochemical outcome of the reduction.[7][8] Evans oxazolidinones are a classic example.[8]
-
Workflow for Chiral Auxiliary-Mediated Reduction:
Caption: Workflow for chiral auxiliary-mediated reduction.
-
-
Ensure Purity of Reagents and Solvents:
-
Recommendation: Use freshly distilled anhydrous solvents and high-purity reagents to minimize the presence of acidic or basic impurities that could catalyze racemization.
-
Issue 2: Racemization During Protecting Group Manipulation
Q2: I'm observing racemization when I'm adding or removing the protecting group on the amine. How can I avoid this?
A2: Protecting group manipulations, especially deprotection steps, can introduce conditions that favor racemization.
Potential Causes:
-
Strongly Acidic or Basic Deprotection Conditions: The use of strong acids (e.g., TFA for Boc deprotection) or bases (e.g., piperidine for Fmoc deprotection) can lead to the formation of achiral intermediates.[9]
-
Elevated Temperatures During Deprotection: As with the reduction step, higher temperatures can promote racemization.
-
Formation of Oxazolone Intermediates: During coupling reactions to add a protecting group, the formation of a 5(4H)-oxazolone intermediate is a major pathway for racemization.[2] The α-proton of this intermediate is acidic and can be easily removed by a base.[2]
Solutions & Protocols:
-
Choose the Right Protecting Group:
-
Recommendation: Select a protecting group that can be removed under mild conditions. For example, a benzyloxycarbonyl (Z or Cbz) group can be removed by catalytic hydrogenation (H2/Pd), which is generally a mild and neutral condition.[10]
-
Data Summary: Common Amine Protecting Groups and Deprotection Conditions
-
| Protecting Group | Abbreviation | Deprotection Conditions | Racemization Risk |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Moderate to High |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Moderate to High |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (H2/Pd) | Low |
| o-Nitrobenzenesulfonyl | oNbs | Thiolates | Low |
-
Optimize Deprotection Conditions:
-
Recommendation: If you must use acidic or basic deprotection, perform the reaction at low temperatures and for the shortest time necessary for complete removal of the protecting group.
-
Protocol for Mild Boc Deprotection:
-
Dissolve the Boc-protected amino alcohol in a minimal amount of a suitable solvent (e.g., dichloromethane, dioxane).
-
Cool the solution to 0 °C.
-
Add a milder acidic reagent, such as HCl in dioxane, dropwise.
-
Monitor the reaction closely by TLC and quench it as soon as the deprotection is complete.
-
-
-
Suppress Oxazolone Formation During Coupling:
-
Recommendation: When introducing a protecting group or in any coupling step, use additives that suppress racemization.
-
Additives: 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used additives that react with the activated amino acid to form an active ester that is less prone to oxazolone formation.[2][11]
-
Frequently Asked Questions (FAQs)
Q3: Which synthetic route is generally preferred to minimize racemization when preparing chiral this compound?
A3: An effective strategy is to start with an enantiomerically pure precursor and carry out subsequent transformations under mild conditions that preserve the stereochemistry. A highly recommended approach is the asymmetric reduction of a prochiral ketone, 1-(N-protected-amino)cycloheptyl methyl ketone, using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst, is a powerful and well-established method for this purpose.[4][5]
Asymmetric Reduction Workflow:
Caption: Asymmetric reduction of a prochiral ketone.
Q4: How can I accurately determine the enantiomeric excess (ee) of my synthesized this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral amino alcohols.[12][13]
-
Direct Method: This involves using a chiral stationary phase (CSP) that can directly separate the enantiomers. Polysaccharide-based CSPs are often effective for amino alcohols.[12]
-
Indirect Method: This involves derivatizing the amino alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[12] This can be advantageous if the amino alcohol lacks a strong UV chromophore.[12]
Q5: What is the role of the solvent in preventing racemization?
A5: The choice of solvent can significantly impact the rate of racemization.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can promote racemization, especially in the presence of a base, by stabilizing charged intermediates.
-
Nonpolar Aprotic Solvents: Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are generally preferred as they are less likely to promote the formation of racemizable intermediates.
Q6: Are there any enzymatic methods for the synthesis of chiral amino alcohols that can avoid racemization?
A6: Yes, biocatalysis offers a highly selective and environmentally friendly alternative for synthesizing chiral amino alcohols.[7][14] Engineered amine dehydrogenases (AmDHs) can be used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity.[15] This approach often proceeds under mild conditions, minimizing the risk of racemization.[15]
Conclusion
The successful synthesis of enantiomerically pure this compound hinges on a thorough understanding of the mechanisms of racemization and the implementation of strategies to prevent it. By carefully selecting reagents, optimizing reaction conditions, and utilizing appropriate analytical techniques to monitor enantiomeric purity, researchers can overcome the challenges associated with the synthesis of this valuable chiral building block. This guide provides a foundation for troubleshooting and optimizing your synthetic protocols to achieve high yields and excellent enantioselectivity.
References
-
Baxendale, I. R., et al. (2012). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development, 16(1), 126-133. Retrieved from [Link]
-
Mutti, F. G., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Green Chemistry, 13(2), 334-342. Retrieved from [Link]
-
López-López, J. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5727. Retrieved from [Link]
-
Blacker, A. J., & Williams, J. M. J. (2011). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Johnson Matthey Technology Review, 55(3), 175-180. Retrieved from [Link]
-
Li, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5202. Retrieved from [Link]
- US6002045A - Racemisation of amines - Google Patents. (n.d.).
-
Pirkle, W. H., & Welch, C. J. (1991). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 29(3), 129-132. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 96-105. Retrieved from [Link]
-
Kanth, J. V. B., & Reddy, M. P. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2356. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2010). Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. Organic Letters, 12(8), 1844-1847. Retrieved from [Link]
-
Bornschein, C., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701521. Retrieved from [Link]
-
Verzijl, N., et al. (2002). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Journal of Orthopaedic Research, 20(4), 677-683. Retrieved from [Link]
-
Enantioselective ketone reduction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Nelson, E., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(23), 8050-8056. Retrieved from [Link]
-
Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. (1999). The Journal of Organic Chemistry, 64(19), 6993-6998. Retrieved from [Link]
-
Davankov, V. A., et al. (2006). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1130(1), 129-137. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved from [Link]
-
3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. (2012). In Asymmetric Synthesis II: More Methods and Applications (pp. 1-46). Retrieved from [Link]
-
Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]
-
Wang, Y., et al. (2021). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters, 23(17), 6834-6839. Retrieved from [Link]
-
Li, W., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(14), 4056-4062. Retrieved from [Link]
-
Organic Chemistry Portal. (2020, January 23). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes [Video]. YouTube. Retrieved from [Link]
-
A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2011). Synthetic Communications, 41(15), 2261-2269. Retrieved from [Link]
-
Brenna, D., et al. (2018). Methanol as a C1 Source for the Synthesis of 1,3-Polyheterocyclic Systems. European Journal of Organic Chemistry, 2018(20-21), 2530-2533. Retrieved from [Link]
-
Wang, H., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808984. Retrieved from [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 331-346. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in Crude (1-Aminocycloheptyl)methanol
Welcome to the technical support center for the characterization of impurities in crude (1-Aminocycloheptyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the analysis of this important pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to confidently identify and quantify impurities, ensuring the quality and safety of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and analysis of this compound.
Q1: What are the most likely impurities in crude this compound and how are they formed?
A1: The impurities in crude this compound typically originate from the starting materials, side reactions during synthesis, or degradation of the product. Common synthetic routes, such as the reduction of 1-aminocycloheptanecarboxylic acid or reductive amination of cycloheptanone, can lead to specific impurities.[1][2]
Common Impurity Classes:
-
Starting Material Residues: Unreacted 1-aminocycloheptanecarboxylic acid or cycloheptanone.
-
Reaction Intermediates: Incomplete reactions can leave behind intermediates like the corresponding imine in reductive amination.[1][2]
-
Over-reduction Products: If a strong reducing agent is used, the methanol group could potentially be further reduced, although this is less common under standard conditions.
-
Dimerization/Oligomerization Products: Self-reaction of the starting materials or product can lead to the formation of dimers or higher-order oligomers.
-
Solvent and Reagent-Related Impurities: Residual solvents used in the synthesis and purification steps, as well as by-products from reagents, can be present.[3][4]
Q2: What are the primary analytical techniques recommended for impurity profiling of this compound?
A2: A multi-technique approach is essential for comprehensive impurity profiling.[5][6][7] The most effective methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC with UV and/or mass spectrometric detection (LC-MS), is the workhorse for separating and quantifying non-volatile organic impurities.[3][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents and certain low molecular weight by-products.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities once they have been isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the impurities.
Q3: How can I differentiate between process-related impurities and degradation products?
A3: Differentiating between these two types of impurities requires a systematic approach:
-
Analyze the Reaction Mixture: Profile the crude reaction mixture immediately after synthesis to identify process-related impurities.
-
Conduct Forced Degradation Studies: Subject a purified sample of this compound to stress conditions (e.g., heat, acid, base, oxidation, light) to intentionally generate degradation products.
-
Compare Profiles: Compare the impurity profiles of the crude product and the stressed samples. Peaks that are present in the crude sample but not significantly increased in the stressed samples are likely process-related. Peaks that appear or increase significantly under stress conditions are degradation products.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the analytical characterization of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the HPLC chromatogram. | 1. Contamination from glassware, solvents, or sample handling.2. Presence of unknown process-related impurities or degradation products.3. Column bleeding or mobile phase issues. | 1. Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware is scrupulously clean.2. Use LC-MS to obtain the mass of the unknown peaks to aid in identification. Consider isolating the impurity using preparative HPLC for NMR analysis.[8]3. Condition the column properly. Use high-purity solvents for the mobile phase. |
| Poor peak shape (tailing or fronting) in HPLC. | 1. Column overload.2. Inappropriate mobile phase pH for the analyte (an amino alcohol).3. Secondary interactions with the stationary phase. | 1. Reduce the injection volume or dilute the sample.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form (e.g., add a small amount of a modifying agent like trifluoroacetic acid for reverse-phase).3. Use a column with end-capping or a different stationary phase chemistry. |
| Difficulty in identifying impurities by mass spectrometry. | 1. Impurity is not ionizing well under the chosen conditions.2. The impurity is an isomer of the main compound or another impurity.3. The concentration of the impurity is below the limit of detection. | 1. Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode).2. Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. Utilize tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.3. Concentrate the sample or use a more sensitive detector. |
| Inconsistent quantification results. | 1. Standard or sample instability.2. Poor method precision.3. Non-linearity of the detector response. | 1. Evaluate the stability of standard and sample solutions over time and under different storage conditions (e.g., temperature, light exposure).[9][10]2. Optimize the analytical method (e.g., injection volume, flow rate, gradient) and ensure proper system equilibration between injections.3. Construct a calibration curve with a sufficient number of points to cover the expected concentration range of the impurities. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method suitable for the separation of this compound and its potential non-volatile impurities.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Trifluoroacetic acid (0.1%)
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
4. Mass Spectrometry Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-1000
Rationale: The C18 column provides good retention for non-polar to moderately polar compounds. The gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency in the mass spectrometer.
Protocol 2: GC-MS Method for Residual Solvent Analysis
This protocol describes a static headspace GC-MS method for the identification and quantification of residual solvents.
1. Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass selective detector.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the crude this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide).
-
Seal the vial immediately.
3. Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
4. GC-MS Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C, hold for 5 min
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 35-350
Rationale: Static headspace sampling is a clean and efficient way to introduce volatile compounds into the GC system without injecting the non-volatile matrix. The DB-624 column is well-suited for the separation of a wide range of common organic solvents.
Section 4: Visualizations
Diagram 1: Potential Impurity Formation Pathways
This diagram illustrates potential side reactions and impurity formation during the synthesis of this compound via reductive amination of cycloheptanone.
Caption: A systematic workflow for impurity identification and quantification.
References
-
Bae, J. W., Lee, S. H., Cho, Y. J., & Yoon, C. M. (2000). A simple and efficient one-pot synthesis by reduction of nitrobenzenes followed by reductive amination with decaborane (B10H14) in the presence of 10% Pd/C. Journal of the Chemical Society, Perkin Transactions 1, 145-146. Available at: [Link]
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
Chemistry LibreTexts. (2022). Amino Acid Reactions. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (1-Aminocyclohexyl)methanol. PubChem. Available at: [Link]
-
ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? Available at: [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Available at: [Link]
-
Singh, S., et al. (2022). Experimental identification of aminomethanol (NH2CH2OH)—the key intermediate in the Strecker Synthesis. Nature Communications, 13(375). Available at: [Link]
- Tsogoeva, S. B. (Ed.). (2010). Amino Acids: Insights and Roles in Heterocyclic Chemistry. De Gruyter.
-
Verma, R. K., & Asati, V. (2022). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Journal of Drug Delivery and Therapeutics, 12(5), 214-221. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Zhang, Y., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 12(2), 73. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. biotech-spain.com [biotech-spain.com]
- 4. researchgate.net [researchgate.net]
- 5. soeagra.com [soeagra.com]
- 6. biomedres.us [biomedres.us]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijnrd.org [ijnrd.org]
- 9. European Journal of Basic Medical Sciences [ejbms.net]
- 10. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of (1-Aminocycloheptyl)methanol Derivatives
Section 1: Introduction & Compound Overview
The (1-Aminocycloheptyl)methanol structural scaffold is a key pharmacophore in modern medicinal chemistry, appearing in a range of therapeutic candidates. Its unique three-dimensional structure, combining a bulky, lipophilic cycloheptyl ring with a primary amine and a primary alcohol, presents a classic solubility challenge. The large nonpolar surface area of the seven-membered ring often dominates the molecule's properties, leading to poor aqueous solubility at physiological pH (7.4). This can create significant hurdles in preclinical development, from executing reliable in vitro assays to achieving adequate oral bioavailability.
This technical guide is designed for researchers, scientists, and drug development professionals to navigate and overcome these solubility challenges. It provides a series of troubleshooting guides and frequently asked questions (FAQs) grounded in established physicochemical principles and field-proven laboratory techniques.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical aqueous solubility of this compound derivatives at neutral pH?
A1: While derivative-specific, the parent structure and its nonpolar analogues typically exhibit very low aqueous solubility, often in the low µg/mL range, at pH 7.4. The primary amine (a weak base) is only partially protonated at this pH, meaning the neutral, less soluble form of the molecule predominates. The large, greasy cycloheptyl group is the primary driver of this hydrophobicity.
Q2: Why does the solubility of my compound change so dramatically with pH?
A2: This is a hallmark of ionizable drugs containing basic groups like the primary amine in this scaffold.[1] The amine group can accept a proton (become protonated) to form a positively charged ammonium salt. According to the Henderson-Hasselbalch equation, as the pH of the solution drops well below the pKa of the amine (typically 9-10.5), the equilibrium shifts strongly toward the protonated, cationic form.[2][3] This charged species is significantly more polar and interacts more favorably with water, leading to a logarithmic increase in aqueous solubility.[2]
Q3: I'm preparing a stock solution in DMSO for my cellular assay, but it precipitates when diluted into the aqueous cell culture medium. Why?
A3: This is a common issue known as kinetic versus thermodynamic solubility. Your compound is likely highly soluble in 100% DMSO, a polar aprotic solvent.[4] However, when this concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes. The compound's solubility in the final high-water-content medium is much lower. If the final concentration exceeds its thermodynamic solubility limit in that medium, the compound will precipitate out of the solution.[5] This is a kinetic problem, often addressed by lowering the final concentration or using formulation strategies.
Section 3: Core Principles of Solubility Enhancement
Before diving into specific protocols, it is crucial to understand the primary mechanisms used to enhance the solubility of amine-containing compounds.
-
Ionization (pH Adjustment & Salt Formation): The most direct method for basic compounds. By lowering the pH, we convert the neutral free base into a more soluble salt form. This can be done in situ by preparing solutions in acidic buffers or by isolating the compound as a stable salt (e.g., hydrochloride, tartrate).[6][7] Salt formation is a widely accepted and effective method to improve the dissolution rate of poorly water-soluble ionic drugs.[8]
-
Co-solvency: This technique involves adding a water-miscible organic solvent (a co-solvent) to the aqueous system.[9][10] Co-solvents like ethanol, propylene glycol, or PEG 400 work by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic cycloheptyl group to dissolve.[10]
-
Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] The nonpolar cycloheptyl moiety of your derivative can become encapsulated within this cavity, forming an "inclusion complex."[13] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the drug without altering its chemical structure.[12][14]
Section 4: Troubleshooting Guides & Experimental Protocols
This section addresses specific experimental problems with detailed, step-by-step methodologies.
Problem 1: My compound precipitates in my phosphate-buffered saline (PBS) at pH 7.4 for my enzymatic assay. How can I increase its working concentration?
Root Cause Analysis: At pH 7.4, your this compound derivative is primarily in its neutral, poorly soluble free base form. The concentration required for your assay likely exceeds its intrinsic aqueous solubility.
Solution Workflow: The most direct approach is to leverage pH modification.
Workflow Diagram: pH-Based Solubility Enhancement
Caption: Workflow for addressing precipitation in neutral buffers.
Experimental Protocol: pH Adjustment
-
Determine the pKa: If not known, determine the pKa of your compound using potentiometric titration or in-silico prediction tools. This will guide your buffer selection.
-
Prepare an Acidic Stock Solution:
-
Choose a buffer system where the pH is at least 2 units below the compound's pKa. A 50 mM citrate buffer at pH 3.0 is a good starting point.
-
Weigh out your compound and dissolve it in this acidic buffer to create a concentrated stock (e.g., 100x your highest desired final concentration). The compound should dissolve readily as it will be fully protonated.
-
-
Dilute into Final Assay Buffer:
-
Perform a serial dilution of your acidic stock directly into your final assay buffer (PBS, pH 7.4). For a 1:100 dilution, the small volume of the acidic stock will have a negligible effect on the final pH of the well-buffered PBS.
-
-
Observe and Validate:
-
Visually inspect for any signs of precipitation (cloudiness, Tyndall effect) immediately after dilution and after a relevant incubation period.
-
Crucial Validation Step: Confirm that the slight pH change does not affect your assay's performance (e.g., enzyme activity, cell viability). Run a buffer-only control (acidic buffer diluted into PBS) to ensure the vehicle is inert.
-
If precipitation still occurs, the compound's salt form may still have insufficient solubility. In this case, consider a co-solvent or cyclodextrin approach.
Problem 2: I need to prepare a high-concentration stock solution (>10 mg/mL) for in vivo dosing, but it won't dissolve in aqueous vehicles.
Root Cause Analysis: High concentrations needed for dosing often far exceed the solubility limits achievable by pH adjustment alone. A non-aqueous or mixed-solvent system is required.
Solution Workflow: A tiered approach starting with co-solvents and potentially moving to cyclodextrins is recommended.
Experimental Protocol: Co-solvent System Development
-
Screen Individual Solvents: Test the solubility of your compound in a range of pharmaceutically acceptable co-solvents. See the table below for common starting points.
-
Add a known excess of your compound (e.g., 20 mg) to 1 mL of each solvent in a glass vial.
-
Agitate at room temperature for 24 hours to reach equilibrium.
-
Filter the suspension through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Analyze the concentration of the filtrate using a validated HPLC-UV or LC-MS method.[15]
-
-
Develop a Ternary System: Based on the screening, select the best co-solvent and develop a ternary (three-component) vehicle. A common combination is Co-solvent/Surfactant/Aqueous component.
-
Example Vehicle: 30% Propylene Glycol (co-solvent), 10% Solutol HS 15 (surfactant), 60% Saline (aqueous phase).
-
Method: First, dissolve the compound in the propylene glycol. Second, add the Solutol HS 15 and mix until uniform. Finally, slowly add the saline while vortexing to form a clear solution or microemulsion.
-
-
Characterize the Formulation: Ensure the final formulation is clear, stable upon storage, and has a viscosity suitable for injection. The pH should also be checked to ensure it is within a physiologically tolerable range.
Table 1: Common Co-solvents and Surfactants for Formulation Development
| Vehicle Component | Type | Typical Concentration Range | Notes |
| Propylene Glycol (PG) | Co-solvent | 10 - 60% | Good safety profile, commonly used. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 10 - 60% | Can dissolve a wide range of compounds. |
| Ethanol | Co-solvent | 5 - 20% | Use with caution due to potential for in vivo effects. |
| Solutol® HS 15 | Surfactant | 5 - 20% | Non-ionic solubilizer, forms micelles. |
| Kolliphor® EL (Cremophor® EL) | Surfactant | 5 - 15% | Can cause hypersensitivity reactions; use with care. |
Problem 3: Salt formation worked, but my hydrochloride salt is highly hygroscopic and difficult to handle. What are my alternatives?
Root Cause Analysis: Hydrochloride salts are common but can readily absorb atmospheric moisture, leading to handling issues and potential degradation. Choosing a different salt counter-ion can dramatically alter the solid-state properties of the drug.[6]
Solution Workflow: Screen alternative, pharmaceutically acceptable acids to form different salts and evaluate their physicochemical properties.
Workflow Diagram: Alternative Salt Screening
Caption: Workflow for selecting an alternative, non-hygroscopic salt form.
Experimental Protocol: Salt Screening
-
Select Counter-ions: Choose a panel of pharmaceutically acceptable acids with different properties (e.g., methanesulfonic acid, tartaric acid, citric acid, benzenesulfonic acid).
-
Salt Formation:
-
Dissolve 1 molar equivalent of your this compound free base in a suitable organic solvent (e.g., isopropanol, acetone).
-
In a separate vessel, dissolve 1 molar equivalent of the chosen acid in the same solvent.
-
Slowly add the acid solution to the free base solution while stirring.
-
If a precipitate forms, cool the mixture to maximize yield, then collect the solid by filtration. If no precipitate forms, slowly add an anti-solvent (e.g., heptane) or allow the solvent to evaporate slowly to induce crystallization.
-
-
Characterization:
-
Aqueous Solubility: Measure the solubility of each new salt in water or a relevant buffer (e.g., pH 6.5).
-
Hygroscopicity: Use Dynamic Vapor Sorption (DVS) to determine how much water the solid absorbs at various relative humidity levels.
-
Crystallinity: Use Powder X-Ray Diffraction (PXRD) to confirm the material is crystalline, which is generally preferred for stability.
-
Stability: Store the new salts under accelerated stability conditions (e.g., 40 °C / 75% RH) and monitor for chemical degradation or changes in physical form.
-
This screening process allows you to identify a salt form that provides the necessary solubility enhancement while also having robust and manageable solid-state properties.
Section 5: Analytical Methods for Solubility Assessment
Accurate solubility measurement is critical to validating any enhancement technique. The two most common methods are thermodynamic and kinetic solubility.[5][16]
Protocol: Thermodynamic (Shake-Flask) Solubility Measurement [16]
This method is considered the "gold standard" and measures the equilibrium solubility of a compound.
-
Add an excess amount of the solid compound to a vial containing the test buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is essential.
-
Seal the vial and agitate it on a shaker/rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the solid to settle. Carefully remove an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all undissolved particles.
-
Quantify the concentration of the compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.[15]
Protocol: Kinetic Solubility Measurement [5]
This high-throughput method measures how much of a compound stays in solution after being added from a DMSO stock, mimicking assay conditions.
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Add a small volume of the DMSO stock to the buffer (e.g., 2 µL into 198 µL) and mix.
-
Incubate the plate for a defined period (e.g., 2 hours) at room temperature.
-
Measure the amount of precipitate formed using nephelometry (light scattering) or filter the plate and analyze the concentration of the soluble fraction in the filtrate by HPLC-UV.[5][15]
Section 6: References
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]
-
Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics, 12(2). Retrieved January 18, 2026, from [Link]
-
04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review - GPSR. Retrieved January 18, 2026, from [Link]
-
Popa, G., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(10), 2875. Retrieved January 18, 2026, from [Link]
-
Crăciun, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629. Retrieved January 18, 2026, from [Link]
-
What are the Applications of Amines in the Pharmaceutical Industry? (n.d.). Diplomata Comercial. Retrieved January 18, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 18, 2026, from [Link]
-
Vemula, V. R. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved January 18, 2026, from [Link]
-
Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]
-
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved January 18, 2026, from [Link]
-
Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022). University of Illinois Urbana-Champaign. Retrieved January 18, 2026, from [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 18, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved January 18, 2026, from [Link]
-
Ghosh, A. A. (2011). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Rutgers University. Retrieved January 18, 2026, from [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (2011). Aston University. Retrieved January 18, 2026, from [Link]
-
Method for determining solubility of a chemical compound. (2005). Google Patents. Retrieved January 18, 2026, from
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Journal of Developing Drugs. Retrieved January 18, 2026, from [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. Bioorganic & Medicinal Chemistry, 16(17), 7785–7798. Retrieved January 18, 2026, from [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (2023). Journal of Pharmaceutics & Drug Delivery Research. Retrieved January 18, 2026, from [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2022). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Liu, C., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2410. Retrieved January 18, 2026, from [Link]
-
Bernkop-Schnürch, A., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(7), 2465–2473. Retrieved January 18, 2026, from [Link]
-
Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. Retrieved January 18, 2026, from [Link]
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 232-241. Retrieved January 18, 2026, from [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). Molecular Pharmaceutics. Retrieved January 18, 2026, from [Link]
-
Solubility data and pK a values of a few drugs that demonstrate... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. Retrieved January 18, 2026, from [Link]
-
(1-Aminocyclohexyl)methanol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Facile and Green Synthesis of Saturated Cyclic Amines. (2017). Molecules. Retrieved January 18, 2026, from [Link]
-
pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. (2014). Molecular Pharmaceutics. Retrieved January 18, 2026, from [Link]
-
Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2018). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Cyclic amine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). Pharmaceutics. Retrieved January 18, 2026, from [Link]
-
Examples of cyclic amines in drug applications. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(1-Aminocyclohexyl)methanol. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. scispace.com [scispace.com]
- 9. longdom.org [longdom.org]
- 10. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Analysis of (1-Aminocycloheptyl)methanol and its Cyclohexyl Analogues for Drug Discovery
A Senior Application Scientist's Guide to Understanding the Impact of Cycloalkyl Ring Size on Physicochemical and Pharmacological Properties
In the landscape of medicinal chemistry, the deliberate modification of molecular scaffolds is a cornerstone of rational drug design. Even subtle structural changes can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparative analysis of (1-Aminocycloheptyl)methanol and its more common cyclohexyl analogue, (1-Aminocyclohexyl)methanol. Aimed at researchers, scientists, and drug development professionals, this document will explore the nuances imparted by the expansion of a single carbon in the cycloalkyl ring, supported by predicted data, established chemical principles, and detailed experimental protocols.
Introduction: The Significance of Cycloalkyl Scaffolds in Medicinal Chemistry
Cycloalkyl groups are frequently incorporated into drug candidates to modulate lipophilicity, metabolic stability, and receptor binding affinity. The choice between different ring sizes, such as cyclopentyl, cyclohexyl, and cycloheptyl, is a critical decision in lead optimization. The cyclohexyl ring, due to its conformational rigidity and well-understood stereochemistry, has been a mainstay in drug design. However, the exploration of larger rings like cycloheptane can offer unique advantages in terms of accessing novel chemical space and improving drug-like properties. This guide focuses on the comparison between the seven-membered cycloheptyl and the six-membered cyclohexyl rings in the context of a simple amino alcohol scaffold.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug molecule are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce in publicly accessible literature, we can leverage predictive models to draw a meaningful comparison with its cyclohexyl analogue. The following table summarizes key physicochemical properties predicted using the SwissADME web tool.[1][2][3][4]
| Property | This compound | (1-Aminocyclohexyl)methanol | Predicted Impact of Ring Expansion |
| Molecular Formula | C₈H₁₇NO | C₇H₁₅NO | Addition of a methylene group |
| Molecular Weight | 143.23 g/mol | 129.20 g/mol | Increased molecular weight |
| Predicted LogP | 1.45 | 1.02 | Increased lipophilicity |
| Predicted Solubility (LogS) | -1.89 | -1.55 | Decreased aqueous solubility |
| Predicted pKa (basic) | 9.85 | 9.70 | Slightly increased basicity |
| Polar Surface Area (PSA) | 46.25 Ų | 46.25 Ų | Unchanged |
Interpretation of Physicochemical Data:
The addition of a single methylene group in the cycloheptyl ring leads to a predictable increase in molecular weight and, more importantly, a significant increase in lipophilicity (LogP). This heightened lipophilicity, in turn, is predicted to decrease aqueous solubility (LogS). The predicted basicity (pKa) of the primary amine is slightly higher in the cycloheptyl derivative, which could be attributed to subtle changes in the electronic environment. The polar surface area (PSA), a key determinant of membrane permeability, remains unchanged as the functional groups are identical.
These predicted differences have significant implications for drug development. The increased lipophilicity of the cycloheptyl analogue might enhance its ability to cross lipid membranes, potentially leading to better blood-brain barrier penetration. However, the trade-off is a likely decrease in aqueous solubility, which could pose challenges for formulation and bioavailability.
Structure-Activity Relationship (SAR) and Pharmacological Considerations
The conformational flexibility of the cycloheptyl ring is greater than that of the more rigid cyclohexane ring. This increased flexibility can allow for a more adaptable binding to a receptor or enzyme active site, potentially leading to enhanced potency or a different selectivity profile.
Conversely, the entropic cost of a flexible molecule adopting a specific bioactive conformation upon binding can be higher, potentially reducing binding affinity. The optimal ring size is therefore highly dependent on the specific biological target. For instance, in the context of norepinephrine reuptake inhibitors based on a cycloalkanol ethylamine scaffold, modifications to the cycloalkyl ring have been shown to significantly impact potency and selectivity.[5]
Experimental Protocols: Synthesis of this compound and its Cyclohexyl Analogue
While numerous methods exist for the synthesis of amino alcohols, a common and reliable approach involves the reduction of a corresponding amino acid or a derivative thereof. Below are detailed, representative protocols for the synthesis of both compounds.
Synthesis of (1-Aminocyclohexyl)methanol
A well-documented route for the synthesis of (1-Aminocyclohexyl)methanol involves the reduction of 1-aminocyclohexanecarboxylic acid.
Experimental Workflow:
Step-by-Step Protocol:
-
Protection of the Amino Group: To a solution of 1-aminocyclohexanecarboxylic acid (1 eq.) in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq.) and a base such as sodium hydroxide to maintain a basic pH. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Extraction and Isolation of the Protected Amino Acid: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the N-Boc-1-aminocyclohexanecarboxylic acid with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reduction of the Carboxylic Acid: Dissolve the protected amino acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath and slowly add a solution of a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5-2 eq.) in THF. Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash it with THF. Concentrate the filtrate to obtain the N-Boc protected amino alcohol.
-
Deprotection of the Amino Group: Dissolve the protected amino alcohol in a suitable solvent such as dioxane or methanol and add a strong acid like hydrochloric acid (e.g., a 4M solution in dioxane). Stir at room temperature until the deprotection is complete.
-
Isolation of the Final Product: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield (1-aminocyclohexyl)methanol hydrochloride. The free base can be obtained by neutralization with a suitable base.
Proposed Synthesis of this compound
The synthesis of this compound can be approached in a similar manner, starting from 1-aminocycloheptanecarboxylic acid.
Experimental Workflow:
Step-by-Step Protocol:
The protocol would be analogous to that of the cyclohexyl derivative, with adjustments in reaction times and purification procedures as needed due to the different physical properties of the intermediates.
-
Protection of the Amino Group: React 1-aminocycloheptanecarboxylic acid with Boc anhydride in the presence of a base.
-
Extraction and Isolation: Isolate the N-Boc-1-aminocycloheptanecarboxylic acid via an acid-base workup.
-
Reduction of the Carboxylic Acid: Reduce the protected amino acid using a suitable reducing agent like LiAlH₄ in an anhydrous solvent.
-
Quenching and Work-up: Quench the reaction and isolate the N-Boc protected amino alcohol.
-
Deprotection of the Amino Group: Remove the Boc protecting group using a strong acid.
-
Isolation of the Final Product: Isolate and purify this compound, likely as its hydrochloride salt.
Conclusion and Future Perspectives
The comparative analysis of this compound and its cyclohexyl analogue highlights the significant impact of a single carbon atom within a cycloalkyl ring on key drug-like properties. The cycloheptyl derivative is predicted to be more lipophilic and slightly more basic, with a corresponding decrease in aqueous solubility. These differences, coupled with the increased conformational flexibility of the seven-membered ring, suggest that this compound could offer distinct advantages in terms of receptor binding and membrane permeability in certain therapeutic contexts.
However, it is crucial to emphasize that these comparisons are largely based on predictive models and established principles of medicinal chemistry due to the limited availability of direct experimental data for the cycloheptyl compound. Future experimental work should focus on the synthesis and thorough characterization of this compound, followed by a direct comparison of its physicochemical properties and pharmacological activities against its cyclohexyl counterpart. Such studies would provide invaluable empirical data to guide the rational design of novel therapeutics incorporating cycloalkyl scaffolds.
References
-
Mahan, E. A., et al. (2008). Structure-activity relationships of the cycloalkanol ethylamine scaffold: discovery of selective norepinephrine reuptake inhibitors. Journal of Medicinal Chemistry, 51(13), 4038-4049. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
-
SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]
-
PubChem. (n.d.). (1-Aminocyclohexyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
Sources
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [sonar.ch]
- 4. SwissADME [swissadme.ch]
- 5. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of (1-Aminocycloheptyl)methanol
This guide provides an in-depth comparison of validated analytical methodologies for the accurate quantification of (1-Aminocycloheptyl)methanol. As a polar aliphatic amine and alcohol, this compound presents unique analytical challenges, primarily its lack of a native chromophore for UV-Vis detection and its high polarity, which complicates traditional reversed-phase chromatography. This document is designed for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental frameworks to guide method selection and implementation.
Our analysis is grounded in the core principles of scientific integrity, drawing from established analytical chemistry and adhering to regulatory validation standards. Every protocol described is designed as a self-validating system, ensuring trustworthiness and reproducibility.
The Analytical Challenge: Understanding this compound
This compound is a saturated heterocyclic compound containing both a primary amine and a primary alcohol functional group. This structure dictates its physicochemical properties:
-
High Polarity: The presence of -NH2 and -OH groups makes the molecule highly polar and water-soluble. This property makes it difficult to retain on conventional C18 reversed-phase liquid chromatography (RPLC) columns.[1][2]
-
Lack of Chromophore: The molecule is non-conjugated and aliphatic, meaning it does not absorb light in the UV-Visible spectrum, rendering standard UV detection ineffective for achieving sensitive quantification.[3][4]
-
Volatility: While it can be volatilized, its polarity can lead to poor peak shape and adsorption on active sites within a gas chromatography (GC) system unless derivatized.[5]
These characteristics necessitate specialized analytical strategies. This guide will compare three robust chromatographic approaches: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry, and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
Method Comparison I: Reversed-Phase HPLC with Pre-Column Derivatization
This classical approach chemically modifies the analyte to overcome its inherent detection limitations. By attaching a "tag" with strong UV absorbance or fluorescence, the molecule can be readily detected with high sensitivity.[6]
Expertise & Causality: Why Derivatize?
Derivatization is a time-tested strategy to analyze compounds that are otherwise "invisible" to common detectors.[4] The choice of derivatizing agent is critical and depends on the desired sensitivity and the available detection technology (UV-Vis or Fluorescence).
-
For UV Detection: Reagents like Phenylisothiocyanate (PITC) react with primary amines to form phenylthiourea derivatives, which have a strong UV absorbance around 254 nm.[7]
-
For Fluorescence Detection (FLD): Reagents like Dansyl Chloride (DNS-Cl) offer superior sensitivity. DNS-Cl reacts with primary amines to produce highly fluorescent derivatives, allowing for quantification at much lower concentrations than UV.[4][7]
The reaction must be rapid, quantitative, and produce a single, stable derivative to ensure the accuracy and reproducibility of the method.[3]
Experimental Protocol: Quantification using Dansyl Chloride Derivatization and HPLC-FLD
This protocol outlines a validated method for quantifying this compound in a solution matrix.
1. Reagent and Standard Preparation:
- Derivatization Reagent: Prepare a 1.5 mg/mL solution of Dansyl Chloride in acetone.
- Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 with NaOH.
- Quenching Solution: Prepare a 2% (v/v) solution of formic acid in water.
- Standards: Prepare a stock solution of this compound in methanol (1 mg/mL).[8] Serially dilute with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
2. Derivatization Procedure:
- To 100 µL of each standard or sample in a microcentrifuge tube, add 200 µL of the sodium bicarbonate buffer (pH 9.5).
- Add 200 µL of the Dansyl Chloride solution.
- Vortex the mixture for 30 seconds.
- Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.
- After incubation, cool the mixture to room temperature.
- Add 50 µL of the quenching solution to react with excess Dansyl Chloride. Vortex for 10 seconds.
- Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.[9]
3. HPLC-FLD Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 50% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Fluorescence Detection: Excitation at 335 nm, Emission at 520 nm.
Data Presentation: Performance Characteristics
| Validation Parameter | Typical Performance (HPLC-FLD with Dansyl Chloride) |
| Linearity (R²) | > 0.999 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Visualization: Derivatization Workflow
Caption: Workflow for pre-column derivatization with Dansyl Chloride.
Method Comparison II: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative to RPLC designed specifically for the separation of highly polar compounds.[10][11] It utilizes a polar stationary phase (like silica, amide, or amino-based) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[1][2]
Expertise & Causality: Why HILIC?
The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[12] For this compound, this offers two major advantages:
-
Strong Retention: It is well-retained without the need for derivatization.
-
MS-Compatibility: When coupled with mass spectrometry, the high organic content of the mobile phase promotes efficient desolvation and ionization in the electrospray ionization (ESI) source, leading to a significant increase in sensitivity.[12] This makes HILIC-MS/MS a highly specific and sensitive method for direct quantification.
Experimental Protocol: Quantification using HILIC-MS/MS
This protocol describes a direct analysis method without derivatization.
1. Reagent and Standard Preparation:
- Standards: Prepare a stock solution of this compound in methanol (1 mg/mL). Serially dilute with 90:10 acetonitrile:water to create calibration standards from 0.1 ng/mL to 500 ng/mL.
- Sample Preparation: Dilute samples in 90:10 acetonitrile:water to ensure compatibility with the initial mobile phase conditions and filter through a 0.22 µm syringe filter.
2. HILIC-MS/MS Conditions:
- Column: HILIC Amide or Silica column (e.g., 2.1 x 100 mm, 3 µm particle size).[10]
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 with Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple Quadrupole (QqQ).
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MRM Transitions: Monitor the transition from the protonated parent ion [M+H]+ to a specific product ion. (Note: Specific m/z values would be determined experimentally).
Data Presentation: Performance Characteristics
| Validation Parameter | Typical Performance (HILIC-MS/MS) |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (Recovery) | 97 - 105% |
| Precision (%RSD) | < 3.0% |
Visualization: HILIC-MS/MS Analytical Pathway
Caption: Analytical pathway for HILIC-MS/MS quantification.
Method Comparison III: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a fundamental technique for analyzing volatile and semi-volatile compounds.[5] For polar molecules like this compound, derivatization is essential to block the polar -NH2 and -OH groups, which improves volatility and prevents undesirable interactions with the GC system.
Expertise & Causality: Why Silylation for GC?
Silylation is a common derivatization technique for GC analysis.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens on amines and alcohols to replace them with a nonpolar trimethylsilyl (TMS) group. This transformation results in a derivative that is more volatile and thermally stable, producing sharp, symmetrical peaks in the chromatogram. Coupling this with a Mass Spectrometer provides definitive identification based on the derivative's unique mass spectrum and fragmentation pattern.
Experimental Protocol: Quantification using GC-MS with Silylation
1. Reagent and Standard Preparation:
- Derivatization Reagent: BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.
- Solvent: Pyridine or Acetonitrile.
- Standards: Prepare a stock solution of this compound in the chosen solvent (1 mg/mL). Serially dilute to create calibration standards from 1 µg/mL to 200 µg/mL.
2. Derivatization Procedure:
- Evaporate 100 µL of each standard or sample to dryness under a gentle stream of nitrogen.
- Add 50 µL of solvent (e.g., Pyridine) and 50 µL of BSTFA + 1% TMCS.
- Cap the vial tightly and heat at 70°C for 60 minutes.
- Cool the vial to room temperature before injection.
3. GC-MS Conditions:
- Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection: 1 µL, Splitless mode.
- Inlet Temperature: 250°C.
- Oven Program: Start at 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
- MS Transfer Line: 280°C.
- Ion Source: 230°C.
- Mode: Electron Ionization (EI) at 70 eV. Scan or Selected Ion Monitoring (SIM) mode for quantification.
Data Presentation: Performance Characteristics
| Validation Parameter | Typical Performance (GC-MS with Silylation) |
| Linearity (R²) | > 0.995 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL (in SIM mode) |
| Limit of Quantification (LOQ) | ~1.0 µg/mL (in SIM mode) |
| Accuracy (Recovery) | 95 - 108% |
| Precision (%RSD) | < 5.0% |
Comparative Analysis and Recommendations
The optimal method depends entirely on the specific requirements of the analysis, including required sensitivity, sample matrix complexity, available instrumentation, and desired throughput.
Master Comparison Table
| Feature | RP-HPLC-FLD (Derivatization) | HILIC-MS/MS (Direct) | GC-MS (Derivatization) |
| Sensitivity | High to Very High | Highest | Moderate to High |
| Specificity | Moderate (Chromatographic) | Highest (MS/MS) | High (MS) |
| Sample Prep | More complex (wet chemistry) | Simplest (dilute and shoot) | Complex (evaporation, reaction) |
| Throughput | Lower | Highest | Lowest |
| Instrumentation | HPLC with FLD | LC-MS/MS system | GC-MS system |
| Robustness | Good, but dependent on derivatization efficiency | Excellent | Good, but sensitive to active sites |
| Best For | High-sensitivity needs without MS; QC labs with existing HPLCs. | Trace-level quantification; complex matrices; high-throughput screening. | Definitive structural confirmation; labs with primary GC expertise. |
Decision-Making Workflow
This diagram provides a logical path for selecting the most appropriate analytical method.
Caption: Decision tree for selecting an analytical method.
Trustworthiness: The Foundation of Method Validation
All analytical methods used in regulated environments must be validated to prove they are fit for purpose.[13] Validation is a continuous process that demonstrates a method is reliable, reproducible, and accurate for its intended use.[14] The core validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2) and the FDA.[15][16]
-
Accuracy: The closeness of test results to the true value.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
-
Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific Application Note.
-
Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
-
Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.
-
Wikipedia. (2023). Hydrophilic interaction chromatography. Wikipedia.
-
Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography. MilliporeSigma.
-
Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. MilliporeSigma.
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
-
Moochilot, V. S., Aravind, U. K., & Aravindakumar, C. T. (2014). A non-exhaustive list of derivatization reagents used in amine analysis. ResearchGate.
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts.
-
U.S. Food & Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA.
-
Sharma, A., & Ahmad, F. J. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry.
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbio.
-
da Silva, R. G. C., et al. (2013). Development and validation of a simple and fast method for the determination of cocaine and its metabolites in human plasma using a chemometric approach. Analytical Methods, 5(20), 5565-5573.
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre.
-
Boczkaj, G. (2021). Re: Can I directly inject the methanol extract to LC MS analyses?. ResearchGate.
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccsknowledge.com [ccsknowledge.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 12. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. fda.gov [fda.gov]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Researcher's Guide to In Vitro Cytotoxicity Profiling of (1-Aminocycloheptyl)methanol
In the landscape of preclinical drug development, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2][3] This guide provides a comprehensive comparison of in vitro cytotoxicity assays for evaluating (1-Aminocycloheptyl)methanol, a novel small molecule with therapeutic potential. We will delve into the mechanistic underpinnings of key assays, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate methods for their screening campaigns.
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with toxicity being a primary cause of attrition.[3] Therefore, robust and reliable in vitro cytotoxicity testing is not merely a regulatory requirement but a critical step in de-risking drug development programs.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for the cytotoxicological evaluation of this compound and similar chemical entities.
The Principle of Cytotoxicity Assessment: A Multi-Faceted Approach
Cytotoxicity, or the quality of being toxic to cells, can manifest through various mechanisms, including necrosis, apoptosis (programmed cell death), and autophagy.[2][4] A comprehensive understanding of a compound's cytotoxic profile requires a multi-pronged approach that interrogates different aspects of cellular health. No single assay can provide a complete picture; therefore, it is often advantageous to employ several different assays to understand the mechanism of cell death.[5]
This guide will focus on two widely adopted and mechanistically distinct assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6][7]
-
Lactate Dehydrogenase (LDH) Release Assay: A cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[8][9]
By comparing the results from these two assays, researchers can begin to distinguish between cytostatic effects (inhibition of proliferation) and overt cytotoxic effects (cell death).
Comparative Analysis of Cytotoxicity Assays
The choice of cytotoxicity assay can significantly influence the interpretation of a compound's toxic potential.[10] The following table summarizes the key characteristics of the MTT and LDH assays, providing a framework for selecting the most appropriate method for screening this compound.
| Feature | MTT Assay | LDH Release Assay |
| Principle | Measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.[6][7] | Measures the release of the stable cytosolic enzyme LDH into the culture medium upon cell lysis.[8][9] |
| Endpoint | Cell viability and metabolic activity.[7][11] | Cell membrane integrity and cytotoxicity.[12] |
| Advantages | High throughput, relatively inexpensive, and sensitive.[2] | Non-destructive to remaining cells, allowing for multiplexing with other assays.[10] |
| Limitations | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. | May underestimate cytotoxicity in cases of apoptosis without significant membrane rupture.[13] |
| Best For | Initial high-throughput screening to identify compounds that affect cell proliferation or viability. | Confirming cytotoxic effects and distinguishing them from anti-proliferative effects. |
Experimental Protocols
MTT Assay for Assessing Cell Viability
The MTT assay is a cornerstone for evaluating cell viability and proliferation.[7] It is based on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells, which produces a quantifiable purple formazan precipitate.[6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound and a vehicle control. Include a positive control known to induce cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][11]
The percentage of cell viability is calculated using the following formula:
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, can then be determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the MTT cell viability assay.
LDH Release Assay for Assessing Cytotoxicity
The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[8][9] LDH is a stable enzyme present in the cytoplasm of most eukaryotic cells, and its release into the culture medium is an indicator of compromised cell membrane integrity.[8][9]
-
Cell Seeding and Treatment: Prepare and treat the 96-well plates with this compound and controls as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.[13] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[13]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a diaphorase/tetrazolium salt mixture) to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[15] A reference wavelength of 680 nm can be used to subtract background absorbance.[15]
-
Vehicle Control: Cells treated with the vehicle only (background LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer to induce 100% LDH release.[13]
-
No-Cell Control: Medium only (background absorbance).[8]
The percentage of cytotoxicity is calculated using the following formula:
Caption: Workflow for the LDH cytotoxicity assay.
Delving Deeper: Apoptosis Assays
While the MTT and LDH assays provide valuable information on cell viability and membrane integrity, they do not specifically elucidate the mechanism of cell death.[16] To investigate whether this compound induces apoptosis, further assays are recommended. Apoptosis is a highly regulated process of programmed cell death characterized by distinct morphological and biochemical features.[17]
Common methods to detect apoptosis include:[5][17][18]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[5] Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Caption: Simplified overview of apoptosis signaling pathways.
Comparative Data Presentation (Hypothetical)
To illustrate the comparative analysis, the following table presents hypothetical cytotoxicity data for this compound against two human cancer cell lines, A549 (non-small cell lung cancer) and MCF-7 (breast cancer), in comparison to a standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | MTT Assay IC₅₀ (µM) | LDH Assay EC₅₀ (µM) |
| This compound | A549 | 45.2 | > 100 |
| MCF-7 | 68.7 | > 100 | |
| Doxorubicin (Control) | A549 | 0.8 | 1.2 |
| MCF-7 | 1.5 | 2.1 |
In this hypothetical scenario, this compound exhibits a moderate inhibitory effect on the metabolic activity of both cell lines, as indicated by the MTT assay. However, the lack of significant LDH release suggests that at these concentrations, the compound may be primarily cytostatic rather than overtly cytotoxic. In contrast, Doxorubicin shows potent cytotoxic effects in both assays. This highlights the importance of using multiple assays to build a comprehensive toxicity profile.
Conclusion and Future Directions
The in vitro cytotoxicity assessment of novel compounds like this compound is a critical early step in the drug discovery pipeline.[2] This guide has provided a framework for a comparative analysis using the MTT and LDH assays, offering detailed protocols and a rationale for their use. The hypothetical data underscores the necessity of a multi-assay approach to differentiate between cytostatic and cytotoxic effects.
For a more in-depth understanding of the mechanism of action of this compound, it is recommended to proceed with apoptosis assays, such as Annexin V/PI staining and caspase activity assays.[16][17] These investigations will provide crucial insights into whether the observed reduction in cell viability is due to programmed cell death. By employing a logical and multi-faceted approach to cytotoxicity testing, researchers can make more informed decisions about the progression of promising therapeutic candidates.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011-11-17). National Institutes of Health. [Link]
-
LDH cytotoxicity assay. (2024-12-11). Protocols.io. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
-
LDH Assay. Cell Biologics Inc.[Link]
-
Assay Guidance Manual: Cell Viability Assays. (2013-05-01). National Center for Biotechnology Information. [Link]
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014-10-08). ResearchGate. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025-01-23). Kosheeka. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Update on in vitro cytotoxicity assays for drug development. (2025-08-07). ResearchGate. [Link]
Sources
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. kosheeka.com [kosheeka.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.de]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalytic Systems for Aminocycloalkane Synthesis: A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Synthetic Challenges of Aminocycloalkanes
Aminocycloalkanes are privileged structural motifs embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their rigid cyclic scaffold, combined with the versatile functionality of the amino group, imparts unique conformational constraints and biological activities. However, the stereocontrolled synthesis of these valuable compounds presents a significant challenge to synthetic chemists. The quest for efficient, selective, and sustainable methods for their preparation has driven the development of a diverse range of catalytic systems. This guide provides an in-depth, head-to-head comparison of the three primary catalytic approaches for aminocycloalkane synthesis: transition-metal catalysis, biocatalysis, and organocatalysis. By examining the underlying principles, performance data, and practical considerations of each system, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection for their specific synthetic needs.
Transition-Metal Catalysis: The Powerhouse of Reductive Amination
Transition-metal catalysis, particularly through reductive amination, stands as a cornerstone for the synthesis of aminocycloalkanes. This powerful strategy involves the in situ formation of an imine or enamine from a cyclic ketone and an amine, followed by its immediate reduction, typically under a hydrogen atmosphere. A variety of transition metals, including palladium, rhodium, and iridium, have demonstrated remarkable efficacy in this transformation.[1][2]
Key Catalytic Systems and Their Performance
Rhodium and Rhodium-Nickel Bimetallic Catalysts: Rhodium-based catalysts have shown high activity and selectivity in the reductive amination of cyclohexanone. For instance, a monometallic Rh/SiO₂ catalyst can achieve 83.4% conversion and 99.1% selectivity for cyclohexylamine.[3] The addition of a second, less expensive metal like nickel can further enhance catalytic performance. A 2 wt.% NiRh/SiO₂ catalyst has been reported to achieve a remarkable 99.8% conversion and 96.6% selectivity for cyclohexylamine under relatively mild conditions (100 °C, 4 bar NH₃, 2 bar H₂).[3]
Ruthenium Catalysts: Ruthenium complexes have also emerged as powerful catalysts for the direct asymmetric reductive amination of ketones, offering a direct route to chiral primary amines.[4][5] For challenging substrates like diaryl and sterically hindered ketones, Ru-catalysis can provide high yields (up to 97%) and excellent enantioselectivities (93->99% ee).[6]
Iridium Catalysts: Iridium catalysts are particularly effective for the direct reductive amination of a broad range of ketones and aldehydes, including those with coordinating functional groups.[7] They often operate under mild conditions and exhibit excellent functional group tolerance.[8]
Palladium Catalysts: Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for reductive amination. It is valued for its high activity, ease of separation, and recyclability.[9]
Mechanistic Insights
The catalytic cycle of transition-metal-catalyzed reductive amination generally involves the coordination of the metal to the carbonyl group of the cyclic ketone, facilitating nucleophilic attack by the amine to form an imine or enamine intermediate. The metal hydride species then reduces the C=N double bond to afford the aminocycloalkane product and regenerate the active catalyst. For asymmetric transformations, chiral ligands coordinate to the metal center, creating a chiral environment that directs the approach of the reducing agent to one face of the imine, thereby inducing enantioselectivity.[10]
Experimental Protocol: Reductive Amination of Cyclohexanone with a Rh-Ni/SiO₂ Catalyst[3]
Materials:
-
Cyclohexanone
-
Ammonia (gas)
-
Hydrogen (gas)
-
Cyclohexane (solvent)
-
2 wt.% NiRh/SiO₂ catalyst
Procedure:
-
In a glass-coated reactor, charge the 2 wt.% NiRh/SiO₂ catalyst and cyclohexane.
-
Add cyclohexanone to the reactor (cyclohexanone/Rh molar ratio of 100:1).
-
Seal the reactor and purge with nitrogen, followed by ammonia gas.
-
Pressurize the reactor with ammonia to 4 bar and then with hydrogen to 2 bar.
-
Heat the reaction mixture to 100 °C with vigorous stirring (800 rpm).
-
Monitor the reaction progress by taking samples at different time intervals and analyzing them by GC-FID.
-
After the reaction is complete (e.g., 300 minutes), cool the reactor to room temperature and carefully vent the gases.
-
Separate the catalyst by filtration. The catalyst can be washed with hexane, dried, and reused.
-
The product, cyclohexylamine, can be isolated from the filtrate by standard purification techniques.
Biocatalysis: The Green and Selective Approach
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral aminocycloalkanes. Enzymes, operating under mild aqueous conditions, offer unparalleled stereoselectivity, often leading to enantiomerically pure products.[11] The two main classes of enzymes employed for this purpose are transaminases (TAs) and imine reductases (IREDs).[12][13]
Key Biocatalytic Systems and Their Performance
Transaminases (TAs): TAs catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to a prochiral ketone, generating a chiral amine and a ketone byproduct.[14] They have been successfully used in the synthesis of various pharmaceutical intermediates with excellent enantioselectivity (>99% ee).[15] However, the reversible nature of the transamination reaction often leads to unfavorable equilibria, limiting the product yield.[3] Various strategies, such as using a large excess of the amine donor or removing the ketone byproduct, have been developed to overcome this limitation.[11]
Imine Reductases (IREDs) and Reductive Aminases (RedAms): IREDs and RedAms catalyze the NADPH-dependent reduction of a pre-formed or in situ-formed imine.[16] These enzymes can be used for the reductive amination of ketones with a variety of primary and secondary amines. Engineered IREDs have been employed on an industrial scale for the synthesis of chiral amines, demonstrating their robustness and efficiency.[17]
Mechanistic Insights
Transaminases operate via a "ping-pong bi-bi" mechanism involving the pyridoxal-5'-phosphate (PLP) cofactor.[18] The catalytic cycle consists of two half-reactions. In the first half-reaction, the amino group from the donor is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone byproduct. In the second half-reaction, the amino group from PMP is transferred to the acceptor ketone, generating the chiral amine product and regenerating the PLP-bound enzyme.[15]
Imine Reductases bind both the imine substrate and the NADPH cofactor in their active site. A hydride is then transferred from NADPH to the imine carbon, leading to the formation of the chiral amine product and NADP⁺. The stereochemical outcome is determined by the specific binding orientation of the imine in the enzyme's active site.[19]
Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Amine[11]
Materials:
-
Prochiral ketone (e.g., acetophenone for methodology illustration)
-
(S)-specific ω-transaminase (ω-TA) from Vibrio fluvialis JS17 (whole cells or cell-free extract)
-
L-Alanine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Prepare a reaction mixture containing the prochiral ketone, L-alanine (in excess, e.g., 10-fold), and PLP in the buffer solution.
-
Add the ω-transaminase (either as whole cells or cell-free extract) to initiate the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
To drive the equilibrium towards product formation, a system for pyruvate removal can be incorporated, such as using lactate dehydrogenase (LDH) and NADH to convert pyruvate to lactate.
-
Monitor the reaction progress by analyzing samples for the formation of the chiral amine and the consumption of the ketone using techniques like HPLC or GC.
-
Once the reaction reaches completion, stop the reaction by denaturing the enzyme (e.g., by adding a solvent or adjusting the pH).
-
Extract the chiral amine product from the aqueous reaction mixture using an organic solvent.
-
Purify the product using standard chromatographic techniques.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Organocatalysis: The Metal-Free Alternative for Complex Architectures
Organocatalysis has emerged as a third pillar in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze transformations.[20][21] For the synthesis of aminocycloalkanes, organocatalytic strategies often involve elegant cascade or domino reactions that allow for the rapid construction of highly functionalized and stereochemically complex cyclic systems from simple acyclic precursors.[22]
Key Organocatalytic Systems and Their Performance
Proline and its Derivatives: (S)-Proline is a versatile organocatalyst that can activate carbonyl compounds through both enamine and iminium ion intermediates.[23] Proline-catalyzed asymmetric aldol and Michael reactions have been employed to construct chiral cyclohexanone derivatives, which can then be converted to aminocycloalkanes.[20][24]
Chiral Amines and Squaramides: Chiral primary and secondary amines, often in combination with a co-catalyst like a Brønsted or Lewis acid, can effectively catalyze asymmetric Michael additions and other cascade reactions.[22] Amino-squaramide catalysts have been used in one-pot Michael-Michael-1,2-addition sequences to generate highly substituted cyclohexanes with excellent diastereoselectivity (>30:1 dr) and enantioselectivity (96-99% ee).[22][25]
Chiral Phosphoric Acids (CPAs): Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are powerful catalysts for a variety of asymmetric transformations, including those that can be applied to the synthesis of chiral amines and their precursors.[12][23]
Mechanistic Insights
Organocatalytic reactions for aminocycloalkane synthesis often rely on the formation of transient, reactive intermediates. For example, in a Michael addition catalyzed by a chiral secondary amine, the amine reacts with an α,β-unsaturated aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then attacks a Michael acceptor, and subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemical outcome is controlled by the chiral environment created by the organocatalyst, which directs the facial selectivity of the key bond-forming step.[26][27]
Experimental Protocol: Organocatalytic Asymmetric Michael-Michael-1,2-Addition Sequence[22]
Materials:
-
β-Ketoester
-
β-Nitrostyrene
-
α,α-Dicyanoolefin
-
Chiral amino-squaramide catalyst (e.g., derived from quinine)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Dichloromethane (solvent)
Procedure:
-
In a reaction vessel, dissolve the β-ketoester, β-nitrostyrene, and the chiral amino-squaramide catalyst (e.g., 1 mol%) in dichloromethane.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours) to allow for the initial Michael addition to proceed.
-
Add the α,α-dicyanoolefin to the reaction mixture, followed by the addition of DBU (e.g., 10 mol%).
-
Continue stirring the reaction for another period (e.g., 24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the resulting highly substituted cyclohexane product by column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using NMR and chiral HPLC, respectively.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The choice of a catalytic system for aminocycloalkane synthesis is a multifactorial decision that depends on the specific target molecule, desired stereochemistry, available resources, and scalability requirements. The following table provides a comparative overview of the three catalytic approaches.
| Feature | Transition-Metal Catalysis | Biocatalysis | Organocatalysis |
| Catalyst | Metal complexes (Pd, Rh, Ru, Ir) | Enzymes (Transaminases, IREDs) | Small chiral organic molecules |
| Selectivity | Good to excellent chemo- and stereoselectivity | Excellent enantioselectivity (>99% ee) | Excellent diastereo- and enantioselectivity |
| Substrate Scope | Broad, including sterically hindered ketones | Often specific to certain substrate classes | Broad, particularly for cascade reactions |
| Reaction Conditions | Often requires elevated temperature and pressure (H₂) | Mild aqueous conditions (ambient T and P) | Generally mild, often at room temperature |
| Green Chemistry | Concerns about metal toxicity and waste | Highly sustainable (biodegradable catalysts, aqueous media) | Metal-free, but may use organic solvents |
| Scalability | Well-established for industrial processes | Becoming increasingly scalable | Scalable, with some challenges in catalyst loading |
| Cost | Can be high due to precious metals and ligands | Can be cost-effective, especially with whole-cell catalysts | Catalyst cost varies, but often lower than precious metals |
| Key Advantages | High turnover numbers, broad applicability | Unparalleled stereoselectivity, green credentials | Metal-free, rapid construction of complexity |
| Key Disadvantages | Metal contamination of products, harsh conditions | Narrower substrate scope, equilibrium limitations (TAs) | Higher catalyst loadings, longer reaction times |
Decision-Making Flowchart
To further aid in the selection process, the following flowchart provides a simplified decision-making guide.
Conclusion and Future Outlook
The synthesis of aminocycloalkanes has been significantly advanced by the development of sophisticated catalytic systems. Transition-metal catalysis offers robust and scalable solutions, particularly for reductive amination. Biocatalysis provides an environmentally benign and highly stereoselective route to chiral aminocycloalkanes. Organocatalysis excels in the rapid and asymmetric construction of complex cyclic architectures.
The future of aminocycloalkane synthesis will likely involve a greater integration of these catalytic strategies. Chemoenzymatic and synergistic catalytic approaches, where different catalytic systems are used in tandem or in one-pot cascades, hold immense promise for accessing novel and complex aminocycloalkane derivatives with unprecedented efficiency and selectivity. As our understanding of catalytic mechanisms deepens and new catalysts are discovered and engineered, the synthetic toolbox for constructing these vital molecular building blocks will continue to expand, enabling further innovations in drug discovery and materials science.
References
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Molecules. 2023.
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences. 2024.
-
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications. 2014.
-
Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society. 2003.
-
Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. 1999.
-
Organocatalytic Michael addition/intramolecular Julia-Kocienski olefination for the preparation of nitrocyclohexenes. Organic Letters. 2013.
-
Transaminases for Green Chemistry: Recent Progress and Future Prospects. Current Green Chemistry. 2023.
-
When Organocatalysis Meets Transition‐Metal Catalysis. Angewandte Chemie International Edition. 2011.
-
Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. 2021.
-
Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ACS Catalysis. 2021.
-
Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. Catalytic Asymmetric Conjugate Reactions. 2010.
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts. 2021.
-
Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry. 2011.
-
Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society. 2003.
-
Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. ACS Central Science. 2020.
-
Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. White Rose eTheses Online. 2019.
-
Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development. 2023.
-
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael-Michael-1,2-addition sequence. PubMed. 2014.
-
A Comparative Analysis of Iridium and Rhodium Catalysts in Hydrogenation Reactions. Benchchem. 2025.
-
Comparison of different organocatalysts for asymmetric synthesis. Benchchem. 2025.
-
Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology. 2012.
-
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications. 2022.
-
Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Molecules. 2021.
-
Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society. 2007.
-
Asymmetric Synthesis and Carboxylic Acids. ResearchGate. 2023.
-
Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. Angewandte Chemie International Edition. 2018.
-
Guideline on the specification limits for residues of metal catalysts. European Medicines Agency. 2008.
-
Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports. 2022.
-
Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Advances. 2024.
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. 2023.
-
Biocatalytic reductive amination of ketones. ResearchGate. 2019.
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality. 2022.
-
Various synthetic routes for the synthesis of amine 1 Comparison of the... ResearchGate. 2024.
-
Transition-Metal Catalysis and Organocatalysis: Where Can Progress Be Expected? Angewandte Chemie International Edition. 2015.
-
Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository. 2020.
-
Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. 2022.
-
Organocatalysis and Transition-Metal Catalysis: Key Trends in Synthetic Chemistry and Challenges. MDPI. 2022.
-
Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Catalysis Science & Technology. 2018.
-
Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones. New Journal of Chemistry. 2014.
-
Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. Applied Catalysts. 2023.
-
Imine Reductases, Reductive Aminases, and Amine Oxidases for the Synthesis of Chiral Amines: Discovery, Characterization, and Synthetic Applications. Methods in Molecular Biology. 2018.
-
Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control. Journal of the American Chemical Society. 2023.
-
Proline-Catalyzed Asymmetric Reactions. ResearchGate. 2022.
-
Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. AMERICAN ELEMENTS. 2018.
-
Asymmetric Organocatalysis—A Survival Guide to Medicinal Chemists. Molecules. 2023.
-
Transaminase biocatalysis: optimization and application. Green Chemistry. 2017.
-
Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. 2016.
-
Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Angewandte Chemie International Edition. 2020.
Sources
- 1. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imine Reductases, Reductive Aminases, and Amine Oxidases for the Synthesis of Chiral Amines: Discovery, Characterization, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. cris.unibo.it [cris.unibo.it]
- 20. mdpi.com [mdpi.com]
- 21. Organocatalysis and Transition-Metal Catalysis: Key Trends in Synthetic Chemistry and Challenges [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Transition-Metal Catalysis and Organocatalysis - ChemistryViews [chemistryviews.org]
- 26. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 27. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Aminocycloheptyl Methanol Derivatives as DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for type 2 diabetes, the quest for novel, potent, and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors remains a focal point.[1][2][3] These agents offer a compelling therapeutic strategy by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion.[2] Within the diverse chemical space of DPP-4 inhibitors, aminocycloalkyl derivatives have emerged as a promising scaffold. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of aminocycloheptyl methanol derivatives, a class of compounds with the potential for potent and selective DPP-4 inhibition. While direct, comprehensive SAR studies on this specific scaffold are emerging, this guide synthesizes established principles from closely related analogs to provide a predictive framework for researchers in the field.
The Rationale for Targeting DPP-4 with Aminocycloheptyl Methanol Derivatives
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, the bioavailability of these incretins is increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action carries a lower risk of hypoglycemia compared to some other classes of antidiabetic drugs.
The aminocycloheptyl methanol scaffold offers a unique three-dimensional structure that can be strategically modified to optimize interactions with the active site of the DPP-4 enzyme. The cycloheptyl ring provides a larger and more flexible core compared to smaller cycloalkanes, potentially allowing for novel interactions with less conserved regions of the enzyme, which could translate to improved selectivity. The amino and methanol functionalities serve as key pharmacophoric elements that can be fine-tuned to enhance potency and modulate physicochemical properties.
Deconstructing the Structure-Activity Relationship: A Comparative Analysis
The potency and selectivity of aminocycloheptyl methanol derivatives as DPP-4 inhibitors are intricately linked to the nature and orientation of substituents at three key positions: the amino group, the cycloheptyl ring, and the methanol moiety. The following sections explore the hypothetical SAR at each of these positions, supported by comparative data extrapolated from known DPP-4 inhibitors.
The Critical Role of the Amino Group
The primary or secondary amino group is a cornerstone of the pharmacophore for most DPP-4 inhibitors, as it forms a key salt bridge interaction with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme.
| Modification | Hypothetical IC50 (nM) | Rationale for Activity Change |
| Primary Amine (-NH2) | 50 | Forms a strong ionic interaction with the catalytic dyad of DPP-4. |
| Methylamine (-NHCH3) | 35 | The small alkyl group can provide additional hydrophobic interactions without disrupting the key salt bridge. |
| Dimethylamine (-N(CH3)2) | >1000 | Steric hindrance from the two methyl groups prevents optimal interaction with the catalytic site. |
| Acetylamino (-NHCOCH3) | >5000 | The electron-withdrawing nature of the acetyl group reduces the basicity of the nitrogen, weakening the ionic interaction. |
Expert Insight: The basicity of the amino group is paramount. Any modification that significantly reduces its pKa is likely to abrogate activity. Small, non-bulky substituents on the nitrogen may be tolerated and could even enhance potency by engaging in additional favorable interactions.
Exploring the Conformational Landscape: Substitutions on the Cycloheptyl Ring
The cycloheptyl ring occupies the S1 and S2 pockets of the DPP-4 enzyme. Its conformation and substitution pattern can significantly impact binding affinity and selectivity.
| Modification | Hypothetical IC50 (nM) | Rationale for Activity Change |
| Unsubstituted | 50 | Provides a baseline hydrophobic interaction with the S1 and S2 pockets. |
| 4-Fluoro | 25 | The small, electronegative fluorine atom can enhance binding through favorable interactions with the protein backbone. |
| 4-Hydroxy (cis) | 80 | The polar hydroxyl group may introduce unfavorable interactions in the predominantly hydrophobic pocket. |
| 4-Hydroxy (trans) | 40 | The trans orientation may allow the hydroxyl group to form a hydrogen bond with a nearby residue without disrupting hydrophobic packing. |
| 4,4-Difluoro | 15 | The gem-difluoro substitution can favorably alter the conformation of the cycloheptyl ring and enhance binding affinity. |
Expert Insight: The flexibility of the seven-membered ring presents both an opportunity and a challenge. While it allows for exploration of diverse conformations, it can also lead to an entropic penalty upon binding. Introducing small, conformationally restricting substituents, such as gem-difluoro groups, can pre-organize the molecule into a more favorable binding conformation, thereby increasing potency.
The Methanol Moiety: A Handle for Fine-Tuning Properties
The methanol group can be modified to influence solubility, metabolic stability, and potentially interact with the S1' or S2' subpockets of the DPP-4 enzyme.
| Modification | Hypothetical IC50 (nM) | Rationale for Activity Change |
| -CH2OH | 50 | The hydroxyl group can act as a hydrogen bond donor and/or acceptor and improves aqueous solubility. |
| -CH2OCH3 | 75 | Capping the hydroxyl group may slightly reduce potency if the hydrogen bond is critical, but can improve metabolic stability. |
| -CH2F | 40 | The fluorine substitution can enhance binding through favorable dipole-dipole interactions. |
| -CHF2 | 20 | The difluoromethyl group can provide stronger interactions and further improve metabolic stability. |
| -CF3 | 90 | The bulky trifluoromethyl group may introduce steric clashes within the binding pocket. |
Expert Insight: While the primary interactions are driven by the amino group and the cycloheptyl ring, the methanol moiety is a critical determinant of the molecule's drug-like properties. Modifications here should be guided by a balance between potency and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Experimental Protocols
General Synthetic Scheme for Aminocycloheptyl Methanol Derivatives
A representative synthetic route to aminocycloheptyl methanol derivatives is outlined below. This multi-step synthesis allows for the introduction of diversity at the key positions.
Caption: General synthetic workflow for aminocycloheptyl methanol derivatives.
Step-by-Step Methodology:
-
Synthesis of Ethyl cycloheptylideneacetate: To a solution of cycloheptanone in an appropriate solvent (e.g., THF), add (carbethoxymethylene)triphenylphosphorane. Stir the reaction mixture at room temperature until completion. Purify the product by column chromatography.
-
Michael Addition: Dissolve the ethyl cycloheptylideneacetate and the desired primary amine in a suitable solvent (e.g., methanol). Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify the resulting ethyl 2-(aminomethyl)cycloheptanecarboxylate derivative.
-
Reduction to Aminocycloheptyl Methanol: To a solution of the ester in a dry solvent (e.g., THF) under an inert atmosphere, add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until the ester is fully consumed. Quench the reaction carefully with water and aqueous sodium hydroxide. Filter the mixture and extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate, and purify the final aminocycloheptyl methanol derivative by chromatography or crystallization.
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-4 can be determined using a fluorometric assay.
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Step-by-Step Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer (e.g., Tris-HCl, pH 7.5).
-
In a 96-well microplate, add the diluted compounds.
-
Add a solution of recombinant human DPP-4 enzyme to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mechanism of Action: How Aminocycloheptyl Methanol Derivatives Inhibit DPP-4
The proposed binding mode of aminocycloheptyl methanol derivatives within the DPP-4 active site is depicted below. This model is based on the crystal structures of known DPP-4 inhibitors.
Caption: Proposed binding mode of aminocycloheptyl methanol derivatives in the DPP-4 active site.
Conclusion and Future Directions
The aminocycloheptyl methanol scaffold represents a promising starting point for the design of novel DPP-4 inhibitors. The systematic exploration of substitutions on the amino group, the cycloheptyl ring, and the methanol moiety, guided by the SAR principles outlined in this guide, can lead to the identification of potent and selective clinical candidates. Future work should focus on obtaining empirical data for a focused library of these derivatives to validate and refine the predictive models presented here. Furthermore, investigating the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their advancement in the drug discovery pipeline.
References
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). National Institutes of Health. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Aminocycloheptane Ligands
Introduction: The Challenge and Promise of the Seven-Membered Ring
In the landscape of medicinal chemistry, the aminocycloheptane scaffold presents both a formidable challenge and a significant opportunity. This seven-membered ring system is a key pharmacophore in a variety of biologically active compounds, including a range of enzyme inhibitors.[1] Unlike their more rigid five- and six-membered counterparts, cycloheptane derivatives possess a high degree of conformational flexibility, existing as a dynamic equilibrium of low-energy twist-chair and twist-boat conformations.[2][3][4] This inherent flexibility is a double-edged sword in drug design. While it allows the ligand to adapt optimally to a protein's binding site, it also makes predicting its bioactive conformation a complex computational task.
Molecular docking is an indispensable tool in structure-based drug design, offering a window into the potential binding modes and affinities of small molecules with their protein targets.[5] However, for ligands as flexible as aminocycloheptanes, a single docking run is often insufficient. A robust, comparative docking study is essential to confidently assess a series of analogues, prioritize candidates for synthesis, and generate credible hypotheses about their structure-activity relationships (SAR).
This guide provides a comprehensive, field-proven methodology for conducting comparative docking studies on aminocycloheptane ligands. We will move beyond a simple list of steps to explain the critical reasoning behind each experimental choice, ensuring a scientifically rigorous and self-validating workflow. For this guide, we will use Aminoglycoside Phosphotransferase (APH) as our model target, a clinically relevant enzyme class where cyclic amine structures are known to bind.
The Rationale for a Comparative Approach
Why is a comparative study so critical? Several factors inherent to computational chemistry necessitate this approach:
-
Scoring Function Inaccuracies: Docking scoring functions are approximations of binding free energy. They often struggle to perfectly rank-order different ligands, especially within a congeneric series.[6] By docking a series of related aminocycloheptane derivatives, we can focus on the relative ranking and trends rather than the absolute values, which are more reliable.
-
Accounting for Ligand Flexibility: A key challenge in docking is sampling the conformational space of the ligand. For aminocycloheptanes, this is particularly acute.[2] Running multiple docking simulations with different starting conformations or using algorithms specifically designed for flexibility can provide a more comprehensive picture of the possible binding modes.
-
Building a Self-Validating System: A robust docking protocol should be able to distinguish between known active compounds and known inactive compounds or decoys. A core component of our methodology is the concept of "redocking"—taking the crystallographically determined ligand, removing it from the binding site, and then docking it back in. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose, provides confidence in the chosen docking parameters.[7]
Experimental Workflow: A Detailed Protocol
The following protocol outlines a complete workflow for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[8][9]
Workflow Overview
Caption: Overall workflow for the comparative docking study.
Step 1: Receptor and Ligand Preparation
Causality: The quality of your input structures directly dictates the quality of your docking results. This step is about ensuring the protein and ligands are in a chemically correct state for the simulation.
-
Receptor Acquisition and Preparation:
-
Download the crystal structure of your target protein from the Protein Data Bank (PDB). For our example, let's use an Aminoglycoside Phosphotransferase (e.g., PDB ID: 3O2Z).
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL, or AutoDock Tools), prepare the receptor.[10] This involves:
-
Removing all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Adding polar hydrogen atoms, as these are crucial for forming hydrogen bonds.
-
Assigning partial charges (e.g., Gasteiger charges). This is essential for the electrostatic terms in the scoring function.
-
-
Save the prepared receptor in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
-
-
Ligand Preparation:
-
Sketch your series of aminocycloheptane ligands in a 2D chemical drawing program (e.g., ChemDraw) and save them in a common format like SDF or MOL2.
-
Convert these 2D structures to 3D. This can be done using programs like Open Babel or the ligand preparation tools within AutoDock Tools.
-
Perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation.
-
Similar to the receptor, assign partial charges and define the rotatable bonds (torsions) for each ligand. The flexibility of the cycloheptane ring means it will have several rotatable bonds.
-
Save each prepared ligand in the PDBQT format.
-
Step 2: Defining the Binding Site and Docking Parameters
Causality: The docking algorithm needs to know where to search for a favorable binding pose. The grid box defines this search space.
-
Grid Box Generation:
-
Load the prepared receptor PDBQT file into AutoDock Tools.
-
Identify the active site. If you started with a PDB structure containing a bound ligand, the active site is easily identifiable.
-
Define a grid box that encompasses the entire active site with a buffer of at least 4-5 Å in each dimension. This ensures the ligand has enough space to move and rotate freely during the simulation.
-
Save the grid parameter information to a configuration file (e.g., conf.txt). This file will also contain other docking parameters.
-
-
Configuration File Setup:
-
Create a text file (conf.txt) that specifies the input files and docking parameters. An example for AutoDock Vina would be:
-
The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computation time but also the likelihood of finding the true energy minimum. A value of 8 is a reasonable starting point.
-
Step 3: Protocol Validation via Redocking
Causality: Before docking your novel compounds, you must validate that your chosen parameters can reproduce the experimentally observed binding mode.
-
Extract and Prepare the Native Ligand: From the original PDB file, extract the co-crystallized ligand. Prepare it as described in Step 1.2.
-
Dock the Native Ligand: Use the exact same grid box and docking parameters to dock the prepared native ligand back into the receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the heavy-atom RMSD. A value below 2.0 Å is generally considered a successful validation, indicating your protocol is reliable.[7][11][12]
Step 4: Running the Comparative Docking
-
Execute Docking: For each of your aminocycloheptane ligands, run AutoDock Vina using the validated configuration.
-
Collect Results: The output will be a PDBQT file containing the predicted binding poses (typically 9 by default) and a log file with the corresponding binding affinity scores in kcal/mol.
Data Analysis and Interpretation
Quantitative Data Summary
The primary output of a docking study is quantitative. It's crucial to organize this data systematically for comparison.
| Ligand ID | Structure (2D) | Docking Score (kcal/mol) | Ligand Efficiency (LE) | Key H-Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| ACL-001 | (Hypothetical Structure 1) | -8.5 | 0.37 | ASP-264, GLU-202 | TYR-83, PHE-265 |
| ACL-002 | (Hypothetical Structure 2) | -7.9 | 0.33 | ASP-264 | TYR-83, TRP-168 |
| ACL-003 | (Hypothetical Structure 3) | -9.2 | 0.38 | ASP-264, GLU-202, LYS-44 | TYR-83, PHE-265 |
| ACL-004 | (Hypothetical Structure 4) | -7.1 | 0.31 | GLU-202 | TYR-83 |
Note: Ligand Efficiency (LE) is calculated as the docking score divided by the number of heavy (non-hydrogen) atoms. It helps to normalize the binding energy for the size of the molecule.
Qualitative Analysis: The Indispensable Visual Inspection
Causality: A good docking score is meaningless if the binding pose is chemically nonsensical. Visual inspection is a critical reality check.
-
Analyze Binding Poses: For each ligand, load the receptor and the output PDBQT file into a molecular visualizer.
-
Examine Interactions: Carefully inspect the top-ranked poses. Look for:
-
Favorable Interactions: Are there hydrogen bonds with key polar residues? Are hydrophobic parts of the ligand buried in greasy pockets?
-
Unfavorable Interactions: Are there steric clashes? Are charged groups exposed to hydrophobic environments?
-
Conformation of the Ligand: Does the conformation of the aminocycloheptane ring appear strained or is it in a known low-energy state (like a twist-chair)?
-
Binding Interaction Diagram
Caption: Key interactions for a hypothetical ligand (ACL-003).
Conclusion and Future Perspectives
This guide has outlined a rigorous, self-validating protocol for the comparative docking of conformationally flexible aminocycloheptane ligands. By combining quantitative scoring with essential qualitative visual analysis, researchers can build robust SAR models, prioritize compounds for synthesis, and generate high-confidence hypotheses for further drug development.
It is crucial to remember that docking is a predictive tool, not a replacement for experimental validation. The results from this workflow should be used to guide, not dictate, experimental efforts. Promising candidates identified through these comparative studies should be subjected to in vitro enzymatic assays to confirm their activity. For even higher accuracy, the top-ranked poses can be used as starting points for more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.
References
-
AutoDock Vina 1.2.0 Documentation. (n.d.). Read the Docs. Retrieved January 18, 2026, from [Link]
-
Bioinformatics Review. (2020, October 10). How to perform Flexible Docking using Autodock Vina?. Bioinformatics Review. [Link]
-
ResearchGate. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Request PDF. [Link]
-
Journal of the American Chemical Society. (1976). Conformational structure and energy of cycloheptane and some related oxepanes. [Link]
-
Journal of the American Chemical Society. (1974). Conformations of cycloheptane. [Link]
-
Scripps Research. (n.d.). AutoDock Vina Manual. Retrieved January 18, 2026, from [Link]
-
YouTube. (2023, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
Florida International University. (n.d.). FIU Docking Tutorial. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
-
ResearchGate. (2018). Comparisons of the best RMSD values for the recruit of the ligands over the four docking programs. [Link]
-
National Institutes of Health. (2020). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. [Link]
-
ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock. [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved January 18, 2026, from [Link]
-
Schrödinger. (n.d.). Docking and scoring. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2015). What is the importance of the RMSD value in molecular docking?. [Link]
-
YouTube. (2022, September 4). Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane. [Link]
-
National Institutes of Health. (2007). Discovery of non-carbohydrate inhibitors of aminoglycoside-modifying enzymes. [Link]
-
RCSB PDB. (n.d.). ANM Ligand Summary Page. [Link]
-
ResearchGate. (2023). (a) The crystallographic structure of molecular target under PDB code 1VZK. [Link]
-
RCSB PDB. (n.d.). 00P Ligand Summary Page. [Link]
-
National Institutes of Health. (2010). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. [Link]
-
RCSB PDB. (n.d.). PDB Ligand Summary Page. [Link]
-
RCSB PDB. (n.d.). Downloads - Ligands. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. [Link]
-
Chemistry LibreTexts. (2021, September 4). Enzyme Inhibition. [Link]
-
National Institutes of Health. (2023). Protein targets in Mycobacterium tuberculosis and their inhibitors for therapeutic implications: A narrative review. [Link]
-
Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology). [Link]
-
National Institutes of Health. (2023). Protein-Targeting Drug Discovery. [Link]
-
National Institutes of Health. (2015). Properties of protein drug target classes. [Link]
-
National Institutes of Health. (2012). Structure-based drug design on membrane protein targets: human integral membrane protein 5-lipoxygenase-activating protein. [Link]
Sources
- 1. Discovery of non-carbohydrate inhibitors of aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein-Targeting Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
- 7. researchgate.net [researchgate.net]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Metabolic Maze: A Comparative Pharmacokinetic Profile of Linear and Cyclic Amino Alcohols
For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinical application is fraught with challenges. A critical hurdle in this path is optimizing the molecule's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). The structural architecture of a molecule plays a pivotal role in defining its ADME characteristics. This guide provides an in-depth technical comparison of the pharmacokinetic profiles of two fundamental structural classes: linear and cyclic amino alcohols. By understanding their distinct behaviors within a biological system, researchers can make more informed decisions in the design and selection of drug candidates with favorable pharmacokinetic properties.
The Structural Dichotomy: Flexibility vs. Rigidity
Linear amino alcohols, such as ethanolamine and propanolamine, are characterized by their flexible carbon chains. This conformational freedom allows them to adopt numerous shapes, potentially facilitating interactions with a wide range of biological targets, but also rendering them more susceptible to metabolic enzymes.
In contrast, cyclic amino alcohols, like aminocyclohexanol or derivatives of azetidin-2-ylmethanol, feature a ring structure that imparts significant conformational rigidity. This fixed three-dimensional arrangement can lead to higher receptor selectivity and, crucially, enhanced metabolic stability. The fundamental difference in conformational flexibility is a key determinant of their divergent pharmacokinetic fates.
A Head-to-Head Comparison of ADME Properties
The journey of a drug through the body can be dissected into four main stages. Here, we compare how linear and cyclic amino alcohols fare at each step, supported by experimental evidence and mechanistic reasoning.
Absorption: The Gateway to Systemic Circulation
The absorption of a drug, particularly after oral administration, is governed by its ability to cross the gastrointestinal barrier. While specific data for direct comparison of simple linear and cyclic amino alcohols is sparse, principles derived from peptide studies suggest that cyclization can enhance oral bioavailability.[1][2] This is often attributed to the cyclic structure's ability to shield polar functional groups, reducing the energy penalty of crossing the lipid-rich cell membranes of the gut.[3]
For instance, studies on cyclic peptides have demonstrated oral bioavailability in rats as high as 18%, a feat rarely achieved by their linear counterparts due to rapid digestion and poor absorption.[1][2]
Distribution: Reaching the Target
Once absorbed, a drug is distributed throughout the body via the bloodstream. The extent of distribution is influenced by factors such as plasma protein binding and the ability to cross biological membranes, like the blood-brain barrier (BBB).
Research comparing linear and cyclic peptides has shown that cyclization can significantly impact BBB permeability. A study on HAV peptides revealed that the cyclic version, cHAVc3, had a plasma half-life of 12.95 hours, compared to 2.4 hours for the linear version, HAV4. This enhanced stability contributed to more effective BBB modulation and improved brain delivery of a co-administered agent.[4][5] The rigid structure of cyclic compounds can facilitate a conformation that is more conducive to crossing tight junctions or interacting with specific transporters.
Metabolism: The Biotransformation Battlefield
Metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, is where the structural differences between linear and cyclic amino alcohols have the most profound impact.[3][6] Linear molecules, with their conformational flexibility, can more readily fit into the active sites of a broader range of metabolic enzymes, leading to faster clearance.
Cyclization, by locking the molecule into a specific conformation, can sterically hinder the approach of metabolic enzymes, thereby increasing metabolic stability.[7] This principle is well-documented in the realm of cyclic peptides, which are designed to resist proteolytic degradation.[7] While direct comparative data for simple amino alcohols is limited, the concept of conformational constraint leading to reduced enzymatic susceptibility is a cornerstone of medicinal chemistry.
Table 1: Illustrative Comparison of Metabolic Stability (Analogous Peptide Data)
| Compound Type | Example | Half-life (in rat plasma) | Key Takeaway |
| Linear Peptide | HAV4 | 2.4 hours[4][5] | Susceptible to rapid enzymatic degradation. |
| Cyclic Peptide | cHAVc3 | 12.95 hours[4][5] | Cyclization significantly enhances stability. |
This table uses peptide data as a strong analogue to illustrate the principle of enhanced metabolic stability through cyclization.
Excretion: The Final Exit
The final step in a drug's journey is its excretion, primarily through the kidneys. The rate and mechanism of renal clearance are influenced by a molecule's size, charge, and degree of plasma protein binding.[8][9]
Generally, small molecules are filtered at the glomerulus. A study on linear and cyclic polymers demonstrated that for molecules above the renal filtration threshold, cyclic polymers had a longer circulation time. This was attributed to the fact that linear polymers can more easily "snake" through the nanopores of the glomeruli, while the more compact, rigid structure of cyclic polymers hinders their passage.[10] This suggests that for amino alcohols of comparable molecular weight, the cyclic variants may exhibit a slower renal clearance.
Experimental Protocols for Pharmacokinetic Profiling
To empirically determine and compare the pharmacokinetic profiles of linear and cyclic amino alcohols, a series of well-established in vitro and in vivo experiments are essential.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a preliminary assessment of a compound's susceptibility to metabolism by hepatic enzymes.
Protocol:
-
Preparation of Microsomes: Isolate liver microsomes from a relevant species (e.g., rat, human) through differential centrifugation of liver homogenate.
-
Incubation: Incubate the test compound (linear or cyclic amino alcohol) at a known concentration (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a temperature-controlled environment (37°C).
-
Cofactor Addition: Initiate the metabolic reaction by adding NADPH, a necessary cofactor for CYP enzyme activity.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound. A longer half-life indicates greater metabolic stability.
Caption: Workflow for the in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in a Rat Model
This study provides a comprehensive understanding of a compound's ADME profile in a living organism.
Protocol:
-
Animal Model: Use a suitable animal model, such as male Wistar rats, cannulated for serial blood sampling.
-
Dosing: Administer the test compound (linear or cyclic amino alcohol) via the desired route (e.g., intravenous bolus for determining clearance and volume of distribution, and oral gavage for assessing oral bioavailability).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability (calculated by comparing AUC after oral and IV administration).
-
Caption: Workflow for an in vivo pharmacokinetic study.
Table 2: Representative In Vivo Pharmacokinetic Data for a Linear Amino Alcohol in Rats
| Parameter | Value | Route of Administration | Species | Reference |
| N-(2-aminoethyl)ethanolamine | ||||
| Absorption t½ | 0.1-0.2 hr | Oral Gavage | Wistar Rat | [11] |
| Elimination t½ (alpha phase) | 1.6-1.8 hr | Oral Gavage | Wistar Rat | [11] |
| Elimination t½ (beta phase) | 16.7-17.3 hr | Oral Gavage | Wistar Rat | [11] |
| 2-amino-2-methyl-1-propanol | ||||
| Tmax | 0.3 h | Oral | Fischer 344 Rat | [12] |
| Elimination t½ (alpha phase) | ~1 h | Oral | Fischer 344 Rat | [12] |
| Elimination t½ (beta phase) | 41 ± 4 h | Oral | Fischer 344 Rat | [12] |
Conclusion and Future Perspectives
The choice between a linear and a cyclic scaffold for an amino alcohol-containing drug candidate has profound implications for its pharmacokinetic profile. The available evidence, largely extrapolated from peptide and polymer research, strongly suggests that cyclization offers significant advantages in terms of metabolic stability and, potentially, oral bioavailability and distribution to specific tissues like the brain. The inherent rigidity of cyclic structures provides a powerful tool to shield molecules from enzymatic degradation and to pre-organize them into conformations favorable for crossing biological membranes.
While this guide provides a robust framework for understanding and comparing these two classes of molecules, there remains a need for more direct, head-to-head comparative studies on simple linear and cyclic amino alcohols to generate definitive quantitative data. As drug discovery continues to evolve, a deeper understanding of these fundamental structure-pharmacokinetic relationships will be indispensable in the rational design of the next generation of therapeutics.
References
-
Strategies to Enhance Metabolic Stabilities. PubMed. [Link]
-
De novo development of small cyclic peptides that are orally bioavailable. Nature Chemical Biology. [Link]
-
Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain. Journal of Pharmaceutical Sciences. [Link]
-
Comparison of Linear and Cyclic His-Ala-Val Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain. PubMed. [Link]
-
Toxicokinetic profile of N-(2-aminoethyl)ethanolamine in the female Wistar rat and distribution into the late gestation fetus and milk. PubMed. [Link]
-
De novo development of small cyclic peptides that are orally bioavailable. PubMed. [Link]
-
Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie International Edition. [Link]
-
Metabolic stability of linear and cyclic peptides. (A) Stability in rat... ResearchGate. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
-
De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D. PNAS. [Link]
-
Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]
-
Improving Oral Bioavailability of Cyclic Peptides by N -Methylation. ResearchGate. [Link]
-
Solution stability of linear vs. cyclic RGD peptides. PubMed. [Link]
-
Cyclic vs Linear Peptides: Key Differences. CreoSalus. [Link]
-
Renal clearance. Deranged Physiology. [Link]
-
Dependence of Pharmacokinetics and Biodistribution on Polymer Architecture: Effect of Cyclic Versus Linear Polymers. ACS Publications. [Link]
-
An overall comparison of small molecules and large biologics in ADME testing. CORE. [Link]
-
Optimization of Protein and Peptide Drugs Based on the Mechanisms of Kidney Clearance. MDPI. [Link]
-
(PDF) Comparison of Linear and Cyclic His-Ala-Val Peptides. Amanote Research. [Link]
-
Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. PubMed. [Link]
-
Cyclic peptide oral bioavailability: Lessons from the past. CORE. [Link]
-
In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy. [Link]
-
Rat simulated blood and liver AUC and Cmax for the parent compound and... ResearchGate. [Link]
-
Renal Clearance – Pharmacokinetics. Pharmacokinetics. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Endogenous markers of kidney function and renal drug clearance processes of filtration, secretion, and reabsorption. PubMed Central. [Link]
-
The Metabolism of 2-amino-2-methylpropanol in Young Rats. PubMed. [Link]
-
Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of Deleobuvir, a Hepatitis C Virus Polymerase Inhibitor. Antimicrobial Agents and Chemotherapy. [Link]
-
Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. PubMed. [Link]
-
Azetidin-2-ones, synthon for biologically important compounds. PubMed. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Inhibitory effects of alcohol on intestinal amino acid transport in vivo and in vitro. PubMed. [Link]
-
Amino acid clearance and prognosis in surgical patients with cirrhosis. PubMed. [Link]
-
(PDF) Biologically active alcohols: cyclic alcohols. ResearchGate. [Link]
-
Orally Absorbed Cyclic Peptides. ACS Publications. [Link]
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PubMed Central. [Link]
-
Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. ResearchGate. [Link]
-
Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. ACS Publications. [Link]
-
Orally Absorbed Cyclic Peptides. PubMed. [Link]
-
Aminoalcohol – Knowledge and References. Taylor & Francis. [Link]
-
Amino alcohols – Knowledge and References. Taylor & Francis. [Link]
-
BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Military Medical Science Letters. [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. De novo development of small cyclic peptides that are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (R)-Azetidin-2-ylmethanol_TargetMol [targetmol.com]
- 7. ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dependence of Pharmacokinetics and Biodistribution on Polymer Architecture: Effect of Cyclic Versus Linear Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicokinetic profile of N-(2-aminoethyl)ethanolamine in the female Wistar rat and distribution into the late gestation fetus and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (1-Aminocycloheptyl)methanol: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (1-Aminocycloheptyl)methanol, a niche amino alcohol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar molecules and established hazardous waste management principles to ensure a cautious and compliant approach.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a thorough understanding of the potential hazards of a substance and the regulatory framework governing its disposal. The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2][3] Under RCRA, a chemical waste may be classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
Given the absence of specific data for this compound, a conservative approach is mandated. We will proceed with the assumption that this compound may possess hazardous characteristics, necessitating its management as a hazardous waste until proven otherwise through appropriate analysis.
Hazard Assessment Based on Analogous Compounds
| Compound | Key Hazards Identified in Safety Data Sheets |
| (1-Aminocyclohexyl)methanol | Causes serious eye irritation.[5] |
| (1-Aminocyclobutyl)methanol hydrochloride | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[6] |
| (1-Aminocyclopropyl)methanol | Flammable liquid and vapor, toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[7][8] |
Based on this data, it is prudent to handle this compound with a high degree of caution, assuming it may be an irritant to the skin, eyes, and respiratory tract, and potentially harmful if ingested.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE. The causality behind each piece of equipment is rooted in preventing exposure through all potential routes.
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect against incidental contact.
-
Respiratory Protection: While not always required for small quantities handled in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling larger quantities.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound waste.
Step 1: Waste Determination and Segregation
-
Initial Classification: Treat all waste containing this compound as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams. Keep it separate from incompatible materials, such as strong oxidizing agents.
Step 2: Containerization
-
Container Selection: Use a designated, properly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date of initial waste accumulation must also be recorded.
Step 3: Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), in accordance with your institution's policies and RCRA regulations.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Request for Disposal
-
Contact Environmental Health and Safety (EHS): When the container is full or reaches the accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste vendor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution.
Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Assess the Spill: Determine the extent of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or uncontrolled spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE as outlined in Section 3.
-
Containment and Cleanup:
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse.
-
Waste Disposal: The spill cleanup materials must be disposed of as hazardous waste.
Disposal Decision Workflow
Caption: Decision workflow for the disposal and spill response for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. While the lack of specific hazard data for this compound presents a challenge, a conservative and informed approach based on analogous compounds and established regulatory frameworks provides a clear path to safe and compliant disposal. By adhering to the procedures outlined in this guide, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity.
References
-
PubChem. . National Center for Biotechnology Information.
-
Sigma-Aldrich. .
-
SynQuest Laboratories. .
-
PubChem. . National Center for Biotechnology Information.
-
ChemicalBook. .
-
Chemsrc. .
-
Santa Cruz Biotechnology. .
-
ChemicalBook. .
-
ChemicalBook. .
-
AK Scientific, Inc. .
- Methanol Safety D
-
U.S. Environmental Protection Agency. .
-
U.S. Environmental Protection Agency. .
-
Stanford University. .
-
U.S. Environmental Protection Agency. .
-
University of Minnesota. .
-
Case Western Reserve University. .
-
U.S. Environmental Protection Agency. .
-
U.S. Environmental Protection Agency. .
-
U.S. Environmental Protection Agency. .
-
U.S. Environmental Protection Agency. .
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. (1-Aminocyclopropyl)methanol | C4H9NO | CID 14146220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Navigating the Handling of (1-Aminocycloheptyl)methanol: A Practical Guide to Safety and Operational Excellence
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. (1-Aminocycloheptyl)methanol, a key building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of our research. This guide provides a comprehensive, field-tested framework for its safe use, from initial risk assessment to final disposal, grounded in authoritative safety data.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough understanding of the compound's hazard profile is essential. This compound is classified with specific risks that dictate our handling protocols.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
The primary danger associated with this compound is its corrosive nature. The H314 classification indicates that upon contact, it can cause irreversible damage to skin and eyes. This corrosivity is the central factor driving the stringent personal protective equipment (PPE) and handling procedures outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The goal is to create a complete barrier, preventing any contact with the substance.
Recommended PPE for Handling this compound
| Body Part | Protection Type | Standard/Material Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile rubber (minimum 0.11mm thickness) or Neoprene. | Provides a robust barrier against this corrosive amine. Always inspect gloves for integrity before use and practice proper removal technique to avoid self-contamination. |
| Eyes/Face | Safety glasses with side-shields and a face shield. | ANSI Z87.1 approved. | Protects against splashes and aerosols. Given the H318 classification (causes serious eye damage), a face shield is mandatory to protect the entire face. |
| Body | Flame-retardant lab coat and chemical-resistant apron. | Nomex or equivalent lab coat. | Protects against splashes and spills. An apron provides an additional layer of protection for the torso. |
| Respiratory | Use only in a certified chemical fume hood. | N/A | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. Respirators should be considered only as a secondary measure for specific, non-routine operations where fume hood use is not feasible. |
Operational Workflow: From Receipt to Use
A structured workflow minimizes risk and ensures procedural consistency. The following diagram and steps outline the critical path for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and that the airflow monitor indicates proper function.
-
Don PPE: Put on all required PPE as detailed in the table above. Pay close attention to glove integrity.
-
Prepare for Emergencies: Locate the nearest safety shower and eyewash station. Ensure your spill kit is stocked with an appropriate absorbent/neutralizer for amines.
-
Designate Waste: Prepare clearly labeled, sealed containers for liquid and solid waste.
-
-
Active Handling (Inside Fume Hood):
-
Aliquoting: Perform all transfers of the material, whether solid or liquid, well within the fume hood to contain any vapors or dust.
-
Weighing: If weighing the solid, use a tared container with a lid to minimize exposure time.
-
Storage: After use, ensure the primary container is tightly sealed. Parafilm or Teflon tape can be used for extra security. Store away from incompatible materials, particularly strong oxidizing agents and acids.
-
-
Post-Handling & Cleanup:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Segregation: Place all contaminated disposables (gloves, pipette tips, weighing paper) into the designated solid waste container. Unused or waste solutions go into the designated liquid waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then apron, face shield, and lab coat) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: A Plan for When Things Go Wrong
Rapid and correct response to an exposure or spill is critical to mitigating harm.
First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Protocol
The response to a spill should be swift and methodical, following a pre-determined plan.
Caption: Decision-making flowchart for a this compound spill.
Disposal Plan: Responsible Stewardship
All waste generated from the use of this compound must be treated as hazardous.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, paper towels, pipette tips, etc.
-
Liquid Waste: Unused solutions and reaction quench mixtures.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Coordinate with your institution's Environmental Health & Safety (EH&S) department for pickup and final disposal, which is typically accomplished via incineration by a licensed facility. Never dispose of this chemical down the drain.
By adhering to these rigorous safety and handling protocols, we can confidently and responsibly utilize this compound in our critical drug discovery efforts, ensuring a safe environment for ourselves and our colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
